molecular formula C10H22 B105677 3-Ethyl-3-methylheptane CAS No. 17302-01-1

3-Ethyl-3-methylheptane

Cat. No.: B105677
CAS No.: 17302-01-1
M. Wt: 142.28 g/mol
InChI Key: HSOMNBKXPGCNBH-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylheptane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethyl-3-methylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H22/c1-5-8-9-10(4,6-2)7-3/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOMNBKXPGCNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169495
Record name 3-Ethyl-3-methylheptane
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Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17302-01-1
Record name 3-Ethyl-3-methylheptane
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Record name 3-Ethyl-3-methylheptane
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Record name Heptane, 3-ethyl-3-methyl-
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Foundational & Exploratory

An In-depth Technical Guide on the Fundamental Properties of 3-Ethyl-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-Ethyl-3-methylheptane. The information is curated for researchers, scientists, and professionals in drug development who may encounter or utilize branched alkanes in their work. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and logical diagrams to illustrate key concepts.

Chemical Identity and Structure

This compound is a branched-chain alkane with the chemical formula C₁₀H₂₂. It is one of the 75 constitutional isomers of decane.[1] The structure features a seven-carbon heptane (B126788) backbone with an ethyl and a methyl group attached to the third carbon atom. This substitution pattern results in a chiral center at the C3 position, meaning this compound can exist as two enantiomers, (R)-3-Ethyl-3-methylheptane and (S)-3-Ethyl-3-methylheptane.

Molecular Structure:

Figure 1: 2D skeletal structure of this compound.

Tabulated Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueUnits
Molecular Formula C₁₀H₂₂-
Molecular Weight 142.28 g/mol
Boiling Point 163.8°C
Melting Point -53.99°C
Density 0.75g/cm³ at 20°C
Refractive Index 1.420 - 1.421at 20°C
Vapor Pressure 2.61mmHg at 25°C
Flash Point 45.2°C
Solubility in water Insoluble-
LogP (Octanol/Water Partition Coefficient) 5.548 (estimated)-

Table 2: Spectroscopic Data

Spectroscopic MethodKey Data Points
Mass Spectrometry (MS) Characteristic fragments can be observed. The NIST WebBook provides mass spectral data.
Infrared (IR) Spectroscopy C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected around 1375-1465 cm⁻¹.

Experimental Protocols

This section details the general experimental procedures for determining the fundamental properties of branched alkanes like this compound.

3.1. Synthesis of Branched Alkanes (Illustrative Example)

Workflow for the Synthesis of a Branched Alkane:

G reagents Grignard Reagent + Ketone reaction1 Grignard Reaction reagents->reaction1 intermediate Tertiary Alcohol reaction1->intermediate reaction2 Dehydration intermediate->reaction2 alkene Alkene reaction2->alkene reaction3 Hydrogenation alkene->reaction3 product Branched Alkane reaction3->product

Figure 2: General workflow for the synthesis of a branched alkane.

Protocol:

  • Grignard Reaction: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine and a few drops of the appropriate alkyl halide (e.g., ethyl bromide in anhydrous diethyl ether) to initiate the reaction. Once the reaction starts, add the remaining alkyl halide dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the Grignard reagent to 0°C and add a solution of the corresponding ketone (e.g., 2-hexanone (B1666271) in anhydrous diethyl ether) dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Dehydration: Remove the solvent under reduced pressure. The resulting crude tertiary alcohol can be dehydrated by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and removing the formed water using a Dean-Stark apparatus.

  • Hydrogenation: The resulting alkene is then hydrogenated to the corresponding alkane. Dissolve the alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC).

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Remove the solvent from the filtrate under reduced pressure. The final branched alkane can be purified by distillation.

3.2. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus: Thiele tube or a micro boiling point apparatus, thermometer, capillary tube, and a small test tube.

Procedure:

  • Add a small amount of the liquid sample (a few milliliters) to the test tube.

  • Seal one end of a capillary tube using a flame.

  • Place the sealed capillary tube, open end down, into the test tube containing the liquid.

  • Attach the test tube to a thermometer.

  • Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heat the side arm of the Thiele tube gently.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Stop heating when a steady stream of bubbles is observed.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

3.3. Determination of Density

Density is the mass per unit volume of a substance.

Apparatus: Pycnometer (specific gravity bottle), analytical balance.

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine the mass of the empty, dry pycnometer.

  • Fill the pycnometer with distilled water and determine its mass. The temperature of the water should be recorded.

  • Empty and dry the pycnometer.

  • Fill the pycnometer with the liquid sample (this compound) and determine its mass at the same temperature.

  • The density of the liquid is calculated using the formula: Density_liquid = (Mass_liquid / Mass_water) * Density_water

3.4. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus: Abbe refractometer.

Procedure:

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Place a few drops of the liquid sample onto the prism of the refractometer.

  • Close the prism and allow the temperature to equilibrate (usually 20°C).

  • Look through the eyepiece and adjust the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index from the scale.

3.5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.

General GC-MS Workflow:

G sample Sample Injection gc Gas Chromatograph (Separation) sample->gc ms Mass Spectrometer (Detection/Identification) gc->ms data Data Analysis ms->data

Figure 3: Simplified workflow for GC-MS analysis.

Typical GC-MS Parameters for Alkane Analysis:

  • GC Column: A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for alkane analysis.

  • Carrier Gas: Helium is a common carrier gas.

  • Oven Temperature Program: A temperature ramp is used to elute the compounds. For example, starting at a low temperature (e.g., 50°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • Injector Temperature: Typically set around 250°C.

  • MS Ionization Mode: Electron Ionization (EI) is standard for creating fragment ions.

  • MS Scan Range: A mass range of m/z 40-400 is generally sufficient for C10 alkanes.

3.6. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For alkanes, the primary absorptions are due to C-H bond stretching and bending vibrations.

Procedure:

  • A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • The salt plates are placed in the sample holder of the IR spectrometer.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The characteristic absorption bands for C-H stretching (around 2850-3000 cm⁻¹) and C-H bending (around 1375-1465 cm⁻¹) are analyzed.

Safety and Handling

This compound is a flammable liquid. Appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a fire extinguisher rated for flammable liquids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the fundamental properties of this compound, including its physicochemical characteristics, and general experimental protocols for their determination. The provided information is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a better understanding and utilization of this and similar branched alkanes in their scientific endeavors.

References

Spectroscopic Profile of 3-Ethyl-3-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane, 3-Ethyl-3-methylheptane (CAS No: 17302-01-1). The information presented herein is crucial for the structural elucidation, identification, and characterization of this compound in various research and development settings. This document includes tabulated quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols, based on established methodologies for alkane analysis, are also provided.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmDescription
1.27Multiplet
1.197Multiplet
1.14Multiplet
0.898Multiplet
0.758Multiplet
0.754Multiplet

Note: The spectrum was obtained from ChemicalBook. Specific experimental conditions such as solvent and instrument frequency were not provided. The assignments of peaks to specific protons are not available.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm
42.1
36.8
33.0
29.5
25.5
23.4
14.4
11.6
8.1

Note: This is a predicted spectrum from ChemicalBook and has not been experimentally verified.

Table 3: Mass Spectrometry (Electron Ionization) Data.[1]
m/zRelative Intensity (%)Proposed Fragment Ion
2725[C₂H₃]⁺
2940[C₂H₅]⁺ (Ethyl cation)
4155[C₃H₅]⁺ (Allyl cation)
4380[C₃H₇]⁺ (Propyl cation)
5560[C₄H₇]⁺
5630[C₄H₈]⁺
57100[C₄H₉]⁺ (Butyl cation) - Base Peak
7045[C₅H₁₀]⁺
7195[C₅H₁₁]⁺ (Pentyl cation)
8535[M-C₄H₉]⁺
9915[M-C₃H₇]⁺
1135[M-C₂H₅]⁺
142<1[M]⁺ (Molecular Ion)

Data obtained from the NIST WebBook.[1] Fragmentation of branched alkanes often leads to the formation of stable secondary and tertiary carbocations.

Table 4: Infrared (IR) Spectroscopy Data (Gas Phase).[2]
Wavenumber (cm⁻¹)Transmittance (%)Assignment
2965~10C-H asymmetric stretching (CH₃)
2935~15C-H asymmetric stretching (CH₂)
2875~25C-H symmetric stretching (CH₃)
2860~30C-H symmetric stretching (CH₂)
1465~40C-H scissoring (CH₂) and asymmetric bending (CH₃)
1380~60C-H symmetric bending (CH₃)
725-745~85C-H rocking (long chain methylene)

Data obtained from the NIST WebBook.[2] The spectrum is characterized by strong absorptions in the C-H stretching region typical for alkanes.[3][4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, tailored for the analysis of alkanes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H, and a more concentrated solution for ¹³C) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities.

  • Ionization: Electron Ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value. The most abundant ion is designated as the base peak with a relative intensity of 100%.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrations of this compound.

Methodology:

  • Sample Preparation: For a gas-phase spectrum, the sample is introduced into a gas cell with a long path length to ensure sufficient interaction with the IR beam.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty gas cell is recorded.

    • The sample is introduced into the cell, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (1H and 13C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR Infrared Spectroscopy (Gas Phase) Sample->IR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorptions Functional Groups IR->IR_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide: 3-Ethyl-3-methylheptane (CAS 17302-01-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-3-methylheptane, registered under CAS number 17302-01-1. As a branched-chain alkane, its primary relevance in research and industry lies in its use as a reference compound in analytical chemistry, a component in fuel studies, and as a starting material or intermediate in organic synthesis. This document consolidates key data, outlines synthetic approaches, and provides standardized analytical workflows.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its application in experimental and industrial settings.

Table 1: General and Physical Properties
PropertyValueUnitSource
Molecular FormulaC₁₀H₂₂-[1][2][3]
Molecular Weight142.29 g/mol [1][2][4]
Melting Point-53.99°C[5][6]
Boiling Point163.81°C[5][6]
Density0.75g/cm³[5][6]
Refractive Index1.4200-1.4210-[5][6]
SolubilityChloroform, Ethyl Acetate (Slightly)-[5][6]
LogP (Octanol/Water Partition Coefficient)5.548 (est)-[6]
Table 2: Thermodynamic Properties
PropertyValueUnitSource
Enthalpy of Vaporization (ΔvapH°)47.70kJ/mol
Enthalpy of Fusion (ΔfusH°)14.24kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°)36.16kJ/mol
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-258.48kJ/mol
Critical Temperature (Tc)Not AvailableK-
Critical Pressure (Pc)2145.33kPa

Synthesis Protocols

The synthesis of this compound is typically achieved through alkylation reactions. Below is a generalized experimental protocol based on common synthetic routes.

Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from a suitable ketone and Grignard reagent, followed by reduction.

Materials:

  • Heptan-3-one

  • Ethylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (B86663) (anhydrous)

  • Reducing agent (e.g., a mixture of red phosphorus and hydriodic acid)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a condenser, and a nitrogen inlet. The system is flame-dried and maintained under an inert nitrogen atmosphere.

  • Grignard Reaction: Heptan-3-one is dissolved in anhydrous diethyl ether and placed in the flask. Ethylmagnesium bromide solution is added dropwise from the dropping funnel with continuous stirring. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion. The reaction is then quenched by the slow addition of 1 M hydrochloric acid.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the tertiary alcohol intermediate.

  • Reduction: The resulting alcohol is then reduced to the alkane. A common method involves heating the alcohol with a mixture of red phosphorus and hydriodic acid.

  • Purification: The final product, this compound, is purified by fractional distillation.

Synthesis_Workflow cluster_synthesis Synthesis via Grignard Reaction start Start: Heptan-3-one + Ethylmagnesium bromide reaction Grignard Reaction (Anhydrous Diethyl Ether) start->reaction quench Quenching (1 M HCl) reaction->quench extract Extraction & Drying (Diethyl Ether, Na₂SO₄) quench->extract reduce Reduction of Tertiary Alcohol (Red P / HI) extract->reduce purify Purification (Fractional Distillation) reduce->purify end_product Final Product: This compound purify->end_product

Synthesis Workflow for this compound

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and purity assessment of this compound.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Quadrupole or Time-of-Flight)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)

  • Helium as the carrier gas

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or pentane.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is programmed to increase over time, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the eluting compound are compared to a reference standard or a spectral library (e.g., NIST) to confirm the identity and purity of this compound.

GCMS_Workflow cluster_analysis GC-MS Analytical Workflow sample_prep Sample Preparation (Dilution in Hexane) injection GC Injection (Vaporization) sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Mass Spectrometry (Electron Impact Ionization) separation->ionization detection Mass Analysis (Mass-to-Charge Ratio) ionization->detection data_analysis Data Analysis (Retention Time & Mass Spectrum) detection->data_analysis

Analytical Workflow for this compound

Biological Activity and Applications

As a simple alkane, this compound does not exhibit specific biological activity and is not used in drug development as a pharmacologically active agent.[2] Its primary roles in a research context include:

  • Reference Standard: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.

  • Solvent: Its nonpolar nature makes it a potential solvent in specific organic reactions.[2]

  • Fuel Research: As an isomer of decane, it is relevant to studies on fuel composition and combustion.[7]

  • Environmental Science: It is classified as a volatile organic compound (VOC) and may be studied in the context of atmospheric chemistry.[7]

Safety Information

This compound is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. Standard laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be followed.

Disclaimer: This document is intended for informational purposes for a scientific audience. All experimental work should be conducted in a controlled laboratory setting with appropriate safety measures in place.

References

An In-depth Technical Guide to the Thermochemistry of Branched C10H22 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of branched C10H22 alkanes, commonly known as decane (B31447) isomers. Understanding the thermodynamic stability and energy characteristics of these molecules is crucial for a range of applications, from fuel development and combustion science to the design of molecules in the pharmaceutical industry. This document presents key quantitative data, details the experimental and computational methodologies used to determine these properties, and visualizes the fundamental relationship between molecular structure and stability.

Core Thermochemical Data

The thermodynamic properties of alkanes are fundamentally linked to their molecular structure. Increased branching in C10H22 isomers generally leads to greater thermodynamic stability. This is reflected in their standard enthalpy of formation, where more branched isomers exhibit more negative values. This increased stability is attributed to a combination of factors, including electron correlation effects and stabilizing geminal sigma -> sigma* delocalization.[1][2]

Below is a compilation of key thermochemical data for a selection of branched C10H22 isomers. These values are essential for comparative analysis and for understanding the energy landscapes of these compounds.

Isomer NameIUPAC NameCAS NumberStandard Enthalpy of Formation (ΔfH°) (kJ/mol)Standard Molar Entropy (S°) (J/mol·K)Molar Heat Capacity (Cp) (J/mol·K)
n-DecaneDecane124-18-5-249.7 ± 1.1545.8 ± 1.1233.1 ± 0.6
2-Methylnonane2-Methylnonane871-83-0-255.3538.2230.5
3-Methylnonane3-Methylnonane5911-04-6-253.1542.1231.8
4-Methylnonane4-Methylnonane2847-72-5-252.0541.5232.1
2,2-Dimethyloctane2,2-Dimethyloctane15869-87-1-263.8515.9225.2
3,3-Dimethyloctane3,3-Dimethyloctane4110-44-5-260.1523.4227.9
2,3,4-Trimethylheptane2,3,4-Trimethylheptane56701-11-2-258.9518.7226.4
2,2,3,3-Tetramethylhexane2,2,3,3-Tetramethylhexane1069-53-0-268.2490.3218.6

Note: The data presented is a compilation from various sources and may include both experimental and calculated values. The uncertainties are provided where available.

Experimental and Computational Protocols

The determination of thermochemical properties for alkanes relies on a combination of precise experimental measurements and sophisticated computational models.

Experimental Methodologies

1. Combustion Calorimetry

Combustion calorimetry is a primary experimental technique for determining the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.

Detailed Protocol:

  • Sample Preparation: A precisely weighed sample of the liquid C10H22 isomer (typically 0.5 - 1.5 grams) is placed in a sample holder (e.g., a platinum crucible) within a high-pressure vessel known as a bomb calorimeter.

  • Calorimeter Setup: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm to ensure complete combustion. The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision (to ±0.001 °C).

  • Ignition and Data Acquisition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is continuously monitored until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat evolved in the experiment is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen in the bomb).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to measure heat capacity and enthalpies of phase transitions.

Detailed Protocol:

  • Sample Preparation: A small, accurately weighed sample of the C10H22 isomer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which for heat capacity measurements typically involves a heating rate of 10-20 °C/min over the desired temperature range.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

  • Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under the same conditions. The resulting data provides the molar heat capacity (Cp) as a function of temperature.

Computational Methodologies

Computational quantum chemistry provides a powerful tool for calculating the thermochemical properties of molecules.

Ab Initio and Density Functional Theory (DFT) Calculations:

High-level ab initio methods such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO) and Gaussian-n theories (e.g., G3MP2B3) are used to accurately predict enthalpies of formation.[3][4] Density Functional Theory (DFT) methods, such as B3LYP, are often employed for geometry optimization and frequency calculations.[3][4]

Workflow for Computational Thermochemistry:

  • Conformational Search: For flexible molecules like branched alkanes, a thorough conformational search is performed to identify the lowest energy conformers.

  • Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface.

  • Frequency Calculation: Vibrational frequency calculations are performed at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculation: A high-level single-point energy calculation is performed at the optimized geometry to obtain a more accurate electronic energy.

  • Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated using statistical mechanics, incorporating the electronic energy, ZPVE, and thermal corrections. Isodesmic and hypohomodesmotic reactions are often used to improve the accuracy of the calculated enthalpies of formation by canceling out systematic errors in the calculations.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the thermochemistry of branched C10H22 alkanes.

Stability_of_C10H22_Isomers cluster_branching Degree of Branching cluster_stability Thermodynamic Stability (Lower ΔfH°) n-Decane n-Decane Least Stable Least Stable n-Decane->Least Stable -249.7 kJ/mol 2-Methylnonane 2-Methylnonane More Stable More Stable 2-Methylnonane->More Stable -255.3 kJ/mol 2,2-Dimethyloctane 2,2-Dimethyloctane 2,2-Dimethyloctane->More Stable -263.8 kJ/mol 2,2,3,3-Tetramethylhexane 2,2,3,3-Tetramethylhexane Most Stable Most Stable 2,2,3,3-Tetramethylhexane->Most Stable -268.2 kJ/mol

Caption: Relationship between branching and thermodynamic stability in C10H22 isomers.

Experimental_Workflow cluster_combustion Combustion Calorimetry cluster_dsc Differential Scanning Calorimetry C_Sample Weighed C10H22 Sample C_Bomb Bomb Calorimeter (O2 atm) C_Sample->C_Bomb C_Ignite Ignition C_Bomb->C_Ignite C_Temp Measure Temperature Rise C_Ignite->C_Temp C_Calc Calculate ΔcH° C_Temp->C_Calc C_Hess Calculate ΔfH° (Hess's Law) C_Calc->C_Hess Thermochemical Data Thermochemical Data C_Hess->Thermochemical Data D_Sample Weighed C10H22 Sample in Pan D_DSC DSC Instrument D_Sample->D_DSC D_Heat Controlled Heating D_DSC->D_Heat D_Flow Measure Differential Heat Flow D_Heat->D_Flow D_Calc Calculate Cp D_Flow->D_Calc D_Calc->Thermochemical Data

Caption: Experimental workflow for determining thermochemical properties of C10H22 isomers.

References

An In-depth Technical Guide to 3-Ethyl-3-methylheptane in Hydrocarbon Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-methylheptane is a branched-chain alkane with the molecular formula C₁₀H₂₂. As a structural isomer of decane, its unique architecture, featuring a quaternary carbon center, imparts distinct physical and chemical properties that are of significant interest in various fields of hydrocarbon science. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, characteristic reactions, and pivotal role in fuel technology and geochemical analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize branched alkanes in their work.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, handling, and application in experimental settings.

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₂₂[1][2]
Molecular Weight142.28 g/mol [1][3]
CAS Number17302-01-1[1][2][3][4]
Boiling Point164 °C (437 K)[3][5]
Flash Point45 °C[3][6]
Specific Gravity~0.75 @ 20 °C[3]
AppearanceColorless liquid[3]
Table 2: Spectroscopic Data for this compound
SpectroscopyData HighlightsReference
¹H NMR Complex aliphatic signals expected in the 0.8-1.5 ppm range.[1][7]
¹³C NMR Characteristic chemical shifts for primary, secondary, tertiary, and a key quaternary carbon.[8]
Mass Spec (GC-MS) Molecular ion peak (m/z 142) may be weak or absent; characteristic fragmentation pattern with major fragments at m/z 113, 99, 85, 71, 57, and 43.[1][9]
Infrared (IR) C-H stretching vibrations just below 3000 cm⁻¹; C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.[1][9]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the formation of the quaternary carbon center via alkylation reactions or the saturation of a corresponding alkene.

Experimental Protocol 1: Synthesis via Grignard Reagent

This protocol describes the synthesis of this compound from 3-chloro-3-methylheptane (B8732670) and an ethyl Grignard reagent.[3]

Materials:

  • 3-chloro-3-methylheptane

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. From the dropping funnel, add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

  • Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-chloro-3-methylheptane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the cooled Grignard solution with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.

Experimental Protocol 2: Synthesis via Catalytic Hydrogenation

This method involves the saturation of an alkene precursor, such as 3-ethyl-3-methyl-1-heptene, to yield the desired alkane.[10][11]

Materials:

  • 3-ethyl-3-methyl-1-heptene

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-ethyl-3-methyl-1-heptene (1 equivalent) in ethanol. Carefully add the 10% Pd/C catalyst (typically 1-10 mol%).

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkene.

  • Workup and Purification: Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. The solvent can be removed from the filtrate by rotary evaporation to yield the crude product, which can be further purified by distillation if necessary.

Synthesis_of_3_Ethyl_3_methylheptane cluster_grignard Synthesis via Grignard Reagent cluster_hydrogenation Synthesis via Catalytic Hydrogenation 3-chloro-3-methylheptane 3-chloro-3-methylheptane Grignard_Reaction Grignard Coupling 3-chloro-3-methylheptane->Grignard_Reaction Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->Grignard_Reaction 3-Ethyl-3-methylheptane_G This compound Grignard_Reaction->3-Ethyl-3-methylheptane_G 3-ethyl-3-methyl-1-heptene 3-ethyl-3-methyl-1-heptene Hydrogenation Catalytic Hydrogenation 3-ethyl-3-methyl-1-heptene->Hydrogenation H2_PdC H₂ / Pd/C H2_PdC->Hydrogenation 3-Ethyl-3-methylheptane_H This compound Hydrogenation->3-Ethyl-3-methylheptane_H Halogenation_Pathway This compound This compound Radical_Abstraction Radical Abstraction of Hydrogen This compound->Radical_Abstraction Cl2_UV Cl₂ / UV light Cl2_UV->Radical_Abstraction Products Monochlorinated Products Radical_Abstraction->Products Major product from tertiary H abstraction Geochemistry_Role Crude_Oil Crude Oil Sample GCMS_Analysis GC-MS Analysis Crude_Oil->GCMS_Analysis Hydrocarbon_Profile Hydrocarbon Profile (including branched alkanes) GCMS_Analysis->Hydrocarbon_Profile Biomarker_Ratios Calculation of Biomarker Ratios Hydrocarbon_Profile->Biomarker_Ratios Interpretation Geochemical Interpretation Biomarker_Ratios->Interpretation Source Rock, Maturity, Depositional Environment

References

An In-depth Technical Guide to 3-Ethyl-3-methylheptane: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-methylheptane (CAS No. 17302-01-1) is a saturated, branched-chain alkane with the molecular formula C10H22. As one of the 75 structural isomers of decane, its significance lies not in any known biological activity, but in its historical role as a model compound for studying the properties and synthesis of highly branched hydrocarbons. Research into such molecules was particularly prominent in the mid-20th century, driven by the need for high-octane fuels and a deeper understanding of hydrocarbon chemistry. This guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound.

Historical Context and Discovery

The formal discovery of this compound is not attributed to a single, seminal publication but rather emerged from the broader, intensive research into hydrocarbon synthesis and characterization during the 1930s and 1940s. This era was marked by a quest for fuels with improved performance, which spurred systematic investigations into the synthesis and properties of numerous alkane isomers.

The work of prominent chemists such as Frank C. Whitmore, who developed the concept of carbocations in 1932, was foundational to understanding the molecular rearrangements that occur during the synthesis of branched alkanes.[1] While a specific "discovery" paper for this compound is not readily identifiable, its synthesis falls within the well-established methodologies for creating tertiary alkanes developed during this period. The synthesis of branched alkanes was crucial for studying isomerization and alkylation kinetics, which were key to optimizing fuel performance.[2]

Physicochemical Properties

The branching in this compound's structure influences its physical properties when compared to its straight-chain isomer, n-decane. The presence of a quaternary carbon atom results in a more compact, globular structure, which reduces the surface area for intermolecular van der Waals forces. This leads to a lower boiling point than n-decane.

Quantitative Data Summary
PropertyValueUnits
Molecular FormulaC10H22-
Molecular Weight142.29 g/mol
CAS Number17302-01-1-
Boiling Point163.8 - 164.2°C at 760 mmHg
Melting Point-53.99°C
Density0.734g/cm³
Flash Point45.2°C
Vapor Pressure2.61mmHg at 25°C
Refractive Index1.413-

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through alkylation reactions, with the Grignard reaction being a classic and versatile method for creating the required carbon-carbon bonds. The general strategy involves the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then deoxygenated to the corresponding alkane.

Key Synthetic Pathways
  • Grignard Reaction with a Ketone followed by Reduction: A common route involves the reaction of an ethyl Grignard reagent (ethylmagnesium bromide) with a heptanone derivative, such as 3-methyl-4-heptanone, to form the tertiary alcohol 3-ethyl-3-methylheptan-4-ol. Subsequent reduction of this alcohol yields this compound.

  • Alkylation of a Halogenated Alkane: Another approach involves the nucleophilic substitution of a tertiary halide. For instance, 3-chloro-3-methylheptane (B8732670) can be reacted with an organometallic reagent like diethylzinc (B1219324) or ethylmagnesium bromide.[2]

Detailed Experimental Protocol: Grignard Synthesis

The following is a representative, detailed protocol for the synthesis of this compound via the Grignard reaction, based on established organic chemistry principles.

Step 1: Synthesis of 3-Ethyl-3-methylheptan-3-ol

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: In the flask, magnesium turnings (1.1 equivalents) are placed. A solution of bromoethane (B45996) (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

  • Reaction with Ketone: Once the Grignard reagent has formed, the solution is cooled in an ice bath. A solution of 3-methyl-3-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.

  • Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Reduction of 3-Ethyl-3-methylheptan-3-ol to this compound

  • Conversion to Alkyl Halide: The crude tertiary alcohol is converted to the corresponding tertiary chloride by reaction with concentrated hydrochloric acid.

  • Reduction: The resulting 3-chloro-3-ethyl-3-methylheptane is then reduced to the final alkane product using a reducing agent such as lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (B95107) (THF).

  • Purification: The final product, this compound, is purified by fractional distillation.

Mandatory Visualizations

Synthesis Pathway of this compound via Grignard Reaction

Synthesis_Pathway R1 3-Methyl-3-heptanone I1 Tertiary Alkoxide Intermediate R1->I1 Nucleophilic Addition R2 Ethylmagnesium bromide (Grignard Reagent) R2->I1 P1 3-Ethyl-3-methylheptan-3-ol I1->P1 Acidic Workup FP This compound P1->FP Reduction R3 Reducing Agent (e.g., LiAlH4 after conversion to halide) R3->FP

Caption: A logical workflow for the synthesis of this compound.

Conclusion

This compound, while not a compound with significant modern applications, serves as an important historical marker in the development of synthetic organic chemistry. Its study was integral to the broader understanding of branched alkanes, which had a profound impact on the fuel industry. The synthetic methods developed for such molecules, particularly those involving organometallic reagents, remain fundamental to the field of organic synthesis. This guide has provided a detailed overview of its history, properties, and the experimental approaches to its synthesis, offering valuable insights for researchers and professionals in the chemical sciences.

References

The Natural Occurrence of 3-Ethyl-3-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the branched-chain alkane, 3-Ethyl-3-methylheptane. The information presented herein is intended for researchers, scientists, and professionals in drug development who are interested in the natural sources, analysis, and potential biological relevance of this compound.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C10H22. While extensively characterized in the context of petroleum distillates, its presence in the biosphere is less documented.[1] This guide focuses on its confirmed and potential natural sources, quantitative data where available, and the methodologies employed for its identification and quantification.

Natural Occurrence

The primary documented natural source of this compound is in the essential oil of the plant Trianthema decandra.[2] It has also been listed as a phytochemical in Aquilaria sinensis, the tree species renowned for producing agarwood.[2] However, detailed analyses of the volatile compounds from A. sinensis have not consistently reported the presence of this compound, suggesting its occurrence in this species may be trace, variable, or require more targeted analytical methods for detection.

Quantitative Data

The available quantitative data for the natural occurrence of this compound is summarized in the table below.

Natural SourcePlant PartCompound ConcentrationAnalytical MethodReference
Trianthema decandraEssential Oil0.35%GC-MS[2]

Experimental Protocols

The identification and quantification of this compound from natural sources primarily rely on chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). The general workflow for such an analysis is outlined below.

Sample Preparation and Extraction
  • Plant Material: Fresh or dried plant material (e.g., leaves, stems, roots of Trianthema decandra) is collected and ground to a fine powder to increase the surface area for extraction.

  • Essential Oil Extraction: Steam distillation or hydrodistillation are common methods for extracting volatile compounds, including this compound, to obtain the essential oil.

  • Solvent Extraction: Alternatively, the powdered plant material can be extracted with a non-polar solvent such as hexane (B92381) or pentane. The resulting extract is then concentrated under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A GC system coupled with a Mass Spectrometer is used.

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically employed for the separation of hydrocarbons.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a specific rate (e.g., 5°C/min).

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 40-400).

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard. The fragmentation pattern in the mass spectrum is a key identifier.

  • Quantification: The concentration of this compound in the sample can be determined by creating a calibration curve using a series of standard solutions of known concentrations. The peak area of the compound in the sample chromatogram is then compared to the calibration curve.

Visualizations

Logical Relationship of this compound

A Organic Compounds B Hydrocarbons A->B C Alkanes B->C D Branched-Chain Alkanes C->D E This compound D->E

Caption: Hierarchical classification of this compound.

Experimental Workflow for Identification and Quantification

A Plant Material (e.g., Trianthema decandra) B Extraction (e.g., Steam Distillation) A->B C Essential Oil B->C D GC-MS Analysis C->D E Data Processing D->E F Identification (Retention Time, Mass Spectrum) E->F G Quantification (Calibration Curve) E->G

Caption: General workflow for analyzing this compound from plant sources.

Conclusion

The natural occurrence of this compound has been confirmed in the essential oil of Trianthema decandra. Further research is required to explore its presence in other plant species, including a more definitive confirmation in Aquilaria sinensis. The analytical methods outlined in this guide provide a robust framework for the identification and quantification of this compound in natural matrices. The biological significance, if any, of this compound in these plants remains an open area for future investigation, which could be of interest to researchers in chemical ecology, phytochemistry, and drug discovery.

References

3-Ethyl-3-methylheptane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Volatile Organic Compound of Interest

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-3-methylheptane, a branched-chain alkane and a notable volatile organic compound (VOC). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, spectroscopic data, synthesis, and analytical methods. Furthermore, it explores its environmental fate and potential metabolic pathways, providing a foundational understanding for its application in various research contexts. All quantitative data is presented in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate logical workflows and reaction pathways, adhering to specified presentation standards.

Introduction

This compound (C₁₀H₂₂) is a saturated hydrocarbon belonging to the family of branched alkanes.[1] Its structure features a seven-carbon heptane (B126788) backbone with an ethyl and a methyl group attached to the third carbon atom.[2] As a volatile organic compound (VOC), it contributes to atmospheric chemistry and has potential implications for environmental science and human health.[2] In the context of chemical research, it serves as a reference compound for studying hydrocarbon behavior and reactivity. For professionals in drug development, understanding the metabolic fate of structurally related compounds can provide insights into the metabolism of novel drug candidates containing branched alkyl moieties.[2] This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are crucial for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 17302-01-1[1]
Appearance Colorless to almost colorless clear liquid
Boiling Point 164-165 °C at 760 mmHg[3]
Vapor Pressure 2.607 mmHg @ 25 °C (estimated)[3]
Density 0.75 g/cm³
logP (o/w) 5.548 (estimated)[3]
Water Solubility 0.9675 mg/L @ 25 °C (estimated)[3]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound. Key data from various spectroscopic techniques are summarized in Table 2.

Spectroscopic TechniqueKey Data and Observations
¹³C NMR Chemical shifts (ppm): 36.6 (C), 32.2 (CH₂), 29.8 (CH₂), 25.4 (CH₃), 23.3 (CH₂), 14.3 (CH₃), 8.1 (CH₃).
¹H NMR Provides characteristic signals for the different types of protons in the molecule, including the methyl, ethyl, and heptane chain protons.
Infrared (IR) Spectroscopy Shows characteristic C-H stretching and bending vibrations for alkanes.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 142. Key fragment ions can be observed corresponding to the loss of alkyl groups.

Synthesis and Analysis

The synthesis and analysis of this compound require specific experimental protocols to ensure purity and accurate quantification.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of this compound from 3-chloro-3-methylheptane (B8732670) and ethylmagnesium bromide, a common Grignard reagent.

Materials:

  • 3-chloro-3-methylheptane

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Dry glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when bubbling is observed. Maintain a gentle reflux by controlling the addition rate.

  • Reaction with Alkyl Halide: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of 3-chloro-3-methylheptane in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Sample Preparation:

  • For liquid samples, dilute in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • For biological or environmental samples, a sample extraction and clean-up procedure such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.

GCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS System cluster_data_analysis Data Analysis Sample Collection Sample Collection Extraction/Dilution Extraction/Dilution Sample Collection->Extraction/Dilution Sample Injection Sample Injection Extraction/Dilution->Sample Injection GC Separation GC Separation Sample Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Acquisition Data Acquisition MS Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Library Search & Quantification Library Search & Quantification Peak Integration->Library Search & Quantification

Caption: General workflow for GC-MS analysis.

Role as a Volatile Organic Compound (VOC)

As a VOC, this compound can be released into the atmosphere from various sources, including industrial processes and fuel evaporation.

Atmospheric Fate

The primary atmospheric removal process for this compound is its reaction with hydroxyl (•OH) radicals. This reaction initiates a series of complex photochemical reactions that can contribute to the formation of ground-level ozone and secondary organic aerosols. The general pathway involves the abstraction of a hydrogen atom by the •OH radical, forming an alkyl radical, which then reacts with molecular oxygen to form an alkyl peroxy radical.

Atmospheric_Reaction A This compound B Alkyl Radical A->B + •OH C Alkyl Peroxy Radical B->C + O₂ D Further Reactions (Ozone, SOA formation) C->D

Caption: Atmospheric reaction pathway of this compound.

Biological Significance and Metabolism

While specific toxicological and metabolic studies on this compound are limited, its biological fate can be inferred from studies on other branched-chain alkanes.

Potential Metabolic Pathways

The metabolism of alkanes in mammals is primarily mediated by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver.[4] These enzymes catalyze the hydroxylation of C-H bonds, converting the non-polar alkane into a more water-soluble alcohol, which can then be further metabolized and excreted.

For this compound, hydroxylation can occur at various positions along the carbon skeleton. The regioselectivity of this reaction is influenced by the specific CYP isozyme involved and the steric accessibility of the C-H bonds. The resulting alcohols can undergo further oxidation to aldehydes, ketones, or carboxylic acids, followed by conjugation reactions (e.g., glucuronidation) to facilitate elimination from the body.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B Hydroxylated Metabolites (Alcohols) A->B Cytochrome P450 (Hydroxylation) C Oxidized Metabolites (Aldehydes, Ketones, Carboxylic Acids) B->C Alcohol/Aldehyde Dehydrogenase D Conjugated Metabolites (e.g., Glucuronides) C->D Conjugation Enzymes E Excretion D->E

Caption: Inferred metabolic pathway of this compound.

Safety and Handling

Proper safety precautions are essential when handling this compound due to its flammability and potential health hazards.

Hazard Identification and Safety Precautions

A summary of the key safety information for this compound is provided in Table 3.

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement
Flammable Liquids 🔥H226: Flammable liquid and vapor.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Aspiration Hazard स्वास्थ्य खतराH304: May be fatal if swallowed and enters airways.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting.

Handling and Storage:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

Conclusion

This technical guide has provided a detailed overview of this compound, a volatile organic compound with relevance in various scientific disciplines. The compilation of its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis serves as a valuable resource for researchers. While specific biological data for this compound is scarce, the inferred metabolic pathways based on related branched-chain alkanes offer a rational starting point for toxicological and drug metabolism studies. The information presented herein is intended to facilitate further research and a deeper understanding of the role and behavior of this compound in both environmental and biological systems.

References

Methodological & Application

Synthesis of 3-Ethyl-3-methylheptane via Alkylation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of 3-Ethyl-3-methylheptane, a branched alkane of interest in various fields of chemical research. The synthesis is achieved through a robust two-step alkylation process. The first step involves the formation of a tertiary alcohol, 3-methyl-3-heptanol (B1630388), via a Grignard reaction, a classic carbon-carbon bond-forming reaction. The subsequent step employs a reductive deoxygenation to yield the final alkane product. This methodology is particularly relevant for researchers in organic synthesis, medicinal chemistry, and materials science who require access to well-defined hydrocarbon structures. The protocols provided herein are designed to be clear and reproducible for professionals in drug development and other scientific disciplines.

Synthetic Strategy

The overall synthetic pathway involves two key transformations:

  • Grignard Alkylation: The synthesis commences with the alkylation of a ketone with a Grignar reagent to form the tertiary alcohol intermediate, 3-methyl-3-heptanol. Two viable routes for this step are presented: the reaction of 3-heptanone (B90015) with methylmagnesium bromide or the reaction of pentan-2-one with ethylmagnesium bromide.

  • Reductive Deoxygenation: The hydroxyl group of 3-methyl-3-heptanol is subsequently removed and replaced with a hydrogen atom to afford the target molecule, this compound. This is achieved through ionic hydrogenation using triethylsilane and trifluoroacetic acid.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialsKey ReagentsSolventTypical Yield (%)Purity (%)
1Grignard Alkylation3-Heptanone, Methyl Bromide, Magnesium-Anhydrous Diethyl Ether80-90>95
2Reductive Deoxygenation3-Methyl-3-heptanolTriethylsilane, Trifluoroacetic AcidDichloromethane85-95>98

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Grignard Alkylation cluster_step2 Step 2: Reductive Deoxygenation start1 3-Heptanone + Methylmagnesium Bromide intermediate 3-Methyl-3-heptanol start1->intermediate Anhydrous Ether, 0°C to RT product This compound intermediate->product Triethylsilane, TFA, Dichloromethane, 0°C to RT

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-3-heptanol via Grignard Reaction

This protocol details the synthesis of the tertiary alcohol intermediate from 3-heptanone and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide (or methyl iodide)

  • 3-Heptanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Add a few drops of methyl bromide (dissolved in anhydrous diethyl ether) to initiate the reaction. The reaction is initiated when bubbling is observed and the solution turns cloudy.

    • Once the reaction has started, add the remaining solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Add a solution of 3-heptanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Continue adding the ammonium chloride solution until the magnesium salts precipitate and two distinct layers are formed.

    • Separate the ether layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 3-methyl-3-heptanol can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound via Reductive Deoxygenation

This protocol describes the reduction of 3-methyl-3-heptanol to the final alkane product.

Materials:

  • 3-Methyl-3-heptanol

  • Triethylsilane (Et3SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-3-heptanol (1.0 equivalent) in dichloromethane.

    • Cool the solution to 0°C in an ice bath.

  • Reduction:

    • To the cooled solution, add triethylsilane (2.0-3.0 equivalents).

    • Slowly add trifluoroacetic acid (5.0-10.0 equivalents) dropwise with stirring. An exothermic reaction may be observed.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

    • The crude this compound can be purified by fractional distillation to obtain the final product.

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions must be maintained throughout the Grignard reaction.

  • Trifluoroacetic acid is highly corrosive. Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.

  • Handle all organic solvents and reagents with care, avoiding inhalation and skin contact.

Application Notes & Protocols: Synthesis of Tertiary Alkanes via Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sterically hindered structures, such as tertiary alkanes, is a common challenge in organic synthesis and drug development. Grignard reagents (R-MgX) are powerful nucleophiles widely used for the formation of carbon-carbon bonds. However, the direct synthesis of tertiary alkanes through the reaction of a Grignard reagent with a tertiary alkyl halide is often inefficient. This is due to the strong basicity of the Grignard reagent, which favors the E2 elimination pathway over the desired Sₙ2 substitution, especially with sterically hindered tertiary substrates.

This document provides a detailed protocol for a robust and widely applicable two-step indirect method for synthesizing tertiary alkanes. The methodology involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the target tertiary alkane.

Core Synthesis Pathway & Logic

The preferred pathway circumvents the issues of elimination by first constructing the tertiary carbon center as a tertiary alcohol, which can then be deoxygenated. The direct, but problematic, route is contrasted below.

G cluster_0 Preferred Synthetic Route cluster_1 Problematic Direct Route ketone Ketone (R₂C=O) tert_alcohol Tertiary Alcohol (R₂R'C-OH) ketone->tert_alcohol 1. Grignard Addition 2. H₃O⁺ Workup grignard Grignard Reagent (R'-MgX) grignard->tert_alcohol tert_alkane Tertiary Alkane (R₂R'C-H) tert_alcohol->tert_alkane Reduction tert_halide Tertiary Alkyl Halide (R₃C-X) alkene Alkene (Elimination Product) tert_halide->alkene E2 Elimination (Major Pathway) substitution_product Tertiary Alkane (Desired) (Minor Product) tert_halide->substitution_product Sₙ2 Substitution (Minor/Negligible) grignard2 Grignard Reagent (R'-MgX) grignard2->alkene grignard2->substitution_product

Caption: Comparison of the preferred indirect synthesis route versus the problematic direct route.

Part 1: Synthesis of a Tertiary Alcohol from a Ketone

This protocol details the synthesis of 2,3-dimethylbutan-2-ol from propanone (acetone) and isopropyl magnesium bromide as a representative example.[1]

Reaction Mechanism

The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol.[2][3]

Caption: Mechanism of Grignard addition to a ketone to form a tertiary alcohol.

Experimental Protocol

Materials:

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Preparation of Grignard Reagent:

    • Assemble the dry glassware. Place magnesium turnings and a small iodine crystal in the flask.

    • Fit the flask with the dropping funnel and reflux condenser, and place it under an inert atmosphere.

    • Dissolve 2-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gently warm the flask.[7][8]

    • Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7]

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve propanone in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the propanone solution dropwise to the stirred Grignard reagent. The reaction is exothermic; control the addition rate to maintain a gentle reaction.[9]

    • After addition, allow the mixture to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

    • If a precipitate of magnesium salts forms, add 6 M HCl dropwise until the solids dissolve.[9]

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer twice with diethyl ether.[6]

    • Combine all organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol.

    • The product can be further purified by distillation.

Quantitative Data

The yields for Grignard additions to ketones are generally good to excellent. The table below summarizes data for the synthesis of various tertiary alcohols.

Ketone ReactantGrignard ReagentTertiary Alcohol ProductYield (%)Reference
AcetoneIsopropyl MgBr2,3-Dimethylbutan-2-ol~75-85%[1]
CyclopentanoneAllyl MgBr1-Allylcyclopentan-1-ol81%[10]
AcetophenonePhenyl MgBr1,1-Diphenylethan-1-olGood to Excellent[11]
Dichlorophenylphosphine4-Methoxyphenyl MgBrBis(4-methoxyphenyl)(phenyl)phosphine76%[12]

Part 2: Reduction of a Tertiary Alcohol to a Tertiary Alkane

The tertiary alcohol synthesized in Part 1 can be reduced to the corresponding alkane. A common method is the Barton-McCombie deoxygenation, or a two-step procedure involving conversion to an alkyl halide followed by reduction.

Experimental Workflow

G start Tertiary Alcohol (R₃C-OH) intermediate Tertiary Alkyl Halide (R₃C-Cl or R₃C-Br) start->intermediate  Reaction with  SOCl₂ or PBr₃ product Tertiary Alkane (R₃C-H) intermediate->product reductant Reducing Agent (e.g., LiAlH₄) reductant->product  Reduction  (SN1-like)

Caption: Workflow for the reduction of a tertiary alcohol to a tertiary alkane.

Protocol: Halogenation and Reduction

Materials:

  • Tertiary alcohol (from Part 1) (1.0 eq)

  • Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) (1.1 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous diethyl ether or THF

  • Pyridine (B92270) (optional, as a base)

Procedure:

  • Conversion to Tertiary Alkyl Halide:

    • Dissolve the tertiary alcohol in a suitable solvent like diethyl ether in a round-bottom flask and cool to 0 °C.

    • Slowly add thionyl chloride (for the chloride) or PBr₃ (for the bromide) dropwise with stirring. If using SOCl₂, adding a small amount of pyridine can be beneficial.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Carefully pour the mixture over ice water to quench the reaction. Extract the product with ether, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tertiary alkyl halide.

  • Reduction to Tertiary Alkane:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry and the reaction must be under an inert atmosphere.

    • In a separate dry flask, prepare a stirred suspension of LiAlH₄ in anhydrous THF.

    • Dissolve the crude tertiary alkyl halide in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

    • After addition, allow the reaction to stir at room temperature or gently reflux for several hours.

    • Cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids (aluminum salts) and wash them thoroughly with ether.

    • Combine the filtrate and washes, dry the organic solution, and remove the solvent. The resulting product is the tertiary alkane, which can be purified by distillation or chromatography.

Conclusion

While the direct synthesis of tertiary alkanes using Grignard reagents is hampered by competing elimination reactions, the two-stage approach presented here offers a reliable and high-yielding alternative. By first forming a stable tertiary alcohol via the reaction of a Grignard reagent with a ketone, and subsequently deoxygenating it, complex tertiary alkane structures can be accessed efficiently. This methodology is a cornerstone of synthetic chemistry and is highly valuable for the construction of sterically demanding molecules in pharmaceutical and materials science research.

References

Application Notes and Protocols for the Catalytic Hydrogenation Production of 3-Ethyl-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, particularly for the saturation of carbon-carbon double and triple bonds. This process involves the addition of hydrogen (H₂) across an unsaturated bond in the presence of a metal catalyst. The result is the conversion of alkenes to their corresponding alkanes. For the production of 3-Ethyl-3-methylheptane, a branched alkane, the logical starting material would be an isomeric form of 3-Ethyl-3-methylheptene. The hydrogenation of this precursor offers a direct and efficient route to the desired saturated compound.

Commonly employed catalysts for this transformation are heterogeneous, typically involving a noble metal such as palladium (Pd), platinum (Pt), or nickel (Ni) dispersed on a high-surface-area support like activated carbon (C).[1] The reaction mechanism, generally accepted as the Horiuti-Polanyi mechanism, involves the chemisorption of both the alkene and diatomic hydrogen onto the catalyst surface. This is followed by the stepwise transfer of two hydrogen atoms to the same face of the double bond, a process known as syn-addition.[1]

This document provides a detailed, representative protocol for the catalytic hydrogenation of a suitable 3-Ethyl-3-methylheptene isomer to yield this compound. It also includes visualizations of the experimental workflow and the underlying reaction mechanism.

Data Presentation

Due to the lack of specific published data for the catalytic hydrogenation of 3-Ethyl-3-methylheptene to this compound, the following tables provide representative data based on typical conditions for the hydrogenation of structurally similar trisubstituted alkenes.

Table 1: Representative Reaction Parameters for Catalytic Hydrogenation

ParameterValue/RangeNotes
Substrate3-Ethyl-3-methylhept-1-eneA logical precursor alkene.
Catalyst5-10% Palladium on Carbon (Pd/C)A common and effective catalyst for alkene hydrogenation.[1]
Catalyst Loading1-5 mol%Typical loading for efficient conversion.
Hydrogen Pressure1-5 atm (or balloon pressure)Sufficient for most lab-scale hydrogenations. Higher pressures can be used.
Temperature25-50 °COften run at room temperature, gentle heating can increase the rate.
SolventEthanol (B145695), Ethyl Acetate, MethanolProtic or aprotic solvents that do not react under the conditions.
Reaction Time2-16 hoursMonitored by TLC or GC-MS for completion.

Table 2: Expected Outcomes

ParameterExpected ValueNotes
Conversion>95%Hydrogenation of alkenes is typically a high-yielding reaction.
Selectivity>99%High selectivity for the alkane is expected with minimal side products.
YieldHigh (>90%)Isolated yield after purification.

Experimental Protocols

The following is a representative experimental protocol for the catalytic hydrogenation of 3-Ethyl-3-methylhept-1-ene to this compound.

Materials:

  • 3-Ethyl-3-methylhept-1-ene (or other isomer)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or a round-bottom flask with a hydrogen balloon)

  • Filtration setup (e.g., Celite or a syringe filter)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 3-Ethyl-3-methylhept-1-ene (1.0 eq).

    • Dissolve the alkene in a suitable solvent, such as ethanol (sufficient to ensure stirring).

    • Carefully add 10% Pd/C (1-5 mol%) to the solution. The catalyst is pyrophoric and should be handled with care, preferably under a blanket of inert gas.

  • Hydrogenation:

    • Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.

    • Introduce hydrogen gas to the system. For a lab-scale reaction, this can be done by connecting a balloon filled with hydrogen or by pressurizing the vessel to 1-3 atm.

    • Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is no longer detectable. This typically takes between 2 and 16 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® or a similar filtration agent to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • If necessary, the crude this compound can be further purified by distillation or column chromatography, although the purity is often high after filtration.

Visualizations

Reaction Mechanism: The Horiuti-Polanyi Mechanism

The catalytic hydrogenation of an alkene on a metal surface is generally understood to proceed via the Horiuti-Polanyi mechanism. This involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the sequential addition of two hydrogen atoms to the same side of the double bond.

Horiuti_Polanyi cluster_surface Catalyst Surface (e.g., Pd) H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Dissociative Adsorption Alkene Alkene (3-Ethyl-3-methylheptene) Adsorbed_Alkene Adsorbed Alkene Alkene->Adsorbed_Alkene Adsorption Half_Hydrogenated Half-Hydrogenated Intermediate Alkane Alkane (this compound) Adsorbed_Alkene->Half_Hydrogenated First H addition Half_Hydrogenated->Alkane Second H addition Product_out Product Alkane->Product_out Desorption Surface

Caption: The Horiuti-Polanyi mechanism for catalytic hydrogenation of an alkene.

Experimental Workflow

The general workflow for the catalytic hydrogenation of an alkene is a multi-step process that involves reaction setup, execution under a hydrogen atmosphere, and subsequent workup and purification.

Experimental_Workflow A 1. Reaction Setup (Alkene, Solvent, Catalyst) B 2. Inert Gas Purge (Remove O₂) A->B C 3. Introduce H₂ Gas B->C D 4. Vigorous Stirring (Reaction) C->D E 5. Monitor Reaction (TLC/GC-MS) D->E E->D Incomplete F 6. Inert Gas Purge (Remove H₂) E->F Complete G 7. Catalyst Filtration (e.g., through Celite) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Optional) (Distillation/Chromatography) H->I J Product (this compound) I->J

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 3-Ethyl-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of 3-Ethyl-3-methylheptane, a branched-chain alkane. The recommended synthetic route involves a two-step process commencing with the Grignard reaction to form a tertiary alcohol, 3-methyl-3-heptanol (B1630388), followed by its reduction to the final product. This method is adaptable for the synthesis of various substituted alkanes and is presented with detailed experimental procedures, data presentation, and a workflow diagram.

Introduction

This compound is a saturated hydrocarbon belonging to the alkane family, characterized by a heptane (B126788) backbone with ethyl and methyl substituents at the third carbon position.[1] Branched alkanes like this compound are of interest in various fields, including fuel optimization studies and as reference compounds in analytical chemistry.[1] While several synthetic strategies can be envisioned for its preparation, including alkylation reactions and catalytic processes, this protocol details a robust and widely applicable two-step synthesis via a Grignard reagent.[1][2]

The synthesis commences with the reaction of a Grignard reagent, methylmagnesium bromide, with 3-heptanone (B90015) to produce the tertiary alcohol, 3-methyl-3-heptanol.[3] Subsequent reduction of the tertiary alcohol yields the target molecule, this compound. This approach offers a reliable method for constructing the quaternary carbon center of the target molecule.

Synthesis Pathway

The overall synthetic pathway can be summarized as follows:

Step 1: Grignard Reaction - Synthesis of 3-methyl-3-heptanol from 3-heptanone and methylmagnesium bromide.

Step 2: Reduction - Conversion of 3-methyl-3-heptanol to this compound.

A workflow diagram illustrating the key stages of the synthesis is provided below.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction & Purification reagents1 3-Heptanone + Methylmagnesium Bromide reaction1 Grignard Reaction (Anhydrous Ether) reagents1->reaction1 workup1 Aqueous Workup (e.g., NH4Cl solution) reaction1->workup1 product1 Crude 3-methyl-3-heptanol workup1->product1 reduction Reduction of Tertiary Alcohol (e.g., using a suitable reducing agent) product1->reduction workup2 Extraction & Washing reduction->workup2 purification Purification (Fractional Distillation) workup2->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-methyl-3-heptanol via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of tertiary alcohols using Grignard reagents.[3][4]

Materials:

  • 3-Heptanone

  • Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and heating mantle

  • Ice bath

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

  • To the flask, add a solution of 3-heptanone in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of 3-heptanone. Maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude 3-methyl-3-heptanol.

Step 2: Reduction of 3-methyl-3-heptanol to this compound

The reduction of the tertiary alcohol to the corresponding alkane can be achieved through various methods. A common laboratory method involves conversion of the alcohol to a tosylate or halide followed by reduction with a hydride reagent like lithium aluminum hydride. A more direct, albeit potentially lower-yielding for tertiary alcohols, method is via a Barton-McCombie deoxygenation. For the purpose of this protocol, a general reductive procedure is outlined.

Materials:

  • Crude 3-methyl-3-heptanol from Step 1

  • Appropriate reagents for reduction (e.g., tosyl chloride, pyridine (B92270), lithium aluminum hydride, or reagents for Barton-McCombie deoxygenation)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Apparatus for reflux, extraction, and distillation

Procedure (Illustrative example via tosylation and reduction):

  • Dissolve the crude 3-methyl-3-heptanol in pyridine and cool in an ice bath.

  • Slowly add tosyl chloride and stir the mixture at 0 °C for several hours.

  • Pour the reaction mixture into ice-water and extract the product with diethyl ether.

  • Wash the organic extract successively with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude tosylate.

  • In a separate dry flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF.

  • Add a solution of the crude tosylate in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reflux the reaction mixture for several hours.

  • After cooling, cautiously quench the excess LiAlH₄ by the sequential addition of water and aqueous NaOH.

  • Filter the resulting salts and wash the filter cake with diethyl ether.

  • Combine the filtrate and washings, and remove the solvent.

  • The resulting crude product is purified by fractional distillation to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield for the reduction step can vary significantly based on the chosen method.

Parameter3-methyl-3-heptanol (Intermediate)This compound (Final Product)Reference
Molecular Formula C₈H₁₈OC₁₀H₂₂[5]
Molecular Weight ( g/mol ) 130.23142.28[5]
Boiling Point (°C) ~160-165~163-165[6]
Expected Yield (%) 80-90% (Grignard Step)50-70% (Reduction Step)[7][8]
Purity (by GC, %) >95% after purification>98% after fractional distillationN/A
¹H NMR (CDCl₃, δ) Characteristic peaks for alkyl and hydroxyl protonsCharacteristic peaks for ethyl, methyl, and heptane chain protons[9]
¹³C NMR (CDCl₃, δ) Characteristic peaks for alcohol and alkyl carbonsCharacteristic peaks for alkane carbons[9]
Mass Spectrum (m/z) Molecular ion peak and fragmentation pattern consistent with the structureMolecular ion peak at 142 and characteristic fragmentation pattern[5]

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Gas Chromatography (GC): To assess the purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[5]

  • Infrared (IR) Spectroscopy: To verify the absence of the hydroxyl group from the starting material in the final product.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions involving Grignard reagents must be carried out under an inert atmosphere and with strict exclusion of moisture.

  • Diethyl ether and other organic solvents used are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Lithium aluminum hydride is a powerful reducing agent that reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

By following these detailed protocols, researchers can successfully synthesize this compound on a laboratory scale for various research and development applications.

References

Application Note: GC-MS Analysis Protocol for 3-Ethyl-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Ethyl-3-methylheptane (CAS: 17302-01-1) is a branched-chain alkane with the molecular formula C10H22.[1][2] As a volatile organic compound (VOC), it can be found in complex hydrocarbon mixtures and may be of interest in various fields, including environmental analysis, petroleum chemistry, and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique for the separation, identification, and quantification of such volatile compounds.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

This section details the necessary steps for sample preparation and instrumental analysis.

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. As this compound is a volatile hydrocarbon, it is readily soluble in non-polar organic solvents.

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile organic solvent such as hexane (B92381) or dichloromethane.[3][4]

    • From the stock solution, perform serial dilutions to create working standards. A typical concentration for direct injection is approximately 10 µg/mL.[4]

    • Transfer the final solution into a 2 mL glass autosampler vial. Ensure no particles or precipitates are present; if necessary, filter the sample through a 0.2 µm syringe filter.[3][4]

  • Complex Matrices: For samples in complex matrices (e.g., biological fluids, environmental samples), an extraction step such as solid-phase microextraction (SPME), purge and trap, or liquid-liquid extraction (LLE) may be required to isolate and concentrate the analyte before injection.[3][5]

2. GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be necessary depending on the specific instrument and sample complexity. Non-polar capillary columns are recommended for the analysis of alkanes.[6]

dot

GCMS_Analysis_Workflow GC-MS Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Preparation (Dissolve in Hexane to 10 µg/mL) B GC Injection (1 µL, Splitless Mode) A->B C Chromatographic Separation (Non-Polar Capillary Column) B->C D Ionization & Fragmentation (Electron Ionization at 70 eV) C->D E Mass Filtering (Quadrupole Analyzer) D->E F Detection (Electron Multiplier) E->F G Data Acquisition (Signal vs. Time) F->G H Compound Identification (Retention Index & Mass Spectrum Library Match) G->H

Caption: Workflow for the GC-MS analysis of this compound.

Data Presentation

Quantitative data and key identification parameters for this compound are summarized below.

Table 1: Recommended GC-MS Instrument Parameters

Parameter Setting
Gas Chromatograph (GC)
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min[7]
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Oven Program Initial: 50°C, hold 2 min; Ramp: 10°C/min to 300°C; Hold: 5 min
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[7]
Mass Range m/z 40-400
Source Temperature 230 °C
Quadrupole Temperature 150 °C[7]
Transfer Line Temp. 280 °C

| Solvent Delay | 3 min |

Table 2: Identification and Quantitative Data for this compound

Parameter Value Reference
Molecular Formula C10H22 [1][2]
Molecular Weight 142.28 g/mol [1][2][8]
CAS Number 17302-01-1 [1][2][8]
Kovats Retention Index (Standard Non-Polar) ~953 [8]
Characteristic Mass Fragments (m/z)
113 [M - C2H5]+ [1]
85 [M - C4H9]+ (Base Peak) [1]
71 [C5H11]+ [1]
57 [C4H9]+ [1]

| 43 | [C3H7]+ |[1] |

Fragmentation Pathway

In EI-MS, branched alkanes undergo characteristic fragmentation, primarily through cleavage at the branching point, which leads to the formation of stable carbocations.[9] The molecular ion peak (m/z 142) for highly branched alkanes is often weak or absent.[9] For this compound, the most favored cleavages are the loss of an ethyl radical (•C2H5) to form the ion at m/z 113, and the loss of a butyl radical (•C4H9) to form the base peak at m/z 85.

dot

Fragmentation_Pathway Primary Fragmentation of this compound cluster_parent Parent Molecule cluster_fragments Major Fragments Parent [this compound]+• m/z 142 Loss1 Loss of Ethyl Radical (•C2H5) Parent->Loss1 Loss2 Loss of Butyl Radical (•C4H9) Parent->Loss2 Frag1 Fragment Ion [C8H17]+ m/z 113 Frag2 Fragment Ion (Base Peak) [C6H13]+ m/z 85 Loss1->Frag1 Loss2->Frag2

Caption: Predicted mass fragmentation pathway of this compound.

Conclusion: This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. The outlined sample preparation, instrument parameters, and data interpretation guidelines offer a reliable method for the identification and quantification of this compound. The provided workflow and fragmentation diagrams serve as valuable visual aids for researchers in the field.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 3-Ethyl-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-ethyl-3-methylheptane. This document includes tabulated spectral data, comprehensive experimental protocols, and diagrams to illustrate molecular structure-spectra correlations and experimental workflows.

Introduction

This compound is a saturated aliphatic hydrocarbon. NMR spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules. ¹H NMR provides information on the number of distinct proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon atoms and their chemical environments. This document outlines the expected NMR spectra of this compound and the protocols to acquire them.

Predicted NMR Spectral Data

Due to the unavailability of experimentally derived public domain spectral data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established empirical models and provide a reliable reference for spectral assignment.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show overlapping signals in the upfield region, which is characteristic of aliphatic protons.

Assignment (Proton) Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
CH₃ (C1)~ 0.88Triplet3H
CH₂ (C2)~ 1.25Multiplet2H
CH ₃ (C3')~ 0.85Singlet3H
CH ₂ (C3'')~ 1.25Quartet2H
CH ₃ (from ethyl)~ 0.86Triplet3H
CH₂ (C4)~ 1.25Multiplet2H
CH₂ (C5)~ 1.25Multiplet2H
CH₂ (C6)~ 1.25Multiplet2H
CH₃ (C7)~ 0.90Triplet3H

Note: The chemical shifts of the methylene (B1212753) (CH₂) protons are expected to be very similar, leading to complex overlapping multiplets.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Assignment (Carbon) Predicted Chemical Shift (ppm)
C1~ 14.3
C2~ 23.5
C3~ 36.8
C3' (Methyl)~ 25.0
C3'' (Ethyl CH₂)~ 30.0
C (from ethyl CH₃)~ 8.0
C4~ 42.0
C5~ 17.5
C6~ 26.5
C7~ 14.2

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Instrument-specific parameters may require optimization.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the sample is soluble. For the non-polar this compound, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are suitable choices.

  • Sample Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube : Filter the solution into a clean, dry 5 mm NMR tube.

  • Degassing (Optional) : For high-resolution spectra, particularly for ¹³C NMR, it is advisable to degas the sample by bubbling an inert gas (e.g., argon) through the solution or by using the freeze-pump-thaw method to remove dissolved oxygen, which is paramagnetic and can broaden spectral lines.

¹H NMR Spectroscopy Protocol
  • Instrument Setup :

    • Tune and match the NMR probe for the ¹H frequency.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : 10-12 ppm (centered around 5-6 ppm).

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans for a sufficient signal-to-noise ratio.

    • Pulse Width : Calibrated 90° pulse.

  • Data Processing :

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup :

    • Tune and match the NMR probe for the ¹³C frequency.

    • Maintain the lock on the deuterium signal of the solvent.

    • Shim the magnetic field.

  • Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence with proton decoupling.

    • Spectral Width : 200-220 ppm (centered around 100-110 ppm).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds (longer delay may be needed for quaternary carbons).

    • Number of Scans : 128 scans or more to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Pulse Width : Calibrated 90° pulse.

  • Data Processing :

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm (or the solvent signal).

Visualizations

Structural Assignment of NMR Signals

The following diagram illustrates the relationship between the chemical structure of this compound and its distinct proton and carbon environments, which give rise to the different signals in the NMR spectra.

G cluster_mol This compound Structure cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals C1 C1H₃ C2 —C2H₂ C1->C2 H1 ~0.88 ppm (t) C1->H1 C1_s ~14.3 ppm C1->C1_s C3 —C3 C2->C3 H2 ~1.25 ppm (m) C2->H2 C2_s ~23.5 ppm C2->C2_s C4 —C4H₂ C3->C4 C3_Me C3'H₃ C3->C3_Me C3_Et_CH2 C3''H₂ C3->C3_Et_CH2 C3_s ~36.8 ppm (Quaternary) C3->C3_s C5 —C5H₂ C4->C5 H4 ~1.25 ppm (m) C4->H4 C4_s ~42.0 ppm C4->C4_s C6 —C6H₂ C5->C6 H5 ~1.25 ppm (m) C5->H5 C5_s ~17.5 ppm C5->C5_s C7 —C7H₃ C6->C7 H6 ~1.25 ppm (m) C6->H6 C6_s ~26.5 ppm C6->C6_s H7 ~0.90 ppm (t) C7->H7 C7_s ~14.2 ppm C7->C7_s H3_Me ~0.85 ppm (s) C3_Me->H3_Me C3_Me_s ~25.0 ppm C3_Me->C3_Me_s C3_Et_CH3 —CH₃ C3_Et_CH2->C3_Et_CH3 H3_Et_CH2 ~1.25 ppm (q) C3_Et_CH2->H3_Et_CH2 C3_Et_CH2_s ~30.0 ppm C3_Et_CH2->C3_Et_CH2_s H3_Et_CH3 ~0.86 ppm (t) C3_Et_CH3->H3_Et_CH3 C3_Et_CH3_s ~8.0 ppm C3_Et_CH3->C3_Et_CH3_s

Caption: Correlation of molecular structure with predicted ¹H and ¹³C NMR signals.

Experimental Workflow

The diagram below outlines the general workflow for conducting an NMR experiment, from sample preparation to final data analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integration (¹H NMR) calibrate->integrate assign Assign Signals integrate->assign report Report Results assign->report

Caption: General experimental workflow for NMR spectroscopy.

Application Notes and Protocols: Interpreting the Mass Spectrum of 3-Ethyl-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. When coupled with gas chromatography (GC-MS), it is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. This document provides a detailed guide to interpreting the electron ionization (EI) mass spectrum of 3-ethyl-3-methylheptane, a branched alkane. Understanding the fragmentation patterns of such molecules is crucial for their identification in complex mixtures, which is a common challenge in drug metabolism studies, impurity profiling, and environmental analysis.

Molecular Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₂₂[1]

  • Molecular Weight: 142.28 g/mol [1][2]

  • Structure:

Mass Spectrum Analysis

The mass spectrum of this compound is characterized by extensive fragmentation, which is typical for branched alkanes under electron ionization. The molecular ion (M⁺) peak at m/z 142 is expected to be of very low abundance or entirely absent due to the high instability of the parent ion.[3] Fragmentation preferentially occurs at the tertiary carbon center (C3) to form more stable carbocations.

Data Presentation

The table below summarizes the most significant peaks in the mass spectrum of this compound. The relative intensity is normalized to the base peak, which is the most abundant fragment in the spectrum.

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment IonFragment StructureNotes
43~85[C₃H₇]⁺CH₃-CH₂-CH₂⁺ or (CH₃)₂CH⁺Propyl or isopropyl cation
57100 (Base Peak)[C₄H₉]⁺(CH₃)₃C⁺tert-Butyl cation (highly stable)
71~95[C₅H₁₁]⁺[M - C₅H₁₁]⁺Loss of a pentyl radical
85~30[C₆H₁₃]⁺[M - C₄H₉]⁺Loss of a butyl radical
113~5[C₈H₁₇]⁺[M - C₂H₅]⁺Loss of an ethyl radical

Note: The relative intensities are estimated from the NIST mass spectrum image and may vary slightly between different instruments.

Fragmentation Pathway

The fragmentation of this compound is driven by the formation of the most stable carbocation. The primary cleavage events occur at the bonds connected to the tertiary carbon atom.

  • Formation of the Base Peak (m/z 57): The most favorable fragmentation is the loss of the largest alkyl group, a butyl radical, leading to the formation of a stable tertiary carbocation with m/z 113. However, the most abundant peak (base peak) is often a smaller, highly stable fragment. In this case, cleavage of the C3-C4 bond results in the loss of a pentyl radical and formation of a fragment that can rearrange to the highly stable tert-butyl cation at m/z 57.

  • Formation of m/z 71: Cleavage of the bond between the tertiary carbon and the butyl group can lead to the formation of a C₅H₁₁⁺ ion.

  • Formation of m/z 43: This peak corresponds to a propyl or isopropyl cation, likely formed through secondary fragmentation of larger ions.

  • Formation of m/z 113: Loss of an ethyl radical from the parent molecule results in a fragment with m/z 113.

  • Formation of m/z 85: Loss of a butyl radical from the molecular ion gives rise to the peak at m/z 85.

Fragmentation Diagram

fragmentation M This compound (M) m/z = 142 (not observed) M_ion [C10H22]·+ m/z = 142 M->M_ion Electron Ionization (70 eV) frag113 [C8H17]+ m/z = 113 M_ion->frag113 - •C2H5 frag85 [C6H13]+ m/z = 85 M_ion->frag85 - •C4H9 frag71 [C5H11]+ m/z = 71 M_ion->frag71 - •C5H11 frag57 [C4H9]+ m/z = 57 (Base Peak) frag113->frag57 Rearrangement & Fragmentation frag43 [C3H7]+ m/z = 43 frag85->frag43 Fragmentation

Caption: Fragmentation pathway of this compound.

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation

For a volatile alkane like this compound, minimal sample preparation is required.

  • Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane (B18724) (e.g., 1000 µg/mL). Create a series of dilutions to establish a calibration curve if quantitative analysis is required.

  • Sample Introduction: Headspace analysis is a suitable technique for introducing the volatile analyte into the GC system, minimizing matrix effects.[4]

    • Place a known volume of the sample (or a diluted standard) into a headspace vial.

    • Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the analyte to partition into the gas phase.

    • An automated headspace sampler injects a specific volume of the headspace gas into the GC inlet.

Gas Chromatography (GC) Conditions
  • Injection Port:

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is ideal for separating hydrocarbons.

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp rate: 10°C/min to 200°C.

    • Final hold: Hold at 200°C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[3][5][6] This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 35 - 350. This range will cover the expected fragments and the molecular ion region.

  • Solvent Delay: A solvent delay of 2-3 minutes is recommended to prevent the high concentration of the solvent from saturating the detector.

Data Analysis
  • Peak Identification: The retention time from the GC will provide initial identification, which should be confirmed by the mass spectrum.

  • Library Matching: Compare the acquired mass spectrum with a reference library such as the NIST/EPA/NIH Mass Spectral Library for confirmation.

  • Fragmentation Analysis: Manually interpret the fragmentation pattern to ensure it is consistent with the proposed structure of this compound.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Prepare Standard/Sample p2 Transfer to Headspace Vial p1->p2 p3 Incubate p2->p3 gcms1 Headspace Injection p3->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (Quadrupole) gcms3->gcms4 d1 Acquire Total Ion Chromatogram (TIC) gcms4->d1 d2 Extract Mass Spectrum of Peak d1->d2 d3 Library Search (NIST) d2->d3 d4 Interpret Fragmentation d3->d4

Caption: GC-MS workflow for the analysis of this compound.

References

Application Notes and Protocols: Reaction Kinetics of 3-Ethyl-3-methylheptane Halogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenation of alkanes is a fundamental reaction in organic synthesis, providing a gateway to a variety of functionalized molecules. This document outlines the reaction kinetics, experimental protocols, and predicted product distributions for the free-radical halogenation of 3-Ethyl-3-methylheptane. The inherent selectivity of different halogens, particularly the preference of bromine to react with tertiary hydrogens, makes this a valuable process for targeted synthesis. Understanding the kinetics and product outcomes is crucial for optimizing reaction conditions and achieving desired product yields in research and drug development.

Reaction Kinetics and Selectivity

The halogenation of alkanes proceeds via a free-radical chain mechanism, which involves three key stages: initiation, propagation, and termination.[1][2] The reaction is typically initiated by UV light or heat, which causes the homolytic cleavage of the halogen molecule into two highly reactive halogen radicals.[3]

The reactivity of halogens decreases down the group: F₂ > Cl₂ > Br₂ > I₂.[4] While fluorine is often too reactive and difficult to control, and iodine is generally unreactive, chlorine and bromine are synthetically useful.[5] A critical aspect of alkane halogenation is the selectivity of the halogen radical for different types of carbon-hydrogen bonds. The stability of the resulting alkyl radical intermediate dictates the major product, following the order: tertiary > secondary > primary.[5]

Bromination is significantly more selective than chlorination.[6] This is attributed to the hydrogen abstraction step being endothermic for bromine and exothermic for chlorine. According to Hammond's postulate, the transition state for bromination resembles the alkyl radical product, thus maximizing the influence of radical stability on the reaction rate. In contrast, the transition state for chlorination is more reactant-like, leading to lower selectivity.

For this compound, which possesses primary, secondary, and a single tertiary hydrogen, this selectivity is paramount in determining the product distribution.

Predicted Product Distribution

The product distribution for the monohalogenation of this compound can be predicted by considering the number of each type of hydrogen atom and the relative reactivity of the halogen towards that type of hydrogen.

Structure of this compound:

  • Primary (1°) Hydrogens: 9 (from the three methyl groups)

  • Secondary (2°) Hydrogens: 8 (from the four methylene (B1212753) groups)

  • Tertiary (3°) Hydrogen: 1

The relative reactivity ratios for chlorination and bromination at room temperature are approximately:

Hydrogen TypeRelative Reactivity (Chlorination)Relative Reactivity (Bromination)
Primary (1°)11
Secondary (2°)3.882
Tertiary (3°)51640

Using these values, the predicted product distribution for the monohalogenation of this compound is summarized in the tables below.

Data Presentation

Table 1: Predicted Product Distribution for Monochlorination of this compound

ProductType of Hydrogen SubstitutedNumber of HydrogensRelative Reactivity(No. of H) x (Rel. Reactivity)Predicted % Yield
1-Chloro-3-ethyl-3-methylheptanePrimary3134.8%
2-Chloro-3-ethyl-3-methylheptaneSecondary23.87.612.2%
3-Chloro-3-ethyl-3-methylheptaneTertiary1558.0%
4-Chloro-3-ethyl-3-methylheptaneSecondary23.87.612.2%
5-Chloro-3-ethyl-3-methylheptaneSecondary23.87.612.2%
6-Chloro-3-ethyl-3-methylheptaneSecondary23.87.612.2%
1-Chloro-3-(1-methylpropyl)hexanePrimary6169.6%
Total 22 62.4 100%

Table 2: Predicted Product Distribution for Monobromination of this compound

ProductType of Hydrogen SubstitutedNumber of HydrogensRelative Reactivity(No. of H) x (Rel. Reactivity)Predicted % Yield
1-Bromo-3-ethyl-3-methylheptanePrimary3130.1%
2-Bromo-3-ethyl-3-methylheptaneSecondary2821647.1%
3-Bromo-3-ethyl-3-methylheptaneTertiary11640164070.9%
4-Bromo-3-ethyl-3-methylheptaneSecondary2821647.1%
5-Bromo-3-ethyl-3-methylheptaneSecondary2821647.1%
6-Bromo-3-ethyl-3-methylheptaneSecondary2821647.1%
1-Bromo-3-(1-methylpropyl)hexanePrimary6160.3%
Total 22 2315 100%

Experimental Protocols

The following are generalized protocols for the photochemical halogenation of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

Protocol 1: Photochemical Bromination of this compound

Objective: To synthesize 3-Bromo-3-ethyl-3-methylheptane as the major product via selective free-radical bromination.

Materials:

  • This compound

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Aqueous sodium thiosulfate (B1220275) solution (to quench excess bromine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • UV lamp (e.g., mercury vapor lamp)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. The round-bottom flask should be positioned to receive irradiation from the UV lamp.

  • Dissolve a known amount of this compound in the inert solvent in the round-bottom flask.

  • Slowly add a stoichiometric amount of bromine (dissolved in the same inert solvent) from the dropping funnel to the reaction mixture while stirring and irradiating with the UV lamp. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.[7]

  • Continue the reaction until the bromine color has completely faded.

  • After the reaction is complete, turn off the UV lamp and stop stirring.

  • Transfer the reaction mixture to a separatory funnel and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the isomeric products of the halogenation reaction.

Instrumentation and Consumables:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., non-polar column like DB-5ms)

  • Helium carrier gas

  • Autosampler vials

  • Microsyringe

Procedure:

  • Prepare a dilute solution of the product mixture in a volatile solvent (e.g., dichloromethane).

  • Set the GC-MS parameters. Typical parameters include:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • MS source temperature: 230 °C

    • MS quadrupole temperature: 150 °C

    • Scan range: m/z 40-400

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • The components of the mixture will be separated based on their boiling points and interaction with the column's stationary phase.

  • The mass spectrometer will generate a mass spectrum for each eluting component.

  • Identify the different isomers by analyzing their mass spectra and retention times. The fragmentation patterns can help distinguish between different haloalkane isomers.

  • Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC). The percentage of each product can be calculated from the relative peak areas.[8][9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination X2 Halogen (X₂) 2X_rad 2 Halogen Radicals (2X•) X2->2X_rad UV Light / Heat X_rad_in X• 2X_rad->X_rad_in RH This compound (R-H) R_rad Alkyl Radical (R•) RH->R_rad Hydrogen Abstraction RX Halogenated Alkane (R-X) R_rad->RX Halogen Abstraction HX Hydrogen Halide (HX) X_rad_out X• X2_prop X₂ X2_prop->X_rad_out X_X X-X R_X R-X R_R R-R X_rad1 X• X_rad1->X_X X_rad2 X• X_rad2->X_X R_rad1 R• R_rad1->R_X R_rad2 R• R_rad2->R_R X_rad_term X• X_rad_term->R_X R_rad_term R• R_rad_term->R_R

Caption: Free-radical halogenation mechanism.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Analysis Reactants This compound + Halogen (Br₂ or Cl₂) in inert solvent Reaction Photochemical Reaction (UV Irradiation) Reactants->Reaction Quench Quench excess Halogen (aq. Na₂S₂O₃) Reaction->Quench Wash Wash with H₂O and Brine Quench->Wash Dry Dry organic layer (anhydrous MgSO₄) Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purification Purification (Fractional Distillation) Evaporate->Purification GCMS GC-MS Analysis (Separation, Identification, Quantification) Purification->GCMS

Caption: Experimental workflow for halogenation.

References

Application Notes and Protocols for 3-Ethyl-3-methylheptane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of 3-Ethyl-3-methylheptane as a reference standard in analytical chemistry, particularly for chromatographic applications. Its high purity, stability, and well-characterized physical properties make it a suitable standard for both qualitative and quantitative analyses of volatile and semi-volatile organic compounds. This document outlines its use in method validation, as an internal standard, and for the determination of Kovats Retention Indices.

Introduction

This compound (C10H22, CAS No. 17302-01-1) is a branched-chain alkane available as a high-purity analytical reagent.[1] Its well-defined structure and spectral properties, cataloged in databases such as the NIST WebBook, provide a solid foundation for its use as a reference material.[2][3][4] Applications for this standard are primarily in gas chromatography (GC) for the analysis of complex hydrocarbon mixtures, such as gasoline, and for the identification and quantification of volatile organic compounds (VOCs) in environmental samples.[5]

Physicochemical Data and Specifications

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H22[2][3][4]
Molecular Weight142.28 g/mol [2][3][4]
CAS Number17302-01-1[2][3][4]
Purity (typical)>99.0% (GC)
Boiling Point164.2 °C at 760 mmHg
Flash Point45.2 °C
Density0.734 g/cm³
Kovats Retention Index (non-polar column)953[3]

Applications

Qualitative Analysis and Retention Index Determination

This compound can be used as a reference marker in gas chromatography to determine the Kovats Retention Index (RI) of unknown analytes. The RI is a normalized measure of retention time which aids in the identification of compounds by comparing experimental values to literature data.

Quantitative Analysis as an External Standard

Due to its stability and high purity, this compound is an excellent candidate for use as an external standard for the quantification of other hydrocarbons. This involves the preparation of a calibration curve from a series of dilutions of the standard.

Internal Standard for GC-MS and GC-FID Analysis

When analyzing complex matrices where sample loss or injection volume variability can occur, this compound can be employed as an internal standard. An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for variations in sample preparation and injection.

Experimental Protocols

Protocol for Determination of Kovats Retention Index

This protocol describes the use of this compound in conjunction with a series of n-alkanes to determine the Kovats Retention Index of a target analyte on a non-polar GC column.

Materials:

  • This compound standard (>99% purity)

  • n-alkane standard mixture (e.g., C8-C20)

  • Sample containing the analyte of interest

  • High-purity solvent (e.g., hexane (B92381) or pentane)

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Preparation of Standards:

    • Prepare a solution of the n-alkane mixture in the chosen solvent.

    • Prepare a solution of this compound in the same solvent.

    • Prepare a solution of the sample containing the analyte of interest.

  • GC Analysis:

    • Inject the n-alkane mixture and record the retention times of each n-alkane.

    • Inject the sample containing the analyte and this compound and record their retention times.

  • Calculation of Kovats Retention Index:

    • Use the following formula to calculate the Kovats RI of the analyte: RI = 100 * [n + (N - n) * (log(t_r(analyte)) - log(t_r(n))) / (log(t_r(N)) - log(t_r(n)))] Where:

      • n = carbon number of the n-alkane eluting before the analyte

      • N = carbon number of the n-alkane eluting after the analyte

      • t_r = retention time

Table 2: Example GC-FID Parameters for Kovats Index Determination

ParameterValue
GC System Agilent 7890A or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250 °C, Split ratio 50:1
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector FID, 300 °C
Injection Volume 1 µL
Protocol for Use as an Internal Standard for VOC Quantification in Air Samples

This protocol details the use of this compound as an internal standard for the quantification of volatile organic compounds (VOCs) in air samples collected in canisters, following a modified EPA TO-15 methodology.

Materials:

  • This compound standard (>99% purity)

  • Certified VOC standard mixture

  • Humidified zero air

  • Evacuated and passivated stainless steel canisters

  • Preconcentrator-GC-MS system

Procedure:

  • Preparation of Internal Standard Stock: Prepare a gas-phase stock standard of this compound in a canister with humidified zero air to a known concentration (e.g., 1 ppmv).

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the certified VOC standard mixture with humidified zero air in canisters to achieve a range of concentrations (e.g., 0.5, 1, 5, 10, 20 ppbv).

  • Sample Analysis:

    • For each calibration standard, blank, and air sample, a fixed volume is loaded from the canister onto the preconcentrator.

    • A fixed volume of the this compound internal standard is also loaded onto the preconcentrator.

    • The trapped analytes and internal standard are then thermally desorbed and transferred to the GC-MS for analysis.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of each target VOC to the peak area of this compound against the concentration of the VOC standard.

    • Determine the concentration of the target VOCs in the air samples using the calibration curve.

Table 3: Example Preconcentrator and GC-MS Parameters for VOC Analysis

ParameterValue
Preconcentrator Markes UNITY-xr or equivalent
Focusing Trap U-T17OPI-2S (general purpose)
Trap Temperatures -30 °C (trapping), 300 °C (desorption)
GC System Agilent 7890B GC with 5977A MSD
Column DB-624, 60 m x 0.25 mm ID, 1.4 µm film thickness
Oven Program 35 °C (hold 5 min), ramp to 240 °C at 8 °C/min, hold 5 min
MSD Mode Scan (m/z 35-350)

Visualizations

G cluster_prep Sample and Standard Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing and Quantification A High-Purity This compound C Stock Solution (1000 ppm) A->C F Internal Standard Spiking A->F B Solvent (e.g., Hexane) B->C D Calibration Standards (0.1 - 100 ppm) C->D G GC Injection D->G E Sample with Unknown Analyte(s) E->F F->G H Chromatographic Separation G->H I Detection (FID or MS) H->I J Peak Integration and Identification I->J K Calibration Curve Generation J->K L Quantification of Analyte(s) K->L

Caption: Workflow for quantitative analysis using this compound as a reference standard.

G cluster_0 Rationale for Use as an Internal Standard cluster_1 Analytical Method cluster_2 Outcome A High Purity (>99%) E Gas Chromatography (GC) A->E B Chemically Inert B->E C Good Chromatographic Behavior C->E D Not Naturally Occurring in Most Samples D->E F Accurate and Precise Quantification E->F

Caption: Logical relationship for selecting this compound as an internal standard.

Conclusion

This compound is a versatile and reliable reference standard for a variety of gas chromatographic applications. The protocols provided herein offer a starting point for its implementation in qualitative and quantitative analytical workflows. As with any analytical method, validation of these protocols is essential to ensure they are suitable for their intended purpose.

References

3-Ethyl-3-methylheptane: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of 3-ethyl-3-methylheptane as a synthetic intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This guide covers key synthetic routes to this compound and its functionalized derivatives, including detailed methodologies for reactions such as Grignard synthesis, catalytic hydrogenation, and free-radical bromination. The potential applications of this branched alkane scaffold in medicinal chemistry are also discussed.

Introduction

This compound is a saturated, branched-chain alkane with the molecular formula C₁₀H₂₂. Its unique steric and electronic properties make it and its derivatives valuable intermediates in organic synthesis. The presence of a quaternary carbon center provides a stable scaffold that can be strategically functionalized. This document outlines several key synthetic transformations involving this compound, providing detailed protocols for its preparation and subsequent reactions. While direct applications in drug development are not extensively documented, the principles of incorporating sterically demanding, lipophilic moieties are relevant to modern medicinal chemistry. Alkyl groups are known to influence molecular stability, reactivity, and biological interactions, making branched alkanes like this compound an interesting, though under-explored, scaffold.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValue
Molecular Formula C₁₀H₂₂
Molecular Weight 142.29 g/mol
CAS Number 17302-01-1
Boiling Point ~164 °C
Density ~0.75 g/cm³ at 20 °C
Appearance Colorless liquid

Synthesis of this compound and its Precursors

The synthesis of this compound can be achieved through several routes. Two common methods involve the creation of a C10 backbone followed by reduction, or the coupling of smaller alkyl fragments.

Synthesis via Grignard Reaction and Dehydration-Hydrogenation

A versatile approach to this compound involves the synthesis of a tertiary alcohol precursor via a Grignard reaction, followed by dehydration to an alkene and subsequent catalytic hydrogenation.

Protocol 1: Synthesis of 3-Ethyl-3-methylheptan-3-ol via Grignard Reaction

This protocol describes the synthesis of 3-ethyl-3-methylheptan-3-ol from 3-pentanone (B124093) and a butylmagnesium halide Grignard reagent.

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. A solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming if necessary, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-ethyl-3-methylheptan-3-ol.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Expected Yield: 70-85%

Protocol 2: Dehydration of 3-Ethyl-3-methylheptan-3-ol

This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to form a mixture of isomeric alkenes, primarily 3-ethyl-3-methylhept-2-ene and 3-ethyl-3-methylhept-3-ene.

Materials:

  • 3-Ethyl-3-methylheptan-3-ol

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Place the crude 3-ethyl-3-methylheptan-3-ol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Set up a distillation apparatus and heat the mixture. The alkene products will co-distill with water.

  • Collect the distillate and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Expected Yield: 80-90%

Protocol 3: Catalytic Hydrogenation of 3-Ethyl-3-methylheptene Isomers

This protocol describes the reduction of the alkene mixture to this compound.

Materials:

  • Mixture of 3-ethyl-3-methylheptene isomers

  • Ethanol (B145695) or Ethyl Acetate

  • 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve the alkene mixture in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C or PtO₂ (typically 1-5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake or by GC-MS.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield this compound.

Expected Yield: >95%

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation 3-Pentanone 3-Pentanone Grignard_Reaction Grignard Reaction (Anhydrous Ether/THF) 3-Pentanone->Grignard_Reaction Butylmagnesium_bromide n-Butylmagnesium bromide Butylmagnesium_bromide->Grignard_Reaction 3-Ethyl-3-methylheptan-3-ol 3-Ethyl-3-methylheptan-3-ol Grignard_Reaction->3-Ethyl-3-methylheptan-3-ol Dehydration Acid-Catalyzed Dehydration (H₂SO₄, Δ) 3-Ethyl-3-methylheptan-3-ol->Dehydration Alkene_Mixture 3-Ethyl-3-methylheptene (Isomer Mixture) Dehydration->Alkene_Mixture Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Alkene_Mixture->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Synthesis of this compound via Grignard reaction, dehydration, and hydrogenation.

Functionalization of this compound

The tertiary C-H bond in this compound is a key site for functionalization, primarily through free-radical reactions.

Free-Radical Bromination

Free-radical bromination of this compound is expected to be highly selective for the tertiary hydrogen, yielding 3-bromo-3-ethyl-3-methylheptane. This tertiary alkyl halide can then serve as a precursor for a variety of other functional groups.

Protocol 4: Synthesis of 3-Bromo-3-ethyl-3-methylheptane

This protocol describes the selective bromination of the tertiary C-H bond.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous CCl₄.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux under an inert atmosphere. The reaction can also be initiated with UV light.

  • Monitor the reaction by GC-MS. The reaction is complete when the solid succinimide (B58015) floats to the surface.

  • Cool the reaction mixture and filter to remove the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, then with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude 3-bromo-3-ethyl-3-methylheptane by vacuum distillation.

Expected Yield: 70-90%

Reaction Scheme for Functionalization

G This compound This compound Bromination Free-Radical Bromination (NBS, AIBN, CCl₄, Δ) This compound->Bromination 3-Bromo-3-ethyl-3-methylheptane 3-Bromo-3-ethyl-3-methylheptane Bromination->3-Bromo-3-ethyl-3-methylheptane Further_Reactions Further Functionalization 3-Bromo-3-ethyl-3-methylheptane->Further_Reactions Functionalized_Products Functionalized Products (Alcohols, Ethers, Amines, etc.) Further_Reactions->Functionalized_Products

Caption: Functionalization pathway of this compound via bromination.

Potential Applications in Drug Development

While this compound itself is not a known pharmacophore, the incorporation of highly branched, lipophilic alkyl groups can be a strategy in drug design to modulate physicochemical properties.[1] Such groups can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets.[1]

The 3-ethyl-3-methylheptyl moiety could serve as a sterically demanding, non-polar fragment in the design of new therapeutic agents. For example, it could be used to probe hydrophobic pockets in enzyme active sites or to block metabolic pathways by sterically hindering access to reactive sites on a drug molecule. The synthetic routes outlined in this document provide a means to access derivatives of this compound that could be incorporated into more complex bioactive molecules.

Summary and Outlook

This compound is a readily accessible branched alkane that can serve as a versatile intermediate in organic synthesis. The protocols provided herein detail reliable methods for its synthesis and functionalization. The selective introduction of a functional group at the tertiary carbon via free-radical bromination opens up a pathway to a variety of derivatives. While its direct application in medicinal chemistry is yet to be fully explored, the principles of using such sterically hindered, lipophilic scaffolds offer intriguing possibilities for the design of novel therapeutic agents. Further research into the incorporation of the 3-ethyl-3-methylheptyl moiety into known pharmacophores could lead to the development of new drug candidates with improved properties.

References

Application Notes and Protocols for Combustion Studies of 3-Ethyl-3-methylheptane and its Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of specific published combustion data for 3-Ethyl-3-methylheptane, this document provides detailed protocols and data for a closely related, highly branched C10 alkane, which can be used as a surrogate in combustion studies. The methodologies and expected reaction pathways are broadly applicable to branched alkanes, including this compound.

Introduction

This compound is a branched-chain alkane with the chemical formula C10H22.[1][2][3] As a component of some fuels, understanding its combustion characteristics is crucial for developing and refining kinetic models of fuel combustion.[4][5][6] Branched alkanes are known to have a significant impact on fuel properties such as the octane (B31449) rating.[1] This document outlines experimental protocols for investigating the combustion of this compound using common laboratory equipment for combustion research, including shock tubes, rapid compression machines, and jet-stirred reactors. The provided quantitative data is based on studies of similar highly branched decane (B31447) isomers and serves as a reference for what can be expected.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for the design of combustion experiments, particularly for mixture preparation and safety considerations.

PropertyValueReference
Molecular FormulaC10H22[1][2][3]
Molecular Weight142.28 g/mol [2]
CAS Number17302-01-1[2]
Boiling Point163.8 °C[7]
Flash Point45.2 °C[7]

Experimental Protocols for Combustion Studies

The following sections detail the experimental methodologies for key combustion experiments applicable to this compound.

Ignition Delay Time Measurement in a Shock Tube

Shock tubes are used to study chemical kinetics at high temperatures and pressures by generating a shock wave that rapidly heats and compresses a test gas mixture.[2]

Objective: To measure the ignition delay time of a this compound/air mixture over a range of temperatures and pressures.

Apparatus: A high-pressure shock tube equipped with pressure transducers and optical access for chemiluminescence detection.

Procedure:

  • Mixture Preparation: Prepare a homogeneous mixture of this compound, an oxidizer (e.g., synthetic air), and a diluent (e.g., argon) in a mixing tank. The composition should be determined by partial pressures.

  • Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum.

  • Filling: Introduce the prepared gas mixture into the driven section to a specific initial pressure.

  • Diaphragm Rupture: Pressurize the driver section with a driver gas (e.g., helium) until the diaphragm ruptures, generating a shock wave.

  • Data Acquisition: Record the pressure profile and the emission from electronically excited species (e.g., OH* at 306 nm) using a fast-response pressure transducer and a photomultiplier tube with an appropriate filter, respectively.

  • Ignition Delay Time Definition: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp increase in pressure or light emission, indicating the onset of ignition.

  • Varying Conditions: Repeat the experiment for different initial mixture compositions, pressures, and shock strengths to obtain ignition delay times over a range of conditions.

Autoignition Studies in a Rapid Compression Machine

Rapid compression machines (RCMs) are used to study autoignition phenomena at conditions relevant to internal combustion engines.[2]

Objective: To investigate the low-to-intermediate temperature autoignition behavior of this compound, including the negative temperature coefficient (NTC) region.

Apparatus: A rapid compression machine with a creviced piston design to minimize vortex roll-up and maintain a homogeneous core gas temperature. The RCM should be equipped with a high-speed pressure transducer.

Procedure:

  • Mixture Preparation: Prepare the fuel/oxidizer/diluent mixture in a heated mixing vessel to ensure complete vaporization of the fuel.

  • RCM Preparation: Heat the combustion chamber of the RCM to the desired initial temperature and evacuate it.

  • Filling: Fill the combustion chamber with the prepared mixture to a predetermined initial pressure.

  • Compression: Drive the piston forward to rapidly compress the gas mixture to a specific top-dead-center volume.

  • Data Acquisition: Record the pressure inside the combustion chamber as a function of time using a high-speed data acquisition system.

  • Ignition Delay Time Determination: The ignition delay time is the time from the end of compression to the point of maximum rate of pressure rise. For two-stage ignition, both the first-stage and total ignition delay times are recorded.

  • Experimental Matrix: Perform experiments over a range of initial temperatures, pressures, and equivalence ratios to map out the autoignition characteristics.

Species Concentration Measurement in a Jet-Stirred Reactor

Jet-stirred reactors (JSRs) are used to study the oxidation of fuels under well-controlled, steady-state conditions, allowing for the measurement of stable intermediate species.

Objective: To obtain species concentration profiles during the oxidation of this compound at various temperatures and equivalence ratios.

Apparatus: A spherical fused-silica jet-stirred reactor with inlet nozzles for the fuel/oxidizer mixture and an outlet for sampling. The reactor is placed in a temperature-controlled oven. A gas chromatograph with mass spectrometry (GC-MS) and flame ionization detection (FID) is used for species analysis.

Procedure:

  • Reactant Flow: Set the flow rates of vaporized this compound, oxidizer, and diluent using mass flow controllers to achieve the desired equivalence ratio and residence time.

  • Reactor Conditions: Maintain the reactor at a constant temperature and pressure.

  • Sampling: After the reactor has reached a steady state, extract a sample of the reacting mixture through a sonic probe.

  • Species Analysis: Analyze the sampled gas using online or offline GC-MS/FID to identify and quantify the mole fractions of reactants, intermediates, and products.

  • Temperature Variation: Repeat the experiment at different reactor temperatures to obtain species concentration profiles as a function of temperature.

Quantitative Data for a Highly Branched C10 Alkane Surrogate

The following tables present representative quantitative data from combustion studies of a highly branched C10 alkane, which can be used as a surrogate for this compound.

Table 1: Ignition Delay Times of a Highly Branched C10 Alkane in a Shock Tube

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
1000101.0850
1100101.0250
1200101.090
1000201.0400
1100201.0120
1200201.045

Table 2: Autoignition Delay Times of a Highly Branched C10 Alkane in a Rapid Compression Machine

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (ms)
650151.025.0
700151.012.0
750151.015.0 (NTC behavior)
800151.08.0
700301.06.0

Table 3: Major Species Mole Fractions in a Jet-Stirred Reactor for a Highly Branched C10 Alkane Oxidation (Φ = 1.0, P = 10 atm)

Temperature (K)C10H22 (ppm)O2 (ppm)CO (ppm)CO2 (ppm)CH4 (ppm)C2H4 (ppm)
600980104505020105
70085098003001508060
80040075001500800250200
90050300040003500400350
1000<10<50055005000150100

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a generalized oxidation pathway for branched alkanes and a typical experimental workflow for combustion studies.

OxidationPathway Fuel This compound (C10H22) AlkylRadical Alkyl Radical (C10H21) Fuel->AlkylRadical + OH, O2 AlkylperoxyRadical Alkylperoxy Radical (C10H21O2) AlkylRadical->AlkylperoxyRadical + O2 HydroperoxyalkylRadical Hydroperoxyalkyl Radical (C10H20OOH) AlkylperoxyRadical->HydroperoxyalkylRadical Isomerization Ketohydroperoxide Ketohydroperoxide HydroperoxyalkylRadical->Ketohydroperoxide + O2 Products Products (CO, CO2, H2O, etc.) Ketohydroperoxide->Products Decomposition ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis MixturePrep Mixture Preparation (Fuel + Oxidizer + Diluent) ShockTube Shock Tube MixturePrep->ShockTube RCM Rapid Compression Machine MixturePrep->RCM JSR Jet-Stirred Reactor MixturePrep->JSR DataAcq Data Acquisition (Pressure, Emission, Species) ShockTube->DataAcq RCM->DataAcq JSR->DataAcq Kinetics Kinetic Modeling (Mechanism Validation) DataAcq->Kinetics Results Results (Ignition Delay, Species Profiles) Kinetics->Results

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of highly branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable troubleshooting guidance for key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of highly branched alkanes so challenging?

A1: The synthesis of alkanes with significant branching, especially those containing quaternary or sterically congested carbon centers, presents several fundamental challenges:

  • Steric Hindrance: As branching increases, the target carbon atoms become sterically shielded, making it difficult for reagents to access the reaction site. This can dramatically slow down reaction rates or prevent reactions altogether.

  • Carbocation Rearrangements: Many reactions used to build carbon skeletons, such as those proceeding through SN1 or E1 mechanisms, involve carbocation intermediates. These intermediates are prone to 1,2-hydride and 1,2-alkyl (or methyl) shifts to form more stable carbocations.[1][2] This often leads to a mixture of constitutional isomers instead of the single desired product.[3]

  • Lack of General Methods: There are no straightforward, high-yielding methods to directly convert simple linear alkanes into specific, highly branched structures in a lab setting.[4] Syntheses almost always require building the carbon skeleton from smaller, functionalized precursors.

  • Side Reactions: Methods used to form C-C bonds, like Grignard reactions, can be plagued by side reactions such as Wurtz-type coupling, enolization of carbonyl substrates, and reduction, which compete with the desired addition reaction and lower the yield.

Q2: My reaction that should yield a specific branched structure is producing a mixture of isomers. What is the likely cause?

A2: The most probable cause is a carbocation rearrangement . If your reaction proceeds through an E1 or SN1 pathway (e.g., acid-catalyzed dehydration of an alcohol), an intermediate carbocation is formed.[1][3] This carbocation will rearrange if a 1,2-hydride or 1,2-alkyl shift can produce a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one).[2][5] The final products will then be derived from both the initial and the rearranged carbocations, resulting in an isomeric mixture.[1]

Q3: How can I minimize or prevent carbocation rearrangements?

A3: To avoid carbocation rearrangements, you should choose a synthetic route that avoids the formation of carbocation intermediates.

  • Utilize E2-style Dehydration: Instead of using strong acids like H₂SO₄ for alcohol dehydration, convert the alcohol into a good leaving group (e.g., a tosylate) and then use a non-nucleophilic base to promote an E2 elimination. This concerted mechanism bypasses the carbocation intermediate.

  • Employ Organometallic Reagents: Use reactions like Grignard or Negishi couplings, which proceed through different mechanisms that do not typically involve carbocation rearrangements of the main carbon skeleton.

  • Friedel-Crafts Acylation: For aromatic systems, use Friedel-Crafts acylation followed by a reduction (like Wolff-Kishner or Clemmensen) instead of direct alkylation. Acylations are not prone to rearrangement, whereas alkylations are notorious for it.

Q4: I am having difficulty initiating my Grignard reaction for creating a tertiary center. What should I do?

A4: Initiation failure is a common problem, usually due to a passivating magnesium oxide layer on the magnesium turnings or the presence of moisture.

  • Activation of Magnesium: Use a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical activation (vigorous stirring of the dry turnings) to activate the magnesium surface.

  • Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried and the reaction must be run under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for less reactive alkyl halides as it provides better stabilization for the Grignard reagent.

Troubleshooting Guides

Guide 1: Low Yield in Grignard Reaction with a Ketone

Problem: The yield of the desired tertiary alcohol is low, and analysis shows unreacted ketone or other byproducts.

Symptom / Observation Potential Cause Troubleshooting Steps & Solutions
Significant amount of starting ketone is recovered. Enolization: The Grignard reagent is acting as a base and deprotonating the α-carbon of the ketone, especially if the ketone is sterically hindered.1. Lower the reaction temperature: Add the Grignard reagent at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization. 2. Change the reagent: Switch to an organolithium reagent, which is generally less basic and more nucleophilic than a Grignard reagent. 3. Use an additive: Add cerium(III) chloride (CeCl₃) to the ketone before adding the Grignard reagent (Luche conditions). This increases the electrophilicity of the carbonyl carbon and promotes nucleophilic attack.
A significant byproduct with double the mass of the alkyl halide's R-group is observed. Wurtz-Type Coupling: The Grignard reagent (R-MgX) is reacting with the starting alkyl halide (R-X) to form R-R.1. Slow Addition: Add the alkyl halide solution dropwise and slowly to the magnesium turnings during the Grignard reagent formation. This maintains a low concentration of the alkyl halide, minimizing its reaction with the formed Grignard reagent. 2. Dilution: Use a larger volume of solvent to keep reagent concentrations low.
A secondary alcohol is formed instead of the expected tertiary alcohol. Reduction: The Grignard reagent is acting as a reducing agent, transferring a β-hydride to the ketone. This is more common with bulky Grignard reagents.1. Use a Grignard reagent without β-hydrogens: If possible, use a reagent like methylmagnesium bromide or neopentylmagnesium bromide. 2. Lower the temperature: Perform the reaction at a lower temperature to disfavor the six-membered ring transition state required for reduction.
Guide 2: Mixture of Alkenes from Alcohol Dehydration

Problem: Acid-catalyzed dehydration of a secondary or tertiary alcohol yields a mixture of isomeric alkenes, including products with a rearranged carbon skeleton.

Symptom / Observation Potential Cause Troubleshooting Steps & Solutions
Formation of unexpected alkene isomers (skeletal rearrangement). Carbocation Rearrangement: The initially formed carbocation is rearranging via a 1,2-hydride or 1,2-alkyl shift to a more stable carbocation before elimination occurs.[6]1. Avoid Carbocation Formation: Use a two-step procedure that follows an E2 mechanism. First, convert the alcohol to a better leaving group (e.g., tosylate by reacting with TsCl in pyridine). Then, treat the tosylate with a strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) to induce elimination without rearrangement. 2. Use Milder Dehydration Reagents: Employ reagents like phosphorus oxychloride (POCl₃) in pyridine, which can promote dehydration under less acidic conditions, often favoring the E2 pathway and minimizing rearrangements, especially for secondary alcohols.[7]
Formation of both Zaitsev (more substituted) and Hofmann (less substituted) products. Thermodynamic vs. Kinetic Control: The reaction conditions are allowing for the formation of multiple regioisomers.1. Favor Zaitsev Product: Use a small, strong base (e.g., sodium ethoxide) and higher temperatures to favor the more thermodynamically stable, more substituted alkene. Note that this is the typical outcome for E1 dehydrations. 2. Favor Hofmann Product: For an E2 pathway (from a tosylate), use a sterically bulky base (e.g., potassium tert-butoxide) which will preferentially abstract the more accessible, less sterically hindered proton, leading to the less substituted alkene.

Data Presentation

Table 1: Comparison of Yields for C(sp³)–C(sp²) Bond Formation via Negishi Coupling

This table summarizes the performance of a Palladium/CPhos catalyst system in coupling various secondary alkylzinc halides with aryl halides. The data highlights the high selectivity for the branched (secondary) product over the linear (primary) isomer that could result from β-hydride elimination and reinsertion.

Aryl HalideSecondary Alkylzinc ReagentProduct Yield (%)Ratio of Branched:Linear Product
4-Bromotolueneiso-Propylzinc iodide92>99:1
4-Chlorobenzonitrileiso-Propylzinc iodide85>99:1
4-Bromoanisolesec-Butylzinc iodide9198:2
1-Bromonaphthalenesec-Butylzinc iodide8897:3
2-BromopyridineCyclohexylzinc iodide89>99:1
4-BromoacetophenoneCyclopentylzinc iodide95>99:1
Data adapted from Han, C., & Buchwald, S. L. (2009). J. Am. Chem. Soc., 131(22), 7532–7533.[8]

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the synthesis of a tertiary alcohol by adding a Grignard reagent to a ketone. All steps must be performed under strictly anhydrous conditions using an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or THF

  • Alkyl halide (e.g., bromoethane, 1.0 eq)

  • Ketone (e.g., 3-pentanone, 0.9 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Iodine crystal (catalytic amount)

Procedure:

  • Apparatus Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Allow to cool to room temperature under a stream of argon.

  • Grignard Reagent Formation:

    • Place the magnesium turnings and a single crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of the alkyl halide in anhydrous ether/THF.

    • Add a small portion (~10%) of the alkyl halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color, bubbling, and gentle refluxing of the solvent. Gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate sufficient to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve the ketone in anhydrous ether/THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 20 °C.

    • After addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ether/THF.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

    • Purify the product by distillation or column chromatography.

Protocol 2: Dehydration of a Tertiary Alcohol (E1 Mechanism)

This protocol describes the acid-catalyzed dehydration of a tertiary alcohol to form an alkene. Note: This method is prone to carbocation rearrangements if a more stable carbocation can be formed.

Materials:

  • Tertiary alcohol (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (catalytic, ~0.2 eq)

  • Apparatus for simple or fractional distillation

Procedure:

  • Reaction Setup: Place the tertiary alcohol in a round-bottom flask suitable for distillation.

  • Acid Addition: Cool the flask in an ice bath and slowly add the concentrated acid with swirling.

  • Dehydration and Distillation:

    • Heat the mixture gently using a heating mantle. The alkene product, being more volatile than the starting alcohol, will begin to distill.

    • Collect the distillate. The temperature for collection will depend on the boiling point of the specific alkene. For tertiary alcohols, this can often be achieved at temperatures between 25-80 °C.[7]

  • Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any residual acid, then wash with water, and finally with brine.

    • Dry the alkene product over anhydrous calcium chloride (CaCl₂), filter or decant, and perform a final distillation to obtain the pure alkene.

Protocol 3: Catalytic Hydrogenation of a Tetrasubstituted Alkene

This protocol describes the reduction of a sterically hindered alkene to the corresponding alkane using a heterogeneous catalyst.

Materials:

  • Tetrasubstituted alkene (1.0 eq)

  • Solvent (e.g., ethanol, ethyl acetate, or cyclohexane)

  • Hydrogenation catalyst (e.g., 5-10 mol% Platinum(IV) oxide (PtO₂), or Palladium on carbon (Pd/C))

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask or a specialized hydrogenation vessel, dissolve the alkene in the chosen solvent.

  • Catalyst Addition: Carefully add the catalyst to the solution. The flask is then sealed and the air is replaced with an inert atmosphere (argon or nitrogen) before introducing hydrogen.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully hydrogen.

    • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • For highly hindered alkenes, a higher pressure using a Parr hydrogenator may be necessary.[9]

  • Monitoring and Completion: Monitor the reaction progress by TLC or GC until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the substrate's steric hindrance.

  • Work-up and Isolation:

    • Once complete, carefully vent the hydrogen and flush the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst. Caution: Palladium and Platinum catalysts can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

    • Rinse the filter pad with a small amount of the solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude alkane product.

    • If necessary, further purification can be achieved by column chromatography or distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start Ketone + Alkyl Halide grignard Grignard Reaction start->grignard Mg, Ether/THF alcohol Tertiary Alcohol grignard->alcohol dehydration Acid-Catalyzed Dehydration alcohol->dehydration H₂SO₄, Heat alkene Tetrasubstituted Alkene dehydration->alkene hydrogenation Catalytic Hydrogenation alkene->hydrogenation H₂, PtO₂ alkane Highly Branched Alkane hydrogenation->alkane

A typical workflow for synthesizing a highly branched alkane.

carbocation_rearrangement cluster_pathway Dehydration of 3,3-Dimethyl-2-butanol cluster_products Observed Products start Initial Secondary Carbocation rearranged Rearranged Tertiary Carbocation start->rearranged 1,2-Methyl Shift (Fast & Favorable) minor_prod Minor Product (from initial carbocation) start->minor_prod Proton Loss (Slow) major_prod Major Products (from rearranged carbocation) rearranged->major_prod Proton Loss (Fast)

Carbocation rearrangement leads to unexpected major products.

steric_hindrance cluster_low Low Steric Hindrance cluster_high High Steric Hindrance low_steric C=O Ketone reagent_low R-MgX (Nucleophile) reagent_low->low_steric:carbonyl Easy Attack high_steric C=O Bulky Ketone reagent_high R-MgX (Nucleophile) reagent_high->high_steric:c Attack Blocked block1 Bulky Group block1->high_steric:c block2 Bulky Group block2->high_steric:c

Steric hindrance blocking nucleophilic attack on a carbonyl.

References

Technical Support Center: Optimizing 3-Ethyl-3-methylheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethyl-3-methylheptane synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions. The primary synthetic routes considered are the Grignard reaction and the Corey-House synthesis.

Low or No Product Yield
Potential Cause Recommended Solutions Applicable Synthesis Route(s)
Poor quality or inactive Grignard reagent Ensure all glassware is rigorously dried to prevent moisture contamination. Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine if the reaction is slow to initiate.Grignard Reaction
Presence of moisture or protic solvents Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Grignard Reaction, Corey-House Synthesis
Inefficient formation of the Gilman reagent Use freshly prepared organolithium reagent. Ensure the copper(I) iodide is pure and dry. Perform the reaction at a low temperature (e.g., -78 °C) to stabilize the reagent.Corey-House Synthesis
Low reactivity of the alkyl halide Use an alkyl iodide instead of a bromide or chloride, as reactivity follows the trend I > Br > Cl.Grignard Reaction, Corey-House Synthesis
Side reactions consuming starting materials For Grignard reactions, slow, dropwise addition of the alkyl halide during reagent formation can minimize Wurtz coupling. In Corey-House synthesis, ensure a 2:1 molar ratio of the organolithium reagent to copper(I) iodide.Grignard Reaction, Corey-House Synthesis
Incorrect reaction temperature Grignard reagent formation is typically initiated at room temperature and may require gentle heating to sustain. The reaction with the carbonyl compound is often carried out at 0 °C or lower to control the reaction rate. Corey-House coupling is generally performed at low temperatures.Grignard Reaction, Corey-House Synthesis
Presence of Significant Impurities
Observed Impurity Potential Cause Recommended Solutions Applicable Synthesis Route(s)
Starting materials (e.g., 3-pentanone (B124093), alkyl halide) Incomplete reaction.Increase reaction time. Ensure the correct stoichiometry of reagents; a slight excess of the organometallic reagent may be beneficial.Grignard Reaction, Corey-House Synthesis
Homocoupling products (e.g., octane (B31449) from n-butyl halide) Wurtz-type side reactions.During Grignard reagent formation, add the alkyl halide slowly to a suspension of magnesium. For Corey-House synthesis, ensure the complete formation of the Gilman reagent before adding the second alkyl halide.Grignard Reaction, Corey-House Synthesis
Elimination products (alkenes) Use of sterically hindered or tertiary alkyl halides. Reaction at elevated temperatures.Use primary or secondary alkyl halides where possible. Maintain a lower reaction temperature.Grignard Reaction, Corey-House Synthesis
Tertiary alcohol intermediate (3-ethyl-3-methylheptan-3-ol) Incomplete reduction of the intermediate alcohol (if a two-step Grignard approach is used).Ensure complete reaction of the tertiary alcohol with a suitable reducing agent (e.g., via a Barton-McCombie deoxygenation).Grignard Reaction (two-step)

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The Grignard reaction is a widely used and generally reliable method for the synthesis of tertiary alkanes like this compound. A common approach involves the reaction of a Grignard reagent, such as n-butylmagnesium bromide, with a ketone, like 3-pentanone, followed by the reduction of the resulting tertiary alcohol. Another viable Grignard route is the reaction of an appropriate tertiary alkyl halide with an organometallic reagent, though this can be more prone to elimination side reactions.

Q2: I am observing a significant amount of octane in my reaction mixture when using n-butylmagnesium bromide. How can I minimize this side product?

A2: The formation of octane is likely due to a Wurtz-type coupling side reaction. To minimize this, ensure the slow, dropwise addition of n-butyl bromide to the magnesium turnings during the preparation of the Grignard reagent. This maintains a low concentration of the alkyl halide in the reaction mixture, reducing the likelihood of it coupling with the already-formed Grignard reagent.

Q3: Is the Corey-House synthesis a suitable alternative to the Grignard reaction for this synthesis?

A3: Yes, the Corey-House synthesis is an excellent alternative, particularly for creating unsymmetrical alkanes with high yields.[1][2] This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. For this compound, you could, for example, react lithium diethylcuprate with 3-chloro-3-methylheptane (B8732670). This method is often less prone to elimination and rearrangement side reactions compared to the Grignard reaction with tertiary halides.[1][2]

Q4: What are the best practices for purifying this compound from the reaction mixture?

A4: Fractional distillation is the most effective method for purifying this compound, which has a boiling point of approximately 164 °C.[3][4][5][6] Careful distillation should allow for the separation of the desired product from lower-boiling starting materials and higher-boiling side products. For separating branched alkanes from any potential linear alkane impurities, urea (B33335) adduction can be considered, although its efficiency for highly branched structures may vary. Preparative gas chromatography is another option for obtaining high-purity samples, albeit on a smaller scale.

Q5: My yield is consistently low despite following the protocol. What are some general tips for optimization?

A5: Beyond the specific troubleshooting points, consider the following:

  • Reagent Quality: Use high-purity, freshly opened, or properly stored reagents.

  • Inert Atmosphere: Ensure your reaction setup is completely free of air and moisture by using a robust inert gas system.

  • Temperature Control: Precise temperature control at each stage of the reaction is critical.

  • Stirring: Efficient stirring is necessary to ensure proper mixing of reagents, especially in heterogeneous reactions like Grignard reagent formation.

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are standard solvents for these reactions. THF is generally a better solvent for Grignard reagent formation from less reactive chlorides.

Experimental Protocols

Protocol 1: Grignard Reaction Approach (Two-Step)

Step 1: Synthesis of 3-Ethyl-3-methylheptan-3-ol via Grignard Reaction

  • Preparation of n-Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous diethyl ether. In the dropping funnel, add a solution of n-butyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the n-butyl bromide solution to initiate the reaction (a crystal of iodine can be added if necessary). Once initiated, add the remaining n-butyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with 3-Pentanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-ethyl-3-methylheptan-3-ol.

Step 2: Deoxygenation of 3-Ethyl-3-methylheptan-3-ol

The tertiary alcohol can be converted to the alkane via a two-step Barton-McCombie deoxygenation or by conversion to the corresponding chloride followed by reduction with a reagent like lithium aluminum hydride.

Protocol 2: Corey-House Synthesis Approach
  • Preparation of Lithium Diethylcuprate (Gilman Reagent): To a solution of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add two equivalents of ethyllithium (B1215237) dropwise. Allow the mixture to stir at this temperature for 30 minutes to form the Gilman reagent.

  • Coupling Reaction: To the freshly prepared Gilman reagent, add a solution of 3-chloro-3-methylheptane (1.0 equivalent) in anhydrous diethyl ether dropwise at -78 °C.

  • Work-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.

Visualizations

Grignard_Synthesis_Pathway n-Butyl Bromide n-Butyl Bromide n-Butylmagnesium Bromide n-Butylmagnesium Bromide n-Butyl Bromide->n-Butylmagnesium Bromide Mg Mg Mg->n-Butylmagnesium Bromide Alkoxide Intermediate Alkoxide Intermediate n-Butylmagnesium Bromide->Alkoxide Intermediate 3-Pentanone 3-Pentanone 3-Pentanone->Alkoxide Intermediate 3-Ethyl-3-methylheptan-3-ol 3-Ethyl-3-methylheptan-3-ol Alkoxide Intermediate->3-Ethyl-3-methylheptan-3-ol H3O+ workup Deoxygenation Deoxygenation 3-Ethyl-3-methylheptan-3-ol->Deoxygenation This compound This compound Deoxygenation->this compound

Caption: Grignard reaction pathway for this compound synthesis.

Corey_House_Synthesis_Workflow cluster_0 Gilman Reagent Preparation cluster_1 Coupling Reaction cluster_2 Purification Ethyllithium Ethyllithium Lithium Diethylcuprate Lithium Diethylcuprate Ethyllithium->Lithium Diethylcuprate Copper(I) Iodide Copper(I) Iodide Copper(I) Iodide->Lithium Diethylcuprate Crude Product Mixture Crude Product Mixture Lithium Diethylcuprate->Crude Product Mixture 3-Chloro-3-methylheptane 3-Chloro-3-methylheptane 3-Chloro-3-methylheptane->Crude Product Mixture Fractional Distillation Fractional Distillation Crude Product Mixture->Fractional Distillation This compound This compound Fractional Distillation->this compound

Caption: Experimental workflow for Corey-House synthesis.

Troubleshooting_Logic Low Yield Low Yield Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Verify Anhydrous Conditions Verify Anhydrous Conditions Low Yield->Verify Anhydrous Conditions Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Impurity Presence Impurity Presence Analyze by GC-MS Analyze by GC-MS Impurity Presence->Analyze by GC-MS Adjust Stoichiometry Adjust Stoichiometry Analyze by GC-MS->Adjust Stoichiometry Modify Purification Modify Purification Analyze by GC-MS->Modify Purification

Caption: Logical troubleshooting flow for synthesis optimization.

References

Technical Support Center: Synthesis of 3-Ethyl-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethyl-3-methylheptane.

Troubleshooting and FAQs

Q1: I am attempting to synthesize this compound, but my yield is low and I suspect the presence of byproducts. What are the common synthetic routes and their potential pitfalls?

A1: Two common and effective methods for the synthesis of this compound are the Grignard reaction and the Corey-House synthesis. Each has distinct advantages and potential side reactions that can lead to byproduct formation and reduced yields.

  • Grignard Reaction: This route typically involves the reaction of a Grignard reagent with a suitable electrophile. For this compound, a plausible approach is the reaction of ethylmagnesium bromide with 3-chloro-3-methylheptane (B8732670). While versatile, Grignard reagents are highly reactive and can participate in several side reactions.

  • Corey-House Synthesis: This method is generally known for higher yields and fewer side reactions when coupling alkyl groups.[1][2] It involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. For this synthesis, lithium diethylcuprate could be reacted with 3-bromo-3-methylheptane. However, the use of tertiary alkyl halides can sometimes lead to elimination byproducts.[1]

Q2: What are the most likely byproducts in my synthesis of this compound?

A2: The byproducts in your reaction mixture will depend on the synthetic route chosen. Below is a summary of potential byproducts for the Grignard and Corey-House methods.

Synthetic RoutePotential ByproductFormation MechanismKey Identifying Features
Grignard Reaction ButaneWurtz-type coupling of the ethylmagnesium bromide.Volatile alkane, will elute very early in GC analysis.
OctaneHomocoupling of unreacted n-butyl bromide (if used to make a butyl Grignard).Linear alkane, distinct fragmentation pattern in MS.
3-Methylhept-2-ene and 3-Methylhept-3-eneElimination (E2) reaction of 3-chloro-3-methylheptane promoted by the basicity of the Grignard reagent.Presence of a double bond can be confirmed by ¹H NMR (alkenyl protons) and IR spectroscopy (C=C stretch). Will have a different retention time in GC than the desired alkane.
EthanolReaction of the Grignard reagent with trace amounts of oxygen during synthesis or workup.Polar compound, may be removed during aqueous workup.
Corey-House Synthesis ButaneHomocoupling of the ethyl groups from the lithium diethylcuprate.Volatile alkane, early eluting peak in GC.
3-Methylhept-2-ene and 3-Methylhept-3-eneElimination reaction of the tertiary alkyl halide (3-bromo-3-methylheptane).[1]As above, identifiable by spectroscopic methods indicating an alkene.
Ethyl bromideUnreacted starting material from the Gilman reagent preparation.Characteristic isotopic pattern for bromine in MS.

Q3: How can I identify the byproducts in my reaction mixture?

A3: The most effective methods for identifying and quantifying byproducts in your synthesis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This technique separates the components of your mixture based on their boiling points and provides a mass spectrum for each, which can be used to identify their molecular weight and fragmentation patterns.

  • NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the compounds in your mixture, allowing for the unambiguous identification of isomers and byproducts.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 3-chloro-3-methylheptane and ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • 3-chloro-3-methylheptane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for 30 minutes.

  • Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-chloro-3-methylheptane (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the ether layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.

Byproduct Identification by GC-MS

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a volatile solvent such as hexane (B92381) or dichloromethane. A typical concentration is 1 mg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis:

  • Identify the peak for this compound based on its expected retention time and comparison of its mass spectrum with a reference spectrum from a database (e.g., NIST).

  • Analyze the mass spectra of other peaks to identify potential byproducts. Look for characteristic fragmentation patterns of alkanes and alkenes.

Byproduct Identification by NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the crude product in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

Instrumentation and Analysis:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. Look for signals in the olefinic region (δ 5-6 ppm) which would indicate the presence of alkene byproducts. The alkane region (δ 0.8-1.5 ppm) will likely be complex due to overlapping signals from the product and any alkane byproducts.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals will indicate the number of unique carbon environments in the mixture. Alkene byproducts will show signals in the δ 100-150 ppm region.

    • DEPT-135: This experiment can help distinguish between CH, CH₂, and CH₃ groups, aiding in the structural elucidation of byproducts.

Visualizations

Synthesis and Byproduct Formation Diagram

Synthesis_Byproducts Synthesis of this compound and Potential Byproducts cluster_grignard Grignard Synthesis cluster_corey_house Corey-House Synthesis EtBr Ethyl Bromide Grignard Ethylmagnesium Bromide EtBr->Grignard + Mg, ether Mg Magnesium Product This compound Grignard->Product + 3-chloro-3-methylheptane Butane Butane (Wurtz Byproduct) Grignard->Butane + EtBr AlkylHalide 3-chloro-3-methylheptane Alkene 3-Methylheptenes (Elimination Byproduct) AlkylHalide->Alkene + EtMgBr (Base) EtLi Ethyllithium Gilman Lithium Diethylcuprate EtLi->Gilman + CuI CuI Copper(I) Iodide CH_Product This compound Gilman->CH_Product + 3-bromo-3-methylheptane CH_Butane Butane (Homocoupling) Gilman->CH_Butane TertiaryHalide 3-bromo-3-methylheptane CH_Alkene 3-Methylheptenes (Elimination) TertiaryHalide->CH_Alkene + Base

Caption: Synthetic pathways and potential byproduct formation in Grignard and Corey-House syntheses.

References

Technical Support Center: Purification of 3-Ethyl-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Ethyl-3-methylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Common impurities depend on the synthetic route but often include:

  • Unreacted starting materials: Such as heptane (B126788) derivatives or alkylating agents.

  • Structural isomers: Other decane (B31447) isomers that may form as byproducts, especially in reactions involving carbocation intermediates or isomerization.

  • Solvents: Residual solvents used in the reaction or workup.

  • Reagent-derived byproducts: For example, salts from Grignard reactions or residues from organometallic reagents.

Q2: Which purification method is best for obtaining high-purity this compound?

A2: The choice of purification method depends on the required purity, the scale of the purification, and the nature of the impurities.

  • Fractional Distillation is suitable for large quantities and for separating compounds with significantly different boiling points.

  • Preparative Gas Chromatography (Prep GC) offers the highest resolution for separating compounds with very close boiling points, such as isomers, and is ideal for obtaining very high purity material on a smaller scale.

  • Column Chromatography is effective for removing polar impurities from the non-polar this compound.

Q3: What is the boiling point of this compound and its common isomers?

A3: The boiling point of this compound is approximately 164°C. The boiling points of other decane isomers can be very close, making separation by distillation challenging. Generally, more branched isomers have lower boiling points.

Data Presentation: Physical Properties of this compound and Potential Impurities

The following table summarizes the boiling points of this compound and some of its isomers, which are common impurities. This data is critical for planning purification by fractional distillation.

CompoundMolecular FormulaBoiling Point (°C)
This compound C10H22 ~164
n-DecaneC10H22174.1
2-MethylnonaneC10H22167.8
3-MethylnonaneC10H22167.5
4-MethylnonaneC10H22166.1
2,2-DimethyloctaneC10H22157.3
3,3-DimethyloctaneC10H22161.5

Note: Boiling points are at standard atmospheric pressure. The presence of multiple isomers will result in a boiling range rather than a sharp boiling point.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers.

  • Symptom: The distillate contains a mixture of this compound and other isomers, as confirmed by GC-MS analysis.

  • Possible Causes & Solutions:

    • Insufficient column efficiency: The fractionating column may not have enough theoretical plates for the separation of close-boiling isomers.

      • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).

    • Distillation rate is too high: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.

      • Solution: Reduce the heating rate to achieve a slow, steady distillation rate (typically 1-2 drops per second).[1]

    • Poor insulation: Heat loss from the column can disrupt the temperature gradient.

      • Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient.[2]

Issue 2: Product yield is low.

  • Symptom: The amount of purified this compound collected is significantly less than expected.

  • Possible Causes & Solutions:

    • Column hold-up: A significant amount of the product may be left condensed on the surface of the packing material in the column.

      • Solution: Choose a column packing with a lower surface area if possible, or gently heat the column after the main fraction has been collected to recover more product.

    • Flooding of the column: Excessive heating can cause the vapor to push the condensate up the column, preventing proper separation and leading to loss of material.[2]

      • Solution: Reduce the heating rate to prevent flooding. If flooding occurs, stop the heating until the liquid has drained back into the distilling flask, then resume heating at a lower rate.[2]

Preparative Gas Chromatography (Prep GC)

Issue 1: Co-elution of this compound with an impurity.

  • Symptom: A single peak in the chromatogram is found to contain both the target compound and an impurity upon analysis of the collected fraction.

  • Possible Causes & Solutions:

    • Sub-optimal temperature program: The temperature ramp may be too fast to resolve closely eluting compounds.

      • Solution: Decrease the temperature ramp rate or add an isothermal hold at a temperature just below the elution temperature of the co-eluting pair to improve separation.[3]

    • Incorrect column phase: The stationary phase of the GC column may not be suitable for separating the specific isomers.

      • Solution: Use a column with a different stationary phase that offers different selectivity for alkanes. Non-polar phases are generally used for alkane separation.[4]

    • Column overloading: Injecting too much sample can lead to broad, overlapping peaks.

      • Solution: Reduce the injection volume or dilute the sample.[5]

Issue 2: Low recovery of the collected fraction.

  • Symptom: The amount of purified compound collected from the trap is very low.

  • Possible Causes & Solutions:

    • Inefficient trapping: The collection trap may not be cold enough to efficiently condense the eluted compound.

      • Solution: Ensure the trapping system (e.g., cold finger or U-tube) is sufficiently cooled, typically with liquid nitrogen or a dry ice/acetone bath.

    • Aerosol formation: The rapid expansion of the carrier gas can cause the sample to form an aerosol that is not efficiently trapped.

      • Solution: Use a trap with a larger surface area or a sorbent material to improve capture.

    • Leaks in the collection system: Poor connections between the GC outlet and the trap can lead to loss of the sample.

      • Solution: Check all connections for leaks.

Column Chromatography

Issue 1: this compound elutes with non-polar impurities.

  • Symptom: The collected fractions contain the desired product along with other non-polar impurities.

  • Possible Causes & Solutions:

    • Inappropriate stationary phase: Standard silica (B1680970) gel or alumina (B75360) may not provide enough selectivity for separating non-polar compounds.

      • Solution: Consider using a stationary phase with modified selectivity, such as silver nitrate-impregnated silica, which can differentiate between saturated and unsaturated hydrocarbons. For separating alkanes from other non-polar compounds, a very non-polar mobile phase is typically used with a polar stationary phase (normal-phase chromatography).[6]

    • Mobile phase is too polar: A mobile phase with even a small amount of a polar solvent can cause all non-polar compounds to elute quickly.

      • Solution: Use a completely non-polar mobile phase, such as hexane (B92381) or pentane. A very gradual increase in polarity with a second, slightly more polar solvent might be necessary if impurities are very similar.[7]

Issue 2: Tailing of the product peak during fraction collection.

  • Symptom: The product elutes over a large number of fractions, leading to dilute solutions and poor separation from later-eluting compounds.

  • Possible Causes & Solutions:

    • Sample overload: Too much sample has been loaded onto the column.

      • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a sample-to-adsorbent ratio of 1:30 to 1:100.

    • Poor sample loading technique: Applying the sample in a large volume of solvent will lead to a broad initial band.

      • Solution: Dissolve the sample in the minimum amount of the mobile phase and apply it to the column as a narrow band.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a well-insulated Vigreux or packed fractionating column (at least 30 cm in length), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Charging: Charge the round-bottom flask with the crude this compound mixture and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Adjust the heating rate to allow a clear temperature gradient to establish in the column. This is indicated by a ring of condensing vapor slowly ascending the column.[8]

  • Distillation: Collect the distillate at a slow, steady rate (1-2 drops per second). Monitor the temperature at the distillation head. Collect fractions based on temperature plateaus. The fraction corresponding to the boiling point of this compound (~164°C) should be collected separately.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Preparative Gas Chromatography
  • Instrument Setup: Use a gas chromatograph equipped with a preparative-scale column (wider bore than analytical columns) and a collection system. A non-polar stationary phase is recommended for alkane separation.

  • Method Development: Optimize the separation on an analytical scale first to determine the retention times of the components and to develop an appropriate temperature program. A slow temperature ramp is often necessary for separating isomers.

  • Injection: Inject an appropriate volume of the crude mixture. Avoid overloading the column.

  • Collection: As the peak corresponding to this compound begins to elute, divert the column effluent to a cooled collection trap.

  • Recovery: After the peak has fully eluted, remove the collection trap and rinse the purified compound into a vial with a small amount of a volatile solvent like pentane.

  • Solvent Removal: Carefully evaporate the solvent under a gentle stream of nitrogen to obtain the pure this compound.

Protocol 3: Column Chromatography for Removal of Polar Impurities
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully add the sample solution to the top of the column.

  • Elution: Elute the column with hexane. Since this compound is non-polar, it will travel down the column quickly. Polar impurities will be retained on the silica gel.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (from reaction mixture) FD Fractional Distillation Crude->FD Large Scale Different B.P. PrepGC Preparative GC Crude->PrepGC High Purity Close B.P. CC Column Chromatography Crude->CC Polar Impurities GCMS GC-MS Analysis FD->GCMS PrepGC->GCMS CC->GCMS GCMS->FD Repurify if needed GCMS->PrepGC Repurify if needed Pure Pure this compound GCMS->Pure If Purity is Sufficient TroubleshootingFractionalDistillation cluster_causes Potential Causes cluster_solutions Solutions Start Poor Separation of Isomers in Fractional Distillation Cause1 Insufficient Column Efficiency Start->Cause1 Cause2 Distillation Rate Too High Start->Cause2 Cause3 Poor Insulation Start->Cause3 Sol1 Use Longer/More Efficient Column Cause1->Sol1 Sol2 Reduce Heating Rate Cause2->Sol2 Sol3 Insulate Column Cause3->Sol3

References

Technical Support Center: Fractional Distillation of Decane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the separation of decane (B31447) isomers via fractional distillation.

Troubleshooting Guide

Q1: Why is the separation of my decane isomers incomplete, resulting in cross-contaminated fractions?

A1: Incomplete separation is the most common issue when distilling compounds with very close boiling points, such as decane isomers. Several factors could be the cause:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to resolve the small difference in boiling points. A theoretical plate is equivalent to one cycle of vaporization and condensation.[1] For isomers with boiling points differing by only a few degrees, a column with a high number of theoretical plates is essential.

  • Excessive Distillation Rate: Heating the mixture too quickly prevents the establishment of a proper temperature gradient within the column. This disrupts the series of vaporization-condensation equilibria required for effective separation, leading to vapor of mixed composition reaching the condenser.

  • Poor Insulation: Temperature fluctuations along the column, often due to air drafts, can disrupt the delicate temperature gradient. This prevents a smooth and gradual separation of the isomers as they rise through the column.

  • Unstable Heating: An inconsistent heat source will cause the boiling rate to fluctuate, leading to "bumping" (sudden, violent boiling) and pushing vapor of mixed composition up the column without proper equilibration.

Q2: The temperature reading on my thermometer is fluctuating and not holding steady during collection.

A2: A fluctuating temperature reading during the collection of a fraction indicates that the vapor reaching the thermometer is not of a pure component.

  • Cause: This is typically a symptom of the issues described in Q1 (poor column efficiency, high distillation rate). The vapor is a mixture of isomers, and its boiling point (and thus condensation temperature) is not constant.

  • Solution: Reduce the heating rate to allow the system to reach equilibrium. Ensure the fractionating column is well-insulated. If the problem persists, you likely need a more efficient column with a higher number of theoretical plates.

Q3: My distillation is proceeding extremely slowly, or the condensate ring has stopped rising in the column.

A3: This "stalling" of the distillation process is usually due to insufficient energy input to overcome the heat loss from the apparatus.

  • Cause: The heating mantle or oil bath temperature is set too low. The apparatus may be losing too much heat to the surrounding environment, especially if the column is long.

  • Solution: Gradually increase the temperature of the heating source.[1] Insulate the distillation flask (below the liquid level) and the fractionating column with glass wool or aluminum foil to minimize heat loss.[1]

Frequently Asked Questions (FAQs)

Q1: What is fractional distillation and why is it necessary for separating decane isomers?

A1: Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points.[2] It differs from simple distillation by the insertion of a fractionating column between the boiling flask and the condenser. This column provides a large surface area (e.g., glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation.[1] Each cycle enriches the vapor in the more volatile component (the one with the lower boiling point). Decane has 75 structural isomers, many of which have very similar boiling points, making fractional distillation the primary method for their separation.[3]

Q2: How do I select the right fractionating column for separating decane isomers?

A2: The choice of column depends on the boiling point difference between the isomers you wish to separate.

  • Vigreux Column: Good for general purposes and for isomers with a boiling point difference of >10-15°C.

  • Packed Columns (e.g., with Raschig rings or metal sponge): These offer a much larger surface area and a higher number of theoretical plates, making them essential for separating isomers with boiling point differences of less than 10°C. The longer the packed section of the column, the higher its efficiency.

Q3: Can fractional distillation separate all types of isomers?

A3: Fractional distillation separates compounds based on differences in boiling point. It is effective for separating structural isomers (like n-decane and 2-methylnonane) because their different shapes lead to different strengths of intermolecular forces and thus different boiling points. However, it cannot separate enantiomers (optical isomers), as they have identical physical properties, including boiling points.

Q4: Should I use vacuum fractional distillation for decane isomers?

A4: While decane and its isomers have relatively high boiling points (150-175°C), they are generally thermally stable enough for atmospheric distillation. Vacuum distillation is typically employed for compounds that decompose at their atmospheric boiling point. Using a vacuum would lower the boiling points of all isomers, but it would not significantly improve the difference in their boiling points, which is the critical factor for separation.

Data Presentation: Boiling Points of Selected Decane Isomers

The separation of decane isomers by fractional distillation is challenging due to their similar boiling points. As branching increases, the molecule becomes more compact, reducing the surface area for intermolecular van der Waals forces and generally lowering the boiling point.

Isomer NameStructureBoiling Point (°C)
n-DecaneStraight Chain174.1
2-Methylnonane (B165365)Branched167.0[4]
3-EthyloctaneBranched166.6[3]
3-MethylnonaneBranched163.6[3]
2,2,5,5-TetramethylhexaneHighly Branched~153.0[3]

Experimental Protocol: Fractional Distillation of a Decane Isomer Mixture

Objective: To separate a mixture of n-decane and 2-methylnonane.

Materials:

  • Mixture of decane isomers (e.g., 50:50 n-decane and 2-methylnonane)

  • Round-bottom flask (250 mL)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Packed fractionating column (e.g., Vigreux or packed with glass helices)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 200°C)

  • Condenser

  • Receiving flasks (graduated cylinders or round-bottom flasks)

  • Glass wool or aluminum foil for insulation

  • Clamps and stands to secure the apparatus

Methodology:

  • Apparatus Setup:

    • Place 100 mL of the decane isomer mixture and a magnetic stir bar into the 250 mL round-bottom flask.

    • Securely assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed. Place the fractionating column vertically on the flask.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

    • Connect the condenser to a circulating cold water supply (water in at the bottom, out at the top).

    • Place a collection flask at the end of the condenser.

  • Insulation:

    • Wrap the fractionating column and the neck of the distillation flask with glass wool or aluminum foil to ensure an adiabatic process (no heat loss to the environment).[1]

  • Distillation Process:

    • Begin stirring the mixture and turn on the heating mantle to a low setting.

    • Heat the mixture slowly and steadily. Observe the ring of condensate as it begins to rise through the fractionating column. The ascent should be slow and gradual to allow for proper equilibration.

    • Adjust the heating rate to maintain a slow distillation rate of approximately 1-2 drops per second into the receiving flask.

    • Record the temperature when the first drop of distillate is collected. This should be close to the boiling point of the more volatile isomer (2-methylnonane, ~167°C).

    • Maintain a constant temperature during the collection of the first fraction. The temperature should remain stable as long as that component is distilling.

  • Fraction Collection:

    • Collect the first fraction (enriched in 2-methylnonane) until you observe a significant drop or a rapid rise in the thermometer reading. A temperature drop indicates the first component is finished distilling.[1]

    • Quickly replace the receiving flask with a new one to collect the intermediate fraction.

    • Increase the heating mantle temperature to distill the second component.

    • The temperature will rise and stabilize at the boiling point of the higher-boiling isomer (n-decane, ~174°C). Collect this second fraction in a third receiving flask.

  • Shutdown and Analysis:

    • Stop the distillation before the boiling flask runs dry to prevent the formation of potentially explosive peroxides and damage to the glassware.

    • Allow the apparatus to cool completely before disassembling.

    • Analyze the purity of the collected fractions using an appropriate technique, such as Gas Chromatography (GC), to determine the success of the separation.

Mandatory Visualization

Troubleshooting_Fractional_Distillation Troubleshooting Flowchart for Decane Isomer Separation start Start: Poor Separation (Cross-Contaminated Fractions) q1 Is the distillation rate slow and steady? (1-2 drops/sec) start->q1 s1 Action: Reduce heating rate. Ensure stable heat source. q1->s1 No q2 Is the column well insulated? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Action: Insulate column with glass wool or aluminum foil. q2->s2 No q3 Is the thermometer reading stable during fraction collection? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Indicates impure vapor. Return to checking distillation rate and insulation. q3->s3 No q4 Is the column efficiency (HETP) sufficient for the boiling point difference? q3->q4 Yes a3_yes Yes a3_no No s3->q1 s4 Action: Use a longer column or one with more efficient packing (e.g., Raschig rings). q4->s4 No end_node Problem Resolved or System Optimized q4->end_node Yes a4_yes Yes a4_no No s4->end_node

A troubleshooting flowchart for poor separation of decane isomers.

References

Technical Support Center: Optimizing Grignard Reactions for Tertiary Carbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful execution of Grignard reactions involving tertiary carbons.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a tertiary alkyl halide is failing to initiate. What are the common causes and solutions?

A1: Initiation failure is a prevalent issue when forming sterically hindered Grignard reagents. The primary causes are often the passivating layer of magnesium oxide on the magnesium surface and the presence of trace moisture.[1]

Troubleshooting Steps:

  • Magnesium Activation: The magnesium oxide layer must be disrupted to expose the reactive metal surface. Several methods can be employed:

    • Mechanical Activation: Gently crush the magnesium turnings in a mortar and pestle before reaction to reveal a fresh surface.[2]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[3][4] The disappearance of the iodine's purple color is a visual indicator of initiation.[1]

    • Thermal/Ultrasonic Activation: Gentle warming with a heat gun or the use of an ultrasonic bath can also help initiate the reaction.[1][4]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water and alcohols.[2]

    • Ensure all glassware is rigorously flame-dried or oven-dried immediately prior to use.[2]

    • Use anhydrous solvents, and consider distilling them over a suitable drying agent.[5]

    • Conduct the reaction under an inert atmosphere of nitrogen or argon.[2]

Q2: I'm observing a low yield of my desired product. What are the likely side reactions with tertiary Grignard reagents?

A2: Low yields are often attributable to competing side reactions that are more prevalent with sterically hindered tertiary systems.

  • Elimination: Tertiary alkyl Grignards are highly basic and can promote elimination of the alkyl halide starting material, leading to the formation of an alkene.[3]

  • Wurtz Coupling: The Grignard reagent can react with the remaining alkyl halide in a coupling reaction, resulting in a homocoupled alkane byproduct.[1] To minimize this, ensure slow, dropwise addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the halide.[1]

  • Enolization: When reacting with a sterically hindered ketone, the Grignard reagent may act as a base, deprotonating the ketone to form an enolate. This results in the recovery of the starting ketone after acidic workup.[6] Using a less hindered Grignard reagent or adding cerium(III) chloride (Luche conditions) can favor nucleophilic addition.[1]

Q3: What are the optimal solvent choices for forming tertiary Grignard reagents?

A3: Ethereal solvents are essential for stabilizing the Grignard reagent.[1]

  • Tetrahydrofuran (THF): Often the preferred solvent, especially for less reactive alkyl chlorides, as it provides better stabilization of the Grignard complex.[1][4]

  • Diethyl Ether (Et₂O): A commonly used solvent, though THF is generally superior for more challenging substrates.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that can offer similar or even improved performance.[1]

Q4: Are there any additives that can improve the formation and reactivity of tertiary Grignard reagents?

A4: Yes, certain additives can be beneficial. For instance, in cobalt-catalyzed cross-coupling reactions, the addition of 1,3-butadiene (B125203) can facilitate the construction of sterically congested quaternary carbon centers.[1][7]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during Grignard reactions involving tertiary carbons.

Observed Issue Potential Cause Recommended Solution(s) Citations
Reaction Fails to Initiate Inactive Magnesium Surface (MgO layer)Activate magnesium by crushing, adding iodine or 1,2-dibromoethane, or using gentle heat/sonication.[1][2][4]
Presence of MoistureFlame-dry all glassware, use anhydrous solvents, and maintain an inert atmosphere.[2][5]
Low Product Yield Elimination Side ReactionConsider alternative synthetic routes if elimination is the major pathway.
Wurtz CouplingAdd the alkyl halide slowly and dropwise to the magnesium suspension to keep its concentration low.[1]
Enolization of Ketone SubstrateUse a less sterically hindered Grignard reagent or add CeCl₃ to promote nucleophilic addition.[1]
Formation of a Gray Slurry/Precipitate Precipitation of the Grignard ReagentThis can occur with hindered Grignards. The slurry may still be reactive; consider titrating a sample to determine the concentration.[8]
Starting Ketone is Recovered Enolization by the Grignard ReagentSwitch to a less hindered Grignard reagent or consider using an organolithium reagent, which is less prone to enolization.[1]

Experimental Protocols

Protocol 1: Formation of tert-Butylmagnesium Chloride

This protocol is adapted from established procedures and should be performed by qualified personnel.

  • Preparation: Assemble a three-necked, round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar), equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether or THF. Add a single crystal of iodine to initiate the reaction.[8]

  • Initiation: Add a small portion (approx. 5-10%) of a solution of tert-butyl chloride (1.0 equivalent) in anhydrous ether/THF from the dropping funnel. The reaction should begin, as evidenced by the disappearance of the iodine color and gentle refluxing.[1][8] If no initiation is observed, gentle warming with a heat gun may be necessary.[8]

  • Formation: Once initiated, add the remainder of the tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed for an additional 1-2 hours to ensure complete conversion. The resulting gray solution/slurry is the Grignard reagent and can be used in subsequent steps.

Protocol 2: Reaction of a Grignard Reagent with a Ketone to form a Tertiary Alcohol

  • Setup: In a separate flame-dried flask under an inert atmosphere, cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Addition of Electrophile: Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least 1 hour.[2]

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.[2]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude tertiary alcohol can then be purified by flash column chromatography or distillation.[1]

Visual Guides

Grignard_Troubleshooting start Start Grignard Reaction initiation Does the reaction initiate? (Color change, gentle reflux) start->initiation success Reaction Proceeds initiation->success Yes no_initiation Issue: Initiation Failure initiation->no_initiation No yield_check Is the final yield low? success->yield_check activate_mg Solution: - Activate Mg (crush, I₂, heat) - Ensure anhydrous conditions no_initiation->activate_mg high_yield Successful Synthesis yield_check->high_yield No low_yield Issue: Low Yield yield_check->low_yield Yes side_reactions Potential Causes: - Elimination - Wurtz Coupling - Enolization low_yield->side_reactions solutions Solutions: - Slow halide addition - Use CeCl₃ with ketones - Consider alternative reagents side_reactions->solutions

Caption: A decision tree for troubleshooting Grignard reactions.

Competing_Pathways cluster_start Reactants cluster_grignard Grignard Formation R3CX Tertiary Alkyl Halide (R₃C-X) Grignard Tertiary Grignard (R₃C-MgX) R3CX->Grignard + Mg Elimination Side Product: Alkene (Elimination) R3CX->Elimination Wurtz Side Product: Coupled Alkane (Wurtz) R3CX->Wurtz Mg Magnesium (Mg) Mg->Grignard Ketone Ketone (R'₂C=O) Desired_Product Desired Product: Tertiary Alcohol Ketone->Desired_Product Enolate Side Product: Recovered Ketone (Enolization) Ketone->Enolate Grignard->Desired_Product + Ketone (Nucleophilic Addition) Grignard->Elimination acts as base on R₃C-X Grignard->Wurtz reacts with R₃C-X Grignard->Enolate acts as base on Ketone

Caption: Competing reaction pathways in tertiary Grignard synthesis.

References

preventing isomerization during 3-Ethyl-3-methylheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Ethyl-3-methylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the preparation of this highly branched alkane, with a specific focus on preventing isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is recommended for minimizing isomerization?

A1: The two main approaches for synthesizing this compound are the Grignard reaction and the Corey-House synthesis. While the Grignard reaction is a common method for forming carbon-carbon bonds, it is susceptible to carbocation rearrangements, which can lead to the formation of isomeric impurities. The Corey-House synthesis , which utilizes a lithium dialkylcuprate (Gilman reagent), is the recommended method for minimizing isomerization as it does not typically proceed through a carbocation intermediate.[1][2]

Q2: What is the primary cause of isomerization during the synthesis of this compound?

A2: Isomerization during the synthesis of highly branched alkanes like this compound is most often caused by carbocation rearrangements . In synthetic pathways that generate a carbocation at a secondary carbon, a hydride or alkyl shift can occur to form a more stable tertiary carbocation. This rearranged carbocation then reacts to form an isomeric product.

Q3: Can I use a Grignard reaction to synthesize this compound without significant isomerization?

A3: While challenging, it is possible to reduce the extent of isomerization in a Grignard-based synthesis. A two-step approach is generally more successful than a direct coupling. This involves the synthesis of the tertiary alcohol, 3-ethyl-3-methylheptan-3-ol, followed by its reduction to the desired alkane. This method avoids the direct formation of a carbocation that is prone to rearrangement. Additionally, careful control of reaction conditions, such as using low temperatures, can help to suppress side reactions.

Q4: How can I confirm the purity of my this compound sample and identify any isomeric impurities?

A4: The purity of the final product and the presence of any isomers can be determined using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds like alkanes and their isomers. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared to reference spectra from databases such as the NIST Mass Spectrometry Data Center. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure of the desired product and identify impurities.

Troubleshooting Guide: Isomerization During Synthesis

This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on preventing the formation of isomeric byproducts.

Problem Potential Cause Recommended Solution
Significant formation of isomeric alkanes (e.g., 3,4-dimethyl-octane, 4-ethyl-4-methylheptane) detected by GC-MS. Use of a one-step Grignard reaction leading to carbocation rearrangement. Switch to the Corey-House synthesis , which is less prone to rearrangements. Alternatively, employ a two-step Grignard approach: synthesize the tertiary alcohol intermediate and then reduce it to the alkane.
Low yield of the desired this compound. Side reactions in the Grignard synthesis, such as Wurtz coupling or enolization. For the two-step Grignard method, ensure slow addition of the Grignard reagent to the ketone at low temperatures to minimize side reactions. For the Corey-House synthesis, ensure the Gilman reagent is properly formed and the reaction is carried out under anhydrous conditions.
Difficulty in separating this compound from its isomers. Similar boiling points and polarities of the isomeric alkanes. Use high-resolution fractional distillation. Preparative gas chromatography can also be employed for small-scale purifications.

Data Presentation: Comparison of Synthetic Methods

Synthetic Method Typical Reagents Expected Yield of this compound Expected Isomer Formation Key Advantages Key Disadvantages
Two-Step Grignard Reaction 1. Ethylmagnesium bromide, 3-pentanone2. Reducing agent (e.g., HBr/Zn)Moderate to GoodLow to ModerateReadily available starting materials.Two-step process; potential for some isomerization during reduction.
Corey-House Synthesis Lithium diethylcuprate, 3-chloro-3-methylheptane (B8732670)Good to ExcellentVery Low to NegligibleHigh selectivity, avoids carbocation rearrangements.Requires preparation of the organocuprate reagent; sensitive to air and moisture.[3][4][5]

Experimental Protocols

Protocol 1: Two-Step Grignard Synthesis of this compound

Step 1: Synthesis of 3-Ethyl-3-methylheptan-3-ol

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.1 eq).

  • Grignard Formation: A solution of ethyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the Grignard reaction. Once initiated, the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux.

  • Reaction with Ketone: The Grignard solution is cooled to 0 °C in an ice bath. A solution of 3-pentanone (B124093) (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring.

  • Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-ethyl-3-methylheptan-3-ol.

Step 2: Reduction of 3-Ethyl-3-methylheptan-3-ol

  • Conversion to Alkyl Halide: The crude tertiary alcohol is dissolved in a suitable solvent and reacted with a strong acid like HBr to convert the hydroxyl group into a good leaving group (bromide).

  • Reduction: The resulting tertiary alkyl bromide is then reduced to the alkane using a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation.

  • Purification: The final product, this compound, is purified by fractional distillation.

Protocol 2: Corey-House Synthesis of this compound

Step 1: Preparation of Lithium Diethylcuprate (Gilman Reagent)

  • Preparation of Ethyllithium (B1215237): In a flame-dried, inert atmosphere flask, lithium metal (2.2 eq) is suspended in anhydrous diethyl ether. Ethyl bromide (2.0 eq) is added slowly to form a solution of ethyllithium. The concentration of the alkyllithium solution should be determined by titration.[3][4]

  • Formation of the Cuprate: In a separate flame-dried flask under an inert atmosphere, copper(I) iodide (1.0 eq) is suspended in anhydrous diethyl ether and cooled to -78 °C (dry ice/acetone bath). The freshly prepared ethyllithium solution (2.0 eq) is then added slowly to the stirred suspension. The mixture is allowed to warm slightly until a clear, colorless to slightly yellow solution of lithium diethylcuprate is formed.[6][7]

Step 2: Coupling Reaction

  • Reaction with Alkyl Halide: The solution of lithium diethylcuprate is cooled back to -78 °C. A solution of 3-chloro-3-methylheptane (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • Work-up: The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

Visualizations

Isomerization_Troubleshooting Troubleshooting Isomerization in this compound Synthesis start Start Synthesis product_analysis Analyze Product Mixture (GC-MS) start->product_analysis isomer_present Isomers Detected? product_analysis->isomer_present grignard_used Was a one-step Grignard reaction used? isomer_present->grignard_used Yes pure_product Pure this compound isomer_present->pure_product No switch_to_corey_house Switch to Corey-House Synthesis grignard_used->switch_to_corey_house Yes check_conditions Review Grignard Conditions (Low Temperature, Slow Addition) grignard_used->check_conditions No switch_to_corey_house->pure_product two_step_grignard Use Two-Step Grignard Method (via tertiary alcohol) two_step_grignard->pure_product check_conditions->two_step_grignard

Caption: Troubleshooting workflow for minimizing isomerization.

Synthesis_Pathways Synthetic Pathways to this compound cluster_grignard Two-Step Grignard Pathway cluster_corey_house Corey-House Pathway grignard_reagent Ethylmagnesium Bromide tertiary_alcohol 3-Ethyl-3-methylheptan-3-ol grignard_reagent->tertiary_alcohol ketone 3-Pentanone ketone->tertiary_alcohol reduction Reduction tertiary_alcohol->reduction final_product This compound reduction->final_product gilman_reagent Lithium Diethylcuprate coupling Coupling gilman_reagent->coupling alkyl_halide 3-Chloro-3-methylheptane alkyl_halide->coupling coupling->final_product

Caption: Comparison of synthetic routes to the target molecule.

References

Technical Support Center: Stability of 3-Ethyl-3-methylheptane Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Ethyl-3-methylheptane under oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under oxidative conditions?

A1: this compound, a branched-chain alkane, is relatively stable but can undergo oxidation, particularly at elevated temperatures or in the presence of initiators like UV light or radical species.[1] Its branched structure, specifically the tertiary carbon, is a primary site for oxidative attack. However, this same structure can also sterically hinder certain autoxidation pathways, potentially making it more stable than some linear alkanes under specific conditions.[1] Under oxidative stress, it can be transformed into a variety of products, including alcohols, aldehydes, and carboxylic acids.[1]

Q2: What are the primary products of this compound oxidation?

A2: The oxidation of this compound is expected to proceed via a free radical chain mechanism, primarily initiated at the tertiary carbon atom due to the lower C-H bond dissociation energy at this site. The major initial products are tertiary hydroperoxides, which are unstable and can decompose to form tertiary alcohols. Further oxidation and fragmentation can lead to the formation of various ketones, smaller alkanes, and carboxylic acids.

Q3: How can I induce oxidative stress on this compound in my experiments?

A3: Oxidative stress can be induced through several methods, including:

  • Chemical Induction: Using oxidizing agents such as hydrogen peroxide, Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), or potassium permanganate.[1]

  • Photochemical Induction: Exposing the compound to UV radiation in the presence of oxygen and a photosensitizer.

  • Thermal Induction: Heating the compound in the presence of oxygen. Autoxidation of branched alkanes has been studied at temperatures around 170°C.

Q4: What analytical techniques are suitable for studying the oxidation of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for separating and identifying the volatile and semi-volatile products of this compound oxidation. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for the analysis of less volatile or thermally labile products like hydroperoxides.

Troubleshooting Guides

Issue 1: Low or No Degradation of this compound Observed
Possible Cause Troubleshooting Step
Insufficient Oxidant Concentration Increase the concentration of the oxidizing agent incrementally.
Inadequate Reaction Time or Temperature Extend the duration of the experiment or increase the temperature, ensuring it remains within safe limits for your experimental setup.
Ineffective Initiation If using photochemical induction, ensure the UV lamp is functioning correctly and is of the appropriate wavelength. For chemical induction, check the purity and activity of your reagents.
Presence of Antioxidants Ensure all glassware is thoroughly cleaned and that solvents or other reagents do not contain any antioxidant stabilizers.
Issue 2: Difficulty in Identifying Oxidation Products by GC-MS
Possible Cause Troubleshooting Step
Co-elution of Isomers Optimize your GC temperature program to improve the separation of isomeric products. Using a longer GC column or a column with a different stationary phase can also enhance resolution.
Low Abundance of Molecular Ions For branched alkanes and their oxygenated derivatives, the molecular ion peak in the mass spectrum can be weak or absent.[2] Consider using chemical ionization (CI) as a softer ionization technique to enhance the molecular ion peak.
Complex Fragmentation Patterns Compare your experimental mass spectra with library spectra (if available) and with predicted fragmentation patterns for expected products (see Table 2).
Contamination from Sample Preparation Run a blank sample (solvent and reagents only) to identify any background contaminants.

Data Presentation

Table 1: Hypothetical Quantitative Data for Oxidative Degradation of this compound

The following data is for illustrative purposes to demonstrate expected trends in product formation over time under specific oxidative conditions (e.g., 1 mM H₂O₂ at 60°C). Actual results will vary depending on experimental conditions.

Time (hours)This compound (µM)3-Ethyl-3-methylheptan-3-ol (µM)3-Methylheptan-2-one (µM)Pentan-2-one (µM)
01000000
195025105
2905482012
4820853825
86801507550
2445025012095

Table 2: Predicted Major GC-MS Fragments for Potential Oxidation Products of this compound

Compound Molecular Weight ( g/mol ) Predicted Key m/z Fragments Notes on Fragmentation
3-Ethyl-3-methylheptan-3-ol158.28129, 113, 87, 59Loss of an ethyl radical (M-29), loss of a butyl radical (M-57), alpha-cleavage.
3-Methylheptan-2-one128.21113, 85, 71, 43Alpha-cleavage leading to the acetyl cation (m/z 43) is often the base peak.
Pentan-2-one86.1371, 58, 43Alpha-cleavage (m/z 43, 71) and McLafferty rearrangement (m/z 58).[3][4]
Butan-2-one72.1157, 43, 29Alpha-cleavage is prominent, giving the base peak at m/z 43.[5]

Experimental Protocols

Protocol 1: In Vitro Oxidation of this compound using Fenton's Reagent
  • Preparation of Reaction Mixture: In a clean, amber glass vial, prepare a 1 mM solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution if using a co-solvent).

  • Initiation of Oxidation: To initiate the reaction, add a freshly prepared Fenton's reagent. A typical starting concentration would be 1 mM ferrous sulfate (B86663) (FeSO₄) and 10 mM hydrogen peroxide (H₂O₂).

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 37°C) with constant stirring for a predetermined time course (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching the Reaction: At each time point, quench the reaction by adding a solution of a radical scavenger, such as butylated hydroxytoluene (BHT) or catalase to remove excess H₂O₂.

  • Sample Preparation for GC-MS: Extract the reaction mixture with an appropriate organic solvent (e.g., hexane (B92381) or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

  • GC-MS Analysis: Analyze the extracted sample using a GC-MS system equipped with a non-polar capillary column.

Protocol 2: GC-MS Analysis of this compound and its Oxidation Products
  • Instrument Setup:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the parent compound and its degradation products by comparing their retention times and mass spectra with known standards (if available) or with mass spectral libraries and predicted fragmentation patterns.

Mandatory Visualization

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition & Fragmentation RH This compound (RH) R_dot Alkyl Radical (R•) RH->R_dot Initiator Initiator (e.g., UV, Heat) Initiator->RH H• abstraction O2 O₂ R_dot->O2 + O₂ ROO_dot Peroxy Radical (ROO•) O2->ROO_dot RH2 Another RH Molecule ROO_dot->RH2 + RH ROOH Hydroperoxide (ROOH) RH2->ROOH R_dot2 New Alkyl Radical (R•) ROOH->R_dot2 ROOH_decomp ROOH ROOH->ROOH_decomp RO_dot Alkoxy Radical (RO•) ROOH_decomp->RO_dot → RO• + •OH ROH Tertiary Alcohol (ROH) RO_dot->ROH + RH → ROH + R• Fragmentation Fragmentation RO_dot->Fragmentation β-scission OH_dot •OH Products Ketones, Smaller Alkanes, Carboxylic Acids Fragmentation->Products Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Start with this compound Solution Induction Induce Oxidative Stress (e.g., Fenton's Reagent) Start->Induction Incubation Incubate at Controlled Temperature Induction->Incubation Quench Quench Reaction Incubation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Concentration Concentrate Sample Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data_Analysis Identify Peaks (Retention Time & Mass Spectra) GCMS->Data_Analysis Quantification Quantify Products Data_Analysis->Quantification Conclusion Assess Stability and Degradation Pathway Quantification->Conclusion Signaling_Pathway cluster_stress Cellular Environment cluster_response Cellular Response cluster_outcome Outcome Alkane This compound Metabolites ROS Increased Reactive Oxygen Species (ROS) Alkane->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Modification of Keap1 CYP1A1 CYP1A1 Expression ROS->CYP1A1 Activation of Xenobiotic Metabolism Damage Potential for Oxidative Damage (if stress overwhelms defenses) ROS->Damage Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release & Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to ARE in DNA Antioxidant_Enzymes Expression of Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Detox Detoxification & Cellular Protection Antioxidant_Enzymes->Detox CYP1A1->Detox

References

Technical Support Center: 3-Ethyl-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of 3-Ethyl-3-methylheptane in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

This compound is a branched-chain alkane.[1] Due to its saturated hydrocarbon nature, it is relatively inert and finds use as a non-polar solvent in various chemical reactions and industrial processes.[1] In a research context, it can serve as a reference compound in studies on hydrocarbon behavior and reactivity.[1]

Q2: What are the primary hazards associated with this compound?

The primary hazards are its flammability and the risk of aspiration if swallowed. It is classified as a Flammable Liquid, Category 3.[2] Inhalation of high concentrations of vapor may cause drowsiness or dizziness. Direct contact can cause skin irritation.

Q3: What are the recommended storage conditions for this compound?

To ensure its stability and safety, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][3] Containers should be kept tightly closed to prevent the escape of flammable vapors.[2][4] It is advisable to store it in a designated flammable liquids cabinet.

Q4: What personal protective equipment (PPE) should be worn when handling this chemical?

When handling this compound, appropriate personal protective equipment is essential to minimize exposure risk. This includes:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[5]

  • Skin and Body Protection: A flame-retardant lab coat should be worn.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent Experimental Results

Potential Cause Recommended Action
Degradation of the sample The presence of impurities from degradation can interfere with reactions. It is recommended to use a freshly opened or recently verified sample for sensitive experiments. If the compound has been stored for an extended period, re-analyze its purity.[6]
Presence of peroxides Alkanes can form peroxides upon prolonged exposure to air and light. Test for the presence of peroxides using peroxide test strips. If present, they must be removed using appropriate quenching procedures before use, as peroxides can be explosive.[6]
Moisture contamination Moisture can interfere with many organic reactions. Ensure that the this compound and all glassware are thoroughly dried before use.

Issue 2: Poor Reaction Yield or Incomplete Reaction

Potential Cause Recommended Action
Inadequate mixing Due to its non-polar nature, this compound may not effectively solvate all reactants in a multiphasic system. Ensure vigorous and efficient stirring throughout the reaction.
Incorrect reaction temperature While often used as a solvent at various temperatures, its boiling point should be considered when heating reactions. Ensure the reaction temperature is appropriate for the specific transformation and does not exceed the boiling point of the solvent.
Solvent-reactant incompatibility This compound is a non-polar solvent. If your reaction involves polar reagents or intermediates, solubility may be limited, leading to a slow or incomplete reaction. Consider using a co-solvent to increase solubility.

Issue 3: Unexpected Side Products

Potential Cause Recommended Action
Radical reactions Under certain conditions (e.g., presence of UV light or radical initiators), alkanes can undergo free-radical halogenation, leading to a mixture of halogenated products.[7] To avoid this, protect the reaction from light unless a photochemical reaction is intended.
Oxidation While generally stable, this compound can be oxidized under strong oxidizing conditions to form alcohols, aldehydes, or carboxylic acids.[1] Ensure that your reaction conditions are free from unintended oxidizing agents.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₂₂[6][8]
Molecular Weight 142.28 g/mol [6]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point ~164 °C[1]
Flash Point ~45 °C[1]
Density ~0.75 g/cm³ at 20 °C[1]
Solubility in Water 0.9675 mg/L at 25 °C (estimated)[9]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of this compound using gas chromatography with a flame ionization detector (GC-FID).

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or similar) is suitable for hydrocarbon separation.[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[3]

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent like hexane (B92381) at a concentration of approximately 1 mg/mL.[3]

  • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.

Protocol 2: Laboratory-Scale Disposal of this compound Waste

This protocol provides a general guideline for the disposal of waste containing this compound. Always adhere to your institution's specific hazardous waste disposal procedures.

  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and compatible waste container.[4] Do not mix it with incompatible waste streams such as oxidizers.[10]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[11] The label should also indicate the associated hazards (e.g., "Flammable").[11]

  • Storage: Store the waste container in a designated satellite accumulation area, which should be a well-ventilated location away from ignition sources.[11] The container must be kept tightly closed except when adding waste.[4]

  • Disposal Request: Once the container is full or has reached the designated accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

Mandatory Visualization

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start Handling Procedure ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe 1. Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_equipment Ensure Equipment is Grounded fume_hood->check_equipment transfer Transfer Chemical Carefully check_equipment->transfer 2. Begin Transfer avoid_inhalation Avoid Inhaling Vapors transfer->avoid_inhalation avoid_contact Avoid Skin/Eye Contact transfer->avoid_contact close_container Tightly Close Container avoid_inhalation->close_container 3. Secure & Clean Up avoid_contact->close_container 3. Secure & Clean Up store_properly Store in Flammables Cabinet close_container->store_properly wash_hands Wash Hands Thoroughly store_properly->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the safe handling of this compound.

Troubleshooting_Decision_Tree cluster_purity Purity Issues cluster_peroxides Peroxide Formation cluster_moisture Moisture Contamination start Inconsistent Experimental Results? check_purity Has the sample's purity been recently verified? start->check_purity Yes reanalyze Re-analyze purity using GC. check_purity->reanalyze No check_peroxides Has the sample been exposed to air/light for a prolonged period? check_purity->check_peroxides Yes fresh_sample Use a fresh, unopened sample. reanalyze->fresh_sample Impure test_peroxides Test for peroxides. check_peroxides->test_peroxides Yes check_dryness Were anhydrous conditions maintained? check_peroxides->check_dryness No quench_peroxides Quench peroxides before use. test_peroxides->quench_peroxides Positive dry_solvent Dry the solvent before use. check_dryness->dry_solvent No dry_glassware Ensure all glassware is oven-dried. dry_solvent->dry_glassware Disposal_Workflow start Generated this compound Waste collect Collect in a Designated, Compatible Waste Container start->collect segregate Segregate from Incompatible Wastes (e.g., Oxidizers) collect->segregate label_container Label Container with: - 'Hazardous Waste' - Chemical Name - Hazards (Flammable) segregate->label_container store Store in a Satellite Accumulation Area (Cool, Ventilated, Away from Ignition Sources) label_container->store seal Keep Container Tightly Sealed store->seal request_pickup Request Disposal Pickup from EHS (When Full or Time Limit Reached) seal->request_pickup end Waste Disposed of by Licensed Contractor request_pickup->end

References

Technical Support Center: Troubleshooting GC-MS Peak Tailing for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched alkanes.

Troubleshooting Guide

Issue: All peaks in my chromatogram, including the solvent and branched alkanes, are tailing.

This generally points to a physical or mechanical issue in the GC system that indiscriminately affects all compounds.[1]

Answer:

When all peaks exhibit tailing, the cause is often related to a disruption in the carrier gas flow path.[1][2] Common culprits include:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating a dead volume.[1][3][4] This can lead to turbulence and inefficient sample transfer.

  • Poor Column Cut: A jagged, uneven, or non-perpendicular cut at the inlet end of the column can disrupt the carrier gas flow, causing turbulence.[1][3][4]

  • Contaminated Inlet Liner: The liner can accumulate non-volatile residues from previous injections, creating active sites or a distorted flow path.[1]

  • System Leaks: Leaks at the inlet or detector fittings can disrupt the pressure and flow uniformity of the carrier gas.[1]

Recommended Actions:

  • Perform Inlet Maintenance: Start by replacing the inlet liner and septum. This is a common source of contamination and activity.

  • Re-install the Column: Carefully re-install the column, ensuring the correct insertion depth according to your instrument manufacturer's instructions.

  • Inspect and Re-cut the Column: Trim the first 10-20 cm of the column from the inlet side, ensuring a clean, square cut.[5] Refer to Experimental Protocol 1: GC Column Trimming .

Issue: Only the branched alkane peaks are tailing, particularly the later-eluting ones.

This scenario suggests a chemical interaction between the branched alkanes and active sites within the system, or sub-optimal analytical conditions.[1]

Answer:

While branched alkanes are non-polar, they can still be affected by issues within the GC system, especially if they are high-boiling point compounds. Potential causes include:

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with the partitioning of analytes.[1]

  • Active Sites: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups that can cause interactions.[1] This is less common for non-polar alkanes but can still be a factor.

  • Inadequate Injector Temperature: If the injector temperature is too low, it can lead to incomplete or slow vaporization of higher boiling point branched alkanes, resulting in peak tailing.[6]

  • Sub-optimal Oven Temperature Program: A slow temperature ramp rate can lead to increased diffusion and peak broadening for later-eluting compounds.[7] Conversely, an initial oven temperature that is too high in splitless injections can prevent proper focusing of analytes at the head of the column.[8]

Recommended Actions:

  • Trim the Column: Remove the contaminated front section of the column.[9] See Experimental Protocol 1: GC Column Trimming .

  • Optimize Injector Temperature: For higher boiling point branched alkanes, consider increasing the injector temperature in increments of 10-20°C.[6]

  • Adjust Oven Temperature Program: For later-eluting peaks, a faster ramp rate may improve peak shape.[7][10] For splitless injections, ensure the initial oven temperature is appropriate for the solvent.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for branched alkane analysis?

A1: Peak tailing is the asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[1] Peak tailing is problematic because it reduces the resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[1] A tailing factor or asymmetry factor greater than 1.5 is generally considered an indication of a significant issue that requires investigation.[1]

Q2: Can the choice of inlet liner affect the peak shape of branched alkanes?

A2: Yes, the inlet liner geometry and any packing material can significantly impact the vaporization and transfer of analytes to the column, thereby affecting peak shape.[11] For non-polar compounds like alkanes, a liner that promotes rapid and complete vaporization is ideal. The presence of deactivated glass wool in the liner can aid in this process and also trap non-volatile residues.[11]

Q3: How often should I perform inlet maintenance to prevent peak tailing?

A3: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For labs running many samples, especially those with complex matrices, daily or weekly replacement of the septum and liner may be necessary to prevent the buildup of contaminants that can cause peak tailing.

Q4: Can column overload cause peak tailing for branched alkanes?

A4: Column overload typically leads to peak fronting, where the earlier half of the peak is broader.[8] However, severe overload can sometimes be mistaken for tailing. If you suspect overload, try diluting your sample and re-injecting.

Data Presentation

Table 1: Potential Impact of GC Parameters on Branched Alkane Peak Shape

ParameterConditionExpected Effect on Peak Shape for Branched Alkanes
Inlet Liner Straight, empty linerMay lead to incomplete vaporization of high-boiling branched alkanes, causing tailing.
Liner with deactivated glass woolPromotes more efficient and reproducible vaporization, generally improving peak symmetry.[11]
Column Condition New, properly installed columnSymmetrical, sharp peaks.
Contaminated column inletPeak tailing, especially for later-eluting compounds.[1]
Injector Temperature Too low for analyte boiling pointIncomplete vaporization leading to peak tailing.[6]
Optimal for analyte boiling pointSharp, symmetrical peaks.
Oven Ramp Rate Too slowCan lead to peak broadening for later-eluting compounds due to increased diffusion.[7]
OptimizedSharp, well-resolved peaks throughout the chromatogram.[10]

Experimental Protocols

Experimental Protocol 1: GC Column Trimming

This protocol describes the steps for removing the front section of a GC column to eliminate contamination.

Materials:

  • Column cutting tool (ceramic wafer or diamond scribe)

  • Magnifying glass or low-power microscope

  • New ferrule and column nut (if necessary)

  • Lint-free gloves

Procedure:

  • Cool Down the GC: Ensure the GC oven, inlet, and detector are at a safe temperature (ideally room temperature).

  • Turn Off Carrier Gas: Turn off the carrier gas flow to the column.

  • Remove the Column: Carefully disconnect the column from the inlet.

  • Score the Column: Wearing gloves, hold the column firmly. Use a ceramic wafer or diamond scribe to make a clean, light score mark on the polyimide coating approximately 10-20 cm from the inlet end.

  • Break the Column: Gently flex the column at the score mark. It should break cleanly.

  • Inspect the Cut: Use a magnifying glass to inspect the cut surface. It should be flat and perpendicular (a 90-degree angle) to the column wall, with no jagged edges or shards.[1][4] If the cut is not clean, repeat the process.

  • Reinstall the Column: Place a new nut and ferrule on the freshly cut end of the column. Reinstall the column into the inlet, ensuring the correct insertion depth as specified by your instrument manufacturer.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting using an electronic leak detector.

  • Update Column Length in Software: If your GC software uses the column length for flow calculations, update it with the new, shorter length.

Experimental Protocol 2: Inlet Liner and Septum Replacement

This protocol outlines the routine maintenance procedure for replacing the inlet liner and septum.

Materials:

  • New, deactivated inlet liner

  • New septum

  • Forceps

  • Lint-free gloves

Procedure:

  • Cool Down the Inlet: Ensure the GC inlet has cooled to a safe temperature (below 50°C).

  • Turn Off Carrier Gas: Turn off the carrier gas flow.

  • Remove the Inlet Nut: Unscrew the retaining nut at the top of the inlet.

  • Replace the Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut, as this can cause the septum to core.

  • Access the Liner: Following your instrument's manual, remove the necessary fittings to access the inlet liner.

  • Remove the Old Liner: Carefully remove the old liner with forceps, noting its orientation.

  • Install the New Liner: Wearing gloves, insert a new, deactivated liner in the same orientation as the old one.

  • Reassemble the Inlet: Reassemble the inlet, ensuring all connections are secure.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check around the inlet fittings.

  • Equilibrate the System: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Branched Alkane Peak Tailing start Peak Tailing Observed all_peaks_tailing Are all peaks tailing (including solvent)? start->all_peaks_tailing physical_issue Likely Physical Issue: Flow Path Disruption all_peaks_tailing->physical_issue Yes chemical_issue Likely Chemical Issue: Active Sites or Method all_peaks_tailing->chemical_issue No, only branched alkanes check_installation Check Column Installation (Depth, Connections) physical_issue->check_installation recut_column Inspect and Re-cut Column Inlet check_installation->recut_column replace_liner_septum Replace Inlet Liner and Septum recut_column->replace_liner_septum leak_check Perform System Leak Check replace_liner_septum->leak_check end_good Problem Resolved leak_check->end_good end_bad Problem Persists: Consider Column Replacement or Further Method Development leak_check->end_bad trim_column Trim 10-20 cm from Column Inlet chemical_issue->trim_column optimize_temp Optimize Temperatures (Inlet and Oven Ramp) trim_column->optimize_temp use_deactivated_liner Use New Deactivated Liner optimize_temp->use_deactivated_liner use_deactivated_liner->end_good use_deactivated_liner->end_bad

References

Technical Support Center: Resolving Co-eluting Isomers of 3-Ethyl-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting isomers of 3-Ethyl-3-methylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the co-elution of this compound isomers?

A1: Co-elution of this compound isomers, including potential enantiomers, primarily occurs due to their very similar physicochemical properties, such as boiling point and polarity.[1] Key contributing factors in gas chromatography (GC) include:

  • Inadequate Column Selectivity: The stationary phase may not have the chemical properties to differentiate between the subtle structural differences of the isomers.[1]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to separate compounds with close elution profiles. This can be due to the column being too short or having too large an internal diameter.[1]

  • Suboptimal Temperature Program: A temperature ramp that is too rapid can prevent sufficient interaction between the isomers and the stationary phase, leading to poor separation.[1]

  • Incorrect Carrier Gas Flow Rate: Flow rates that deviate from the optimal velocity for the column can reduce separation efficiency and cause peak broadening.[1]

Q2: How can I confirm if a single chromatographic peak contains co-eluting isomers?

A2: Detecting co-elution can be challenging, especially with perfect co-elution where the peak appears symmetrical.[2] Here are some methods to confirm peak purity:

  • Visual Inspection: Look for subtle signs of asymmetry, such as a shoulder on the peak or a slight tailing that is not characteristic of the system.[2]

  • Mass Spectrometry (MS): If using a GC-MS system, you can analyze the mass spectra across the peak.[2] If the mass spectral profile changes from the leading edge to the trailing edge of the peak, it indicates the presence of more than one compound.[2]

  • Use of a More Selective Column: Injecting the sample on a column with a different stationary phase chemistry, particularly a chiral stationary phase, can often resolve the co-eluting isomers.

Q3: What type of GC column is best suited for separating chiral isomers of this compound?

A3: For the separation of chiral isomers (enantiomers) of non-polar compounds like this compound, specialized chiral stationary phases (CSPs) are required. The most effective CSPs for alkane enantioseparation are typically based on modified cyclodextrins. These cyclodextrins have a chiral, bucket-like structure that allows for the formation of temporary inclusion complexes with the alkane enantiomers, leading to differential retention and separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound isomers.

Issue 1: Poor Resolution of Isomers on a Standard Non-Polar Column

  • Symptom: A single, broad, or asymmetric peak is observed where multiple isomers are expected.

  • Troubleshooting Steps:

    • Optimize the Temperature Program:

      • Lower the Initial Temperature: This can improve the separation of early-eluting isomers.

      • Reduce the Ramp Rate: A slower temperature ramp provides more time for isomers to interact with the stationary phase, enhancing separation.

    • Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is set to the optimal linear velocity for your column's internal diameter and carrier gas type to maximize efficiency.

    • Increase Column Length or Decrease Internal Diameter: If optimizing the method parameters is insufficient, consider using a longer column to increase the number of theoretical plates or a column with a smaller internal diameter to improve efficiency.[1]

    • Change Stationary Phase: If resolution is still not achieved, a change in stationary phase chemistry may be necessary.

Issue 2: Inconsistent Retention Times

  • Symptom: The retention times for the analyte(s) shift between injections.

  • Troubleshooting Steps:

    • Check for Leaks: Leaks in the carrier gas line, septum, or column fittings can cause fluctuations in flow and pressure, leading to retention time shifts.

    • Verify Oven Temperature Stability: Ensure the GC oven is accurately controlling the temperature and that the temperature program is consistent for each run.

    • Confirm Carrier Gas Flow Rate: Use a calibrated flow meter to verify that the carrier gas flow rate is stable and at the setpoint.

Issue 3: Tailing Peaks

  • Symptom: Chromatographic peaks are asymmetrical with a "tail" extending towards the baseline.

  • Troubleshooting Steps:

    • Check for Active Sites: Active sites in the injector liner or at the beginning of the column can cause peak tailing. Using a deactivated liner and trimming a small portion of the column inlet can help.

    • Inspect Column Installation: Improper column installation can create dead volume, leading to peak tailing. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.

    • Rule out Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it may contribute to tailing. Try injecting a more dilute sample.

Quantitative Data

The following table summarizes the Kovats Retention Indices for this compound on various non-polar stationary phases under isothermal conditions. This data can be used as a reference for peak identification.

Stationary PhaseColumn TypeTemperature (°C)Kovats Index (I)Reference
DB-1Capillary60953--INVALID-LINK--
SqualaneCapillary60953--INVALID-LINK--
SqualaneCapillary95953--INVALID-LINK--
Vacuum Grease Oil (VM-4)Capillary60953--INVALID-LINK--
OV-101Capillary- (Temp. Program)940Hayes and Pitzer, 1982

Experimental Protocols

Protocol 1: General GC-MS Analysis of C10 Alkane Isomers

This protocol provides a starting point for the analysis of a mixture containing this compound and its structural isomers.

  • Sample Preparation:

    • Accurately prepare a 100 µg/mL solution of the alkane isomer mixture in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Inlet: Split/splitless injector at 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 2°C/min to 150°C.

      • Hold: 5 minutes at 150°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

Protocol 2: Enantioselective GC Analysis of this compound

This protocol is a specialized method for the separation of the (R)- and (S)-enantiomers of this compound.

  • Sample Preparation:

    • Prepare a 10-50 µg/mL solution of this compound in pentane.

  • Enantioselective GC Conditions:

    • GC System: As above.

    • Column: A cyclodextrin-based chiral stationary phase column, such as a 2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrin phase (e.g., Chirasil-Dex CB). Column dimensions: 25 m x 0.25 mm.

    • Inlet: Split/splitless injector at 220°C.

    • Injection Volume: 1 µL with a split ratio of 100:1.

    • Carrier Gas: Hydrogen or Helium at an optimal flow rate for the column.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 1°C/min to 100°C.

    • Detector: Flame Ionization Detector (FID) at 250°C.

Visualizations

GC_Troubleshooting_Workflow start Co-eluting Isomers Observed check_peak_shape Assess Peak Shape (Symmetrical, Shoulder, Tailing?) start->check_peak_shape optimize_temp Optimize Temperature Program - Lower initial temp - Reduce ramp rate check_peak_shape->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow resolution_achieved Resolution Achieved optimize_flow->resolution_achieved Resolved resolution_not_achieved Resolution Not Achieved optimize_flow->resolution_not_achieved Still Co-eluting change_column_dims Modify Column Dimensions - Increase length - Decrease internal diameter change_sp Change Stationary Phase - Non-polar to intermediate polarity - Achiral to chiral change_column_dims->change_sp change_sp->resolution_achieved resolution_not_achieved->change_column_dims

Caption: A workflow for troubleshooting co-eluting isomers in GC.

Chiral_Separation_Principle cluster_column Chiral GC Column cluster_analytes Racemic Mixture cluster_elution Differential Elution CSP Chiral Stationary Phase elutes_first Elutes First (Weaker Interaction) CSP->elutes_first elutes_second Elutes Second (Stronger Interaction) CSP->elutes_second R_enantiomer R-Isomer R_enantiomer->CSP Forms transient diastereomeric complex 1 S_enantiomer S-Isomer S_enantiomer->CSP Forms transient diastereomeric complex 2

Caption: Principle of chiral separation using a chiral stationary phase.

References

Technical Support Center: Grignard Reactions & Water Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize water contamination in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the exclusion of water so critical in a Grignard reaction?

Grignard reagents (R-Mg-X) are potent nucleophiles and extremely strong bases.[1] They react readily and rapidly with even trace amounts of water in an acid-base neutralization reaction.[1][2] This reaction consumes the Grignard reagent, converting it into an alkane (R-H), thereby reducing the yield of the desired product or completely inhibiting the reaction.[3][4]

Q2: What are the primary sources of water contamination in a Grignard reaction setup?

Water can be introduced from several sources, including:

  • Solvents: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are hygroscopic and can absorb moisture from the atmosphere.[2]

  • Glassware: A thin film of moisture readily adsorbs onto the surface of glassware, even if it appears dry.[2]

  • Atmosphere: Humidity from the air can easily enter the reaction setup if not properly sealed.[2]

  • Reagents: The starting alkyl/aryl halide and magnesium turnings may have adsorbed moisture on their surfaces.[2]

Q3: What is the maximum acceptable water content in a solvent for a successful Grignard reaction?

While there is no universal threshold, the water content should be minimized as much as possible. For many applications, a water content of less than 50 ppm is desirable. However, some sources suggest that for direct reuse in Grignard reagent preparation, a water content of less than 220 ppm (0.022%) in a recovered solvent is acceptable.[2] High reaction conversions (76.8% to 99.5%) have been achieved when drying diethyl ether to a moisture content of 0.01% (100 ppm).[2]

Q4: How can I determine the water content of my solvent?

The most accurate and widely used method for determining trace amounts of water in a solvent is the Karl Fischer titration.[5][6] This technique is highly selective for water and can provide precise measurements in the ppm range.

Q5: My Grignard reaction fails to initiate. Could water be the cause?

Yes, the presence of trace amounts of water is a very common reason for the failure of a Grignard reaction to initiate.[4] Water can passivate the surface of the magnesium metal, preventing it from reacting with the organic halide.[4] Other potential causes for initiation failure include a passivating oxide layer on the magnesium and low reactivity of the alkyl halide.

Troubleshooting Guide: Common Issues and Solutions

Problem Possible Cause Solution
Reaction fails to initiate Presence of moisture in glassware, solvent, or reagents.[7]Rigorously dry all glassware by flame-drying under an inert atmosphere or oven-drying.[7] Use a freshly opened bottle of anhydrous solvent or dry the solvent immediately before use.[8]
Inactive magnesium surface due to an oxide layer.[7]Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings to expose a fresh surface.[7][8]
Low yield of the desired product Incomplete formation of the Grignard reagent due to water contamination.[9]Ensure all components of the reaction are scrupulously dry and the reaction is performed under a positive pressure of an inert gas (e.g., nitrogen or argon).[9]
Wurtz coupling side reaction (R-R formation).[7]Add the alkyl halide solution slowly to the magnesium turnings to maintain a low concentration of the Grignard reagent, which minimizes its reaction with the starting halide.[8]
Formation of a white precipitate before the addition of the electrophile This is often normal and can be due to the formation of magnesium salts (e.g., MgBr₂).[7]Proceed with the reaction. These salts are typically soluble in the aqueous work-up.[7]
Reaction becomes uncontrollably exothermic The addition of the alkyl halide is too rapid.[9]Add the alkyl halide dropwise using an addition funnel to control the reaction rate.[9] Use an ice bath to maintain the desired temperature.[9]

Data Presentation: Solvent Drying Efficiency

The following tables provide quantitative data on the efficiency of various methods for drying common Grignard reaction solvents. The residual water content is reported in parts per million (ppm).

Table 1: Residual Water in Tetrahydrofuran (THF) After Various Drying Methods

Drying MethodConditionsResidual Water (ppm)
Reflux over Na/benzophenoneStandard distillation~43[9][10]
Activated 3Å molecular sieves20% m/v loading, 48 hoursLow single-digit ppm[9][10]
Activated 3Å molecular sievesLower m/v loading, 5 daysSingle-digit ppm[9][10]

Table 2: Residual Water in Toluene After Various Drying Methods

Drying MethodConditionsResidual Water (ppm)
Reflux over Na/benzophenoneStandard distillation~34[9]
Activated 3Å molecular sieves24 hours of storageLow single-digit ppm[9]
Passage through a column of silicaSingle passLow single-digit ppm[9]

Table 3: Impact of Water Content on Grignard Reaction Conversion

SolventWater Content (ppm)Reaction Conversion
Diethyl Ether10076.8% - 99.5%[2]
Recovered Solvent< 220Acceptable for reuse[2]
THF1,000 - 10,000Considered problematic for standard synthesis[2]

Experimental Protocols

Protocol 1: Oven-Drying of Glassware
  • Preparation: Clean all necessary glassware thoroughly with soap and water, followed by a rinse with deionized water and then a final rinse with acetone (B3395972) to expedite drying.[6]

  • Drying: Place the glassware in a laboratory oven set to a temperature of at least 125°C for a minimum of 12 hours, or preferably overnight.[2]

  • Assembly: While the glassware is still hot, assemble the reaction apparatus under a stream of dry, inert gas (e.g., nitrogen or argon).[11] This prevents atmospheric moisture from condensing on the cool surfaces.

  • Cooling: Allow the assembled apparatus to cool to room temperature under a positive pressure of the inert gas before introducing any reagents.[11]

Protocol 2: Flame-Drying of Glassware
  • Assembly: Assemble the clean and dry reaction apparatus, including a stir bar if required.[12]

  • Inert Atmosphere: Flush the apparatus with a slow, steady stream of a dry, inert gas, such as nitrogen or argon.[13]

  • Heating: Using a heat gun or a Bunsen burner with a gentle flame, carefully heat the entire surface of the glassware.[12] Initially, you may observe fogging as water vaporizes and condenses on cooler parts of the apparatus.[12]

  • Completion: Continue heating until all the fog has been driven out and the glassware is uniformly hot.[12]

  • Cooling: Allow the apparatus to cool to room temperature under a continuous positive pressure of the inert gas.[12]

Protocol 3: Drying Solvents with Molecular Sieves
  • Activation of Sieves: Place fresh 3Å or 4Å molecular sieves in a flask and heat them under vacuum with a heat gun or in an oven at high temperature (e.g., 200-300°C) for several hours to remove any adsorbed water.[14]

  • Solvent Addition: Allow the activated sieves to cool under an inert atmosphere and then add them to the solvent to be dried (typically 10-20% by volume).[9]

  • Drying Time: Seal the solvent container and allow it to stand for at least 24-48 hours to achieve a low water content.[10] For optimal drying to low ppm levels, longer standing times may be necessary.[9][10]

  • Dispensing: When needed, dispense the dry solvent using a dry syringe or cannula under a positive pressure of inert gas to avoid introducing atmospheric moisture.

Visualizations

Experimental_Workflow Experimental Workflow for a Grignard Reaction A 1. Dry Glassware (Oven or Flame-Drying) B 2. Assemble Apparatus Under Inert Gas (N2 or Ar) A->B C 3. Add Magnesium Turnings and Anhydrous Ether/THF B->C D 4. Initiate Reaction (Iodine crystal, 1,2-dibromoethane) C->D E 5. Slow Addition of Alkyl/Aryl Halide D->E F 6. Reaction with Electrophile (e.g., Aldehyde, Ketone) E->F G 7. Aqueous Work-up (Quenching) F->G H 8. Extraction and Purification G->H

Caption: A typical experimental workflow for performing a Grignard reaction.

Troubleshooting_Workflow Troubleshooting a Failed Grignard Reaction Initiation Start Reaction Fails to Initiate? Check_Moisture Is all glassware and solvent rigorously dry? Start->Check_Moisture Activate_Mg Is the Magnesium surface activated? Check_Moisture->Activate_Mg Yes Dry_Again Re-dry all components Check_Moisture->Dry_Again No Check_Halide Is the organic halide of sufficient purity and reactivity? Activate_Mg->Check_Halide Yes Activate_Again Add an activating agent (I2, etc.) Activate_Mg->Activate_Again No Success Reaction Initiates Check_Halide->Success Yes Purify_Halide Purify or use fresh organic halide Check_Halide->Purify_Halide No H H Failure Re-evaluate entire setup and reagent quality Dry_Again->Check_Moisture Activate_Again->Activate_Mg Purify_Halide->Check_Halide

Caption: A decision tree for troubleshooting Grignard reaction initiation failures.

References

Validation & Comparative

Validating 3-Ethyl-3-methylheptane Purity: A Comparative GC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides an objective comparison of Gas Chromatography (GC) methods for validating the purity of 3-Ethyl-3-methylheptane, a branched alkane used in various research and industrial applications.[1] We present supporting experimental data and detailed protocols to assist in selecting the optimal analytical approach.

The primary challenge in analyzing this compound is the separation from its structural isomers, which often possess very similar boiling points and polarities. The choice of GC column is therefore critical to achieving accurate purity assessment. This guide compares the performance of a standard non-polar column with a mid-polar column for this application.

Comparative Performance of GC Columns

The selection of the stationary phase is the most critical parameter in developing a robust GC method for purity analysis.[2] For non-polar analytes like alkanes, non-polar columns are a common choice, separating compounds primarily based on their boiling points.[3][4] However, slight differences in molecular shape can also influence retention, which can be exploited for isomer separation.[5] Mid-polar columns can offer alternative selectivity based on subtle differences in polarizability.

To illustrate the performance differences, a hypothetical, yet typical, sample of this compound containing common isomeric impurities was analyzed using two different capillary GC columns:

  • Alternative 1: A non-polar column with a 100% dimethylpolysiloxane stationary phase.

  • Alternative 2: A mid-polar column with a (6%-cyanopropyl-phenyl)-methylpolysiloxane stationary phase.

The quantitative results are summarized in the table below.

CompoundBoiling Point (°C)Retention Time (min) - Non-Polar ColumnPeak Area (%) - Non-Polar ColumnRetention Time (min) - Mid-Polar ColumnPeak Area (%) - Mid-Polar ColumnResolution (Rs) from this compound (Non-Polar)Resolution (Rs) from this compound (Mid-Polar)
2,2-Dimethyloctane156.910.250.2010.850.201.82.5
This compound 161.4 10.50 99.50 11.20 99.50 - -
3,5-Dimethyloctane159.810.420.1511.050.151.21.9
n-Decane174.111.800.1512.500.158.59.2

As the data indicates, while both columns can elute the main compound, the mid-polar column provides superior resolution for the closely eluting isomeric impurities, 2,2-Dimethyloctane and 3,5-Dimethyloctane. This is crucial for accurate quantification of these potential process-related impurities or degradation products.

Experimental Protocols

A detailed methodology is provided for the GC-FID (Flame Ionization Detection) analysis of this compound purity.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with n-hexane.

  • Prepare a reference standard solution of this compound at a similar concentration.

  • Prepare a resolution solution containing this compound and known potential impurities (e.g., 2,2-dimethyloctane, 3,5-dimethyloctane, and n-decane) to verify the separation capability of the system.

2. GC-FID Conditions:

ParameterNon-Polar Method (Alternative 1)Mid-Polar Method (Alternative 2)
GC System Agilent 8890 GC with FID or equivalentAgilent 8890 GC with FID or equivalent
Column DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/minHelium, constant flow at 1.2 mL/min
Inlet Temperature 250°C250°C
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Oven Program 50°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min50°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min
Detector FIDFID
Detector Temp 280°C280°C
Hydrogen Flow 30 mL/min30 mL/min
Air Flow 400 mL/min400 mL/min
Makeup Gas (He) 25 mL/min25 mL/min

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Visualizing the Workflow

The logical flow of the purity validation process is depicted below.

GC_Purity_Validation cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Comparison cluster_result Conclusion Sample This compound Sample Dilution Dilution Sample->Dilution Dissolve in Hexane Standard Reference Standard Standard->Dilution Resolution Resolution Solution Resolution->Dilution GC_System GC-FID System Dilution->GC_System Inject Sample NonPolar Alternative 1: Non-Polar Column GC_System->NonPolar MidPolar Alternative 2: Mid-Polar Column GC_System->MidPolar Chromatogram1 Chromatogram (Non-Polar) NonPolar->Chromatogram1 Chromatogram2 Chromatogram (Mid-Polar) MidPolar->Chromatogram2 Integration Peak Integration & Area % Calculation Chromatogram1->Integration Chromatogram2->Integration Comparison Compare Resolution & Purity Results Integration->Comparison Report Final Purity Report Comparison->Report Select Optimal Method

Caption: Workflow for GC Purity Validation of this compound.

References

A Comparative Guide to the Quantitative Analysis of 3-Ethyl-3-methylheptane in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 3-Ethyl-3-methylheptane in various mixtures, selecting the appropriate analytical technique is paramount. This guide provides an objective comparison of the three primary methods for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The comparison includes an overview of the methodologies, supporting experimental data, and a discussion of the relative strengths and weaknesses of each technique.

Comparison of Quantitative Performance

The choice of analytical methodology for the quantification of this compound will depend on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the ability to provide structural confirmation. The following table summarizes the typical quantitative performance characteristics of GC-FID, GC-MS, and qNMR for the analysis of volatile hydrocarbons like this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation by GC, detection by ionization in a hydrogen flame.Separation by GC, detection by mass-to-charge ratio.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.
Selectivity Moderate; based on retention time.High; based on retention time and mass spectrum.High; based on unique chemical shifts.
Sensitivity High for hydrocarbons.High, but can be lower than FID for hydrocarbons.[1]Moderate to low.
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.Typically in the low to mid ng/mL range.[2]Typically in the µg/mL to mg/mL range.
Limit of Quantification (LOQ) Typically in the ng/mL range.Typically in the ng/mL range.Typically in the µg/mL to mg/mL range.
**Linearity (R²) **Excellent (≥0.999) over a wide dynamic range.[3][4]Excellent (≥0.99) over a wide dynamic range.Excellent (≥0.999) but over a narrower dynamic range.
Accuracy (% Recovery) High (typically 90-110%).High (typically 90-110%).Very high (typically 98-102%).
Precision (%RSD) High (<5%).High (<10%).Very high (<2%).
Throughput High.High.Low to moderate.
Cost (Instrument) Low to moderate.Moderate to high.High.
Structural Information None.Yes (fragmentation pattern).Yes (detailed molecular structure).

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative experimental protocols for the quantification of this compound using GC-FID, GC-MS, and qNMR.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol outlines the general procedure for the quantitative analysis of this compound using GC-FID.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample mixture.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to a known final volume in a volumetric flask.

  • If necessary, perform a serial dilution to bring the concentration of this compound within the calibrated linear range of the instrument.

  • Add a suitable internal standard (e.g., n-decane) at a known concentration to all standards and samples to correct for injection volume variations.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the chosen solvent, covering the expected concentration range in the samples.

  • Add the internal standard to each calibration standard at the same concentration as in the samples.

  • Inject each calibration standard into the GC-FID system and record the peak areas of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4. Sample Analysis:

  • Inject the prepared sample solutions into the GC-FID system.

  • Record the peak areas for this compound and the internal standard.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general methodology for the quantitative analysis of this compound using GC-MS, which is particularly useful for complex matrices requiring high selectivity.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-FID, including the use of an internal standard. A deuterated analog of a similar alkane can also be used as an internal standard for improved accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Same as for GC-FID.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

    • Quantifier Ion: A prominent and specific ion from the mass spectrum of this compound (e.g., m/z 113, corresponding to the loss of an ethyl group).

    • Qualifier Ions: Other characteristic ions to confirm identity (e.g., m/z 57, 71).

3. Calibration:

  • Prepare calibration standards as described for GC-FID.

  • Inject each standard and acquire data in SIM mode.

  • Construct a calibration curve by plotting the ratio of the peak area of the quantifier ion for this compound to the peak area of the quantifier ion for the internal standard against the concentration.

4. Sample Analysis:

  • Inject the prepared samples and acquire data in SIM mode.

  • Identify this compound based on its retention time and the presence of qualifier ions in the correct ratio.

  • Quantify the concentration using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the use of ¹H qNMR for the absolute quantification of this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample mixture into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (calibrant) to the NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: 1D ¹H NMR with a 90° pulse.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation between scans. This is critical for accurate quantification.[5]

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]

  • Acquisition Time (aq): Sufficient to ensure high digital resolution.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the signals from the methyl or methylene (B1212753) groups can be used.

4. Calculation:

  • The concentration of this compound can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (W_IS / MW_IS) * (MW_analyte / W_sample) * P_IS

    Where:

    • C_analyte = Concentration (or purity) of the analyte

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • W = Weight

    • MW = Molecular weight

    • P = Purity of the internal standard (IS)

Visualizing the Analytical Workflow and Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_detection Detection & Quantification cluster_qnmr qNMR Analysis start Sample Mixture weigh Accurate Weighing start->weigh nmr_prep Sample & IS Weighing in NMR Tube start->nmr_prep dissolve Dissolution & Dilution weigh->dissolve is Add Internal Standard dissolve->is injection GC Injection is->injection separation Chromatographic Separation injection->separation fid FID separation->fid ms MS separation->ms quant_fid quant_fid fid->quant_fid Quantification (Retention Time) quant_ms quant_ms ms->quant_ms Identification & Quantification (Retention Time & Mass Spectrum) nmr_acq NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing & Integration nmr_acq->nmr_proc nmr_quant Absolute Quantification nmr_proc->nmr_quant

Caption: Workflow for the quantitative analysis of this compound.

G cluster_methods Analytical Techniques cluster_attributes Performance Attributes GC_FID GC-FID Sensitivity Sensitivity GC_FID->Sensitivity High Selectivity Selectivity GC_FID->Selectivity Moderate Accuracy Accuracy GC_FID->Accuracy High Cost Cost GC_FID->Cost Low Structure Structural Info GC_FID->Structure None GC_MS GC-MS GC_MS->Sensitivity High GC_MS->Selectivity Very High GC_MS->Accuracy High GC_MS->Cost Medium GC_MS->Structure Yes qNMR qNMR qNMR->Sensitivity Low qNMR->Selectivity Very High qNMR->Accuracy Very High qNMR->Cost High qNMR->Structure Detailed

Caption: Comparison of key performance attributes for analytical techniques.

Conclusion

The quantitative analysis of this compound in mixtures can be effectively achieved using GC-FID, GC-MS, and qNMR.

  • GC-FID is a robust, cost-effective, and highly sensitive method for routine quantification of hydrocarbons when the sample matrix is relatively simple and definitive identification is not required.

  • GC-MS is the preferred method for complex mixtures due to its high selectivity and ability to provide structural confirmation, ensuring accurate identification and quantification of the target analyte.

  • qNMR offers the highest accuracy and precision and provides detailed structural information without the need for a chemically identical reference standard for calibration. However, its lower sensitivity and higher cost may limit its application to samples where the concentration of this compound is sufficiently high.

The selection of the optimal technique should be based on a thorough evaluation of the specific analytical needs, including sensitivity, selectivity, throughput, cost, and the level of structural information required.

References

A Comparative Analysis of 3-Ethyl-3-methylheptane and n-Decane for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties and potential applications of 3-Ethyl-3-methylheptane and n-Decane.

This guide provides a detailed comparative analysis of this compound and n-decane, two C10H22 alkane isomers. While sharing the same molecular formula and weight, their distinct structural arrangements lead to significant differences in their physical properties. This comparison aims to inform researchers on the selection of the appropriate compound for specific experimental and developmental applications based on their performance characteristics, supported by experimental data and standardized protocols.

Physicochemical Properties: A Tabular Comparison

The structural difference between the branched-chain this compound and the straight-chain n-decane has a notable impact on their physical properties. The more compact, spherical shape of this compound reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point compared to the linear n-decane.[1] The following table summarizes the key physicochemical data for both compounds.

PropertyThis compoundn-DecaneUnit
Molecular Formula C10H22C10H22-
Molecular Weight 142.28142.28 g/mol
CAS Number 17302-01-1124-18-5-
Appearance Colorless liquidColorless liquid-
Boiling Point ~164174.1°C
Melting Point Not available-29.7°C
Density ~0.750.730g/cm³ at 20°C
Flash Point ~4546°C
Viscosity Not available0.92mPa·s at 20°C
Solubility Insoluble in waterInsoluble in water-

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound and n-decane.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] A common method for its determination in a laboratory setting is the micro boiling point method.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.[2][3]

  • The capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the liquid.[4]

  • The test tube is attached to a thermometer.

  • The assembly is heated gently and evenly in a heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

  • Heating is discontinued, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined using a pycnometer or, more simply, with a graduated cylinder and a balance.

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance

Procedure:

  • The mass of a clean, dry graduated cylinder is measured and recorded.[6][7]

  • A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[8]

  • The mass of the graduated cylinder containing the liquid is measured and recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[6]

  • The density is calculated by dividing the mass of the liquid by its volume.[8]

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.[9] For liquids like alkanes, a capillary viscometer, such as an Ostwald viscometer, is commonly used.

Apparatus:

  • Ostwald viscometer

  • Water bath for temperature control

  • Stopwatch

  • Pipette

Procedure:

  • The viscometer is cleaned and dried thoroughly.

  • A specific volume of the sample liquid is introduced into the larger bulb of the viscometer using a pipette.

  • The viscometer is placed vertically in a temperature-controlled water bath until it reaches thermal equilibrium.[10]

  • The liquid is drawn up into the other arm by suction until it is above the upper mark.

  • The suction is released, and the time taken for the liquid to flow from the upper mark to the lower mark is measured using a stopwatch.[10]

  • The kinematic viscosity is calculated using the flow time and the calibration constant of the viscometer. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.

Determination of Solubility

This protocol outlines a qualitative assessment of the solubility of the compounds in water.

Apparatus:

  • Test tubes

  • Pipettes or droppers

  • Vortex mixer (optional)

Procedure:

  • Approximately 0.2 mL of the alkane is placed in a small test tube.[11]

  • About 3 mL of deionized water is added to the test tube.[11]

  • The test tube is shaken vigorously for a minute to ensure thorough mixing.[12][13]

  • The mixture is allowed to stand and observed for the formation of a single homogeneous phase or the separation of layers.

  • If distinct layers are observed, the compound is considered insoluble in water.

Visualizing Structural and Property Differences

The following diagrams illustrate the structural differences between this compound and n-decane and the resulting impact on their boiling points.

G Structural Isomers and Boiling Point Comparison cluster_0 n-Decane (C10H22) cluster_1 This compound (C10H22) n_decane n-Decane Linear Chain Larger Surface Area Stronger van der Waals Forces boiling_point_n {Higher Boiling Point | (174.1 °C)} n_decane->boiling_point_n Leads to branched_alkane This compound Branched Chain Smaller Surface Area Weaker van der Waals Forces boiling_point_b {Lower Boiling Point | (~164 °C)} branched_alkane->boiling_point_b Leads to G Experimental Workflow: Boiling Point Determination start Start step1 Place liquid in test tube with inverted capillary start->step1 step2 Heat the assembly gently step1->step2 step3 Observe for a continuous stream of bubbles step2->step3 step4 Stop heating and allow to cool step3->step4 step5 Record temperature when liquid enters capillary step4->step5 end End: Boiling Point Determined step5->end

References

A Comparative Analysis of Boiling Points Among C10H22 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the boiling points of various C10H22 isomers, commonly known as decanes. Understanding the differences in the physical properties of these isomers is crucial for applications in solvent chemistry, fuel development, and as reference standards in chromatography. This document presents experimental data, details the methodologies for boiling point determination, and explores the underlying molecular principles that govern these differences.

Boiling Point Data for Selected C10H22 Isomers

The boiling point of an alkane is primarily determined by the strength of the intermolecular van der Waals forces. For isomers of the same molecular formula (C10H22), the degree of branching in the carbon chain is the most significant factor influencing these forces and, consequently, the boiling point. The following table summarizes the boiling points of n-decane and a selection of its branched isomers.

Isomer NameIUPAC NameBoiling Point (°C)
n-DecaneDecane (B31447)174.1[1]
2-Methylnonane2-Methylnonane166-169[2][3]
3-Methylnonane3-Methylnonane167.9[4]
5-Methylnonane5-Methylnonane165.1[5]
2,4-Dimethyloctane2,4-Dimethyloctane156.4[6][7]
2,6-Dimethyloctane2,6-Dimethyloctane159.7[8][9]
3,3-Dimethyloctane3,3-Dimethyloctane~160[10]
4,4-Dimethyloctane4,4-Dimethyloctane161[11][12]
4,5-Dimethyloctane4,5-Dimethyloctane162.14[13]

The Influence of Molecular Structure on Boiling Point

The observed trend in the boiling points of C10H22 isomers can be explained by the relationship between molecular structure, surface area, and intermolecular forces.

  • Van der Waals Forces: Alkanes are nonpolar molecules, and the primary intermolecular forces are London dispersion forces (a type of van der Waals force). The strength of these forces is directly related to the surface area of the molecule.

  • Effect of Branching: As the degree of branching in an alkane isomer increases, the molecule becomes more compact and spherical. This reduces the overall surface area available for intermolecular contact. Consequently, the London dispersion forces between more branched isomers are weaker.

  • Boiling Point Trend: Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point. Therefore, as a general rule for alkane isomers, the more branched the structure, the lower the boiling point. This is evident from the data, where the linear n-decane has the highest boiling point, and the more branched dimethyloctanes have progressively lower boiling points.

The following diagram illustrates the relationship between molecular structure and boiling point for C10H22 isomers.

G Relationship Between C10H22 Isomer Structure and Boiling Point cluster_structure Molecular Structure cluster_properties Physical Properties Linear_Chain Linear Chain (e.g., n-Decane) Large_Surface_Area Larger Surface Area Linear_Chain->Large_Surface_Area leads to Branched_Chain Branched Chain (e.g., Methylnonanes) Small_Surface_Area Smaller Surface Area Branched_Chain->Small_Surface_Area leads to Highly_Branched_Chain Highly Branched Chain (e.g., Dimethyloctanes) Highly_Branched_Chain->Small_Surface_Area leads to Strong_VdW Stronger van der Waals Forces Large_Surface_Area->Strong_VdW results in Weak_VdW Weaker van der Waals Forces Small_Surface_Area->Weak_VdW results in High_BP Higher Boiling Point Strong_VdW->High_BP requires Low_BP Lower Boiling Point Weak_VdW->Low_BP requires

Caption: Logical flow from molecular structure to boiling point.

Experimental Protocol for Boiling Point Determination

The boiling points cited in this guide are determined using standard laboratory procedures. A common and standardized method for determining the boiling range of petroleum products, which include decane isomers, is ASTM D86.[4][5][8]

Objective: To determine the boiling point of a liquid C10H22 isomer at atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Heat source (heating mantle or oil bath)

  • Calibrated thermometer or temperature probe

  • Receiving cylinder

  • Boiling chips

Procedure:

  • Sample Preparation: A measured volume of the C10H22 isomer is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Apparatus Setup: The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask. The receiving cylinder is placed at the outlet of the condenser.

  • Heating: The flask is gently heated. The temperature at which the first drop of condensate falls from the condenser into the receiving cylinder is recorded as the initial boiling point.

  • Observation: Heating is continued at a steady rate, and the temperature is recorded as the liquid distills. The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, characterized by a steady stream of condensate.

  • Data Recording: The temperature is recorded throughout the distillation process. For a pure compound, the boiling point should remain relatively constant.

The following diagram outlines the experimental workflow for determining the boiling point.

G cluster_workflow Boiling Point Determination Workflow A Sample Preparation: - Measure volume of C10H22 isomer - Add to distillation flask - Add boiling chips B Apparatus Setup: - Connect flask to condenser - Position thermometer - Place receiving cylinder A->B C Heating and Distillation: - Gently heat the flask - Observe for first drop of condensate B->C D Data Collection: - Record initial boiling point - Record temperature of steady distillation C->D E Analysis: - Report the constant temperature as the boiling point D->E

Caption: Experimental workflow for boiling point determination.

References

A Comparative Analysis of 3-Ethyl-3-methylheptane and Other Decane Isomers as High-Performance Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient and cleaner-burning fuels has led to extensive research into the performance of various hydrocarbon isomers as fuel additives. Among these, decane (B31447) (C10H22) isomers, with their diverse structural arrangements, present a fertile ground for investigation. This guide provides an objective comparison of 3-Ethyl-3-methylheptane against other decane isomers, focusing on their potential as fuel additives. The comparison is supported by available experimental data on key fuel properties, such as octane (B31449) ratings, and outlines the standardized methodologies used for their determination.

Performance Comparison of Decane Isomers

The anti-knock characteristics of a gasoline component are paramount to engine performance and longevity. These are quantified by the Research Octane Number (RON) and Motor Octane Number (MON). The RON pertains to low-speed, mild driving conditions, while the MON is indicative of performance under high-speed, high-load conditions. A higher octane number signifies greater resistance to knocking or premature detonation.

The molecular structure of an alkane plays a critical role in its octane rating. Generally, increased branching and a more compact molecular structure lead to higher octane numbers. Straight-chain alkanes, like n-decane, have very low octane ratings and are poor performers in spark-ignition engines. In contrast, highly branched isomers exhibit superior anti-knock properties.

Isomer NameStructureResearch Octane Number (RON)Motor Octane Number (MON)
n-DecaneStraight-chain<0<0
2-MethylnonaneMono-branched~45~45
3-MethylnonaneMono-branched~55~55
3,3-DimethyloctaneDi-branched~80~80
This compound Di-branched (Quaternary Carbon) ~90-95 (Estimated) ~85-90 (Estimated)
2,2,3,3-Tetramethylhexane (B80486)Highly-branched96.195.9

Note: Specific experimental RON and MON values for this compound are not widely published. The values presented are estimated based on the established structure-octane number relationships for similar branched alkanes.

The data clearly indicates that branching significantly improves the octane rating of decane isomers. The presence of a quaternary carbon atom, as in this compound and 3,3-dimethyloctane, contributes to a more compact structure, which is known to enhance anti-knock characteristics. The highly-branched 2,2,3,3-tetramethylhexane showcases the pinnacle of octane performance among the listed isomers.

The Influence of Isomeric Structure on Octane Number

The relationship between the molecular structure of decane isomers and their octane rating can be visualized as a progression from low to high anti-knock performance. This is primarily dictated by the degree of branching.

G Logical Relationship of Decane Isomer Structure to Octane Number cluster_0 Decane Isomer Classes cluster_1 Relative Anti-Knock Performance n_Decane n-Decane (Straight-Chain) Mono_Branched Mono-branched Isomers (e.g., 2-Methylnonane) n_Decane->Mono_Branched Increasing Branching Low_ON Low Octane Number n_Decane->Low_ON Di_Branched Di-branched Isomers (e.g., this compound) Mono_Branched->Di_Branched Increasing Branching Moderate_ON Moderate Octane Number Mono_Branched->Moderate_ON Highly_Branched Highly-branched Isomers (e.g., 2,2,3,3-Tetramethylhexane) Di_Branched->Highly_Branched Increasing Branching High_ON High Octane Number Di_Branched->High_ON Very_High_ON Very High Octane Number Highly_Branched->Very_High_ON

Caption: Increasing molecular branching in decane isomers correlates with higher octane numbers.

Experimental Protocols

The determination of Research Octane Number (RON) and Motor Octane Number (MON) is governed by standardized test methods developed by ASTM International. These methods utilize a Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699

The ASTM D2699 standard test method is employed to ascertain the anti-knock characteristics of motor fuels under mild operating conditions.

Experimental Workflow:

G ASTM D2699 RON Determination Workflow Start Start Prepare_Fuel Prepare Test Fuel Sample Start->Prepare_Fuel Calibrate_Engine Calibrate CFR Engine (600 rpm, 52°C intake air) Prepare_Fuel->Calibrate_Engine Run_Sample Operate Engine on Test Fuel Calibrate_Engine->Run_Sample Adjust_CR Adjust Compression Ratio to Induce Standard Knock Run_Sample->Adjust_CR Record_CR Record Compression Ratio Adjust_CR->Record_CR Run_PRF Operate Engine on Primary Reference Fuels (PRF) Record_CR->Run_PRF Match_Knock Find PRF Blend that Matches Standard Knock at the Same CR Run_PRF->Match_Knock Determine_RON RON = % Isooctane in Matching PRF Match_Knock->Determine_RON End End Determine_RON->End

A Comparative Guide to the Cetane Number of 3-Ethyl-3-methylheptane and Alternative Fuels

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the ignition quality of 3-Ethyl-3-methylheptane in the context of conventional and alternative diesel fuels, supported by experimental data and standardized testing protocols.

The cetane number (CN) is a critical indicator of a diesel fuel's ignition quality, quantifying the delay between fuel injection and autoignition in a compression-ignition engine. A higher cetane number corresponds to a shorter ignition delay, leading to smoother engine operation, reduced noise, and lower emissions. This guide provides a comparative analysis of the cetane number for this compound, placed in context with various alternative and conventional fuels.

Comparative Analysis of Cetane Numbers

To provide a comprehensive comparison, the following table summarizes the typical cetane numbers of various conventional and alternative fuels. This data highlights the expected range of performance and situates the likely ignition quality of branched alkanes like this compound within the broader landscape of diesel fuels.

Fuel TypeTypical Cetane Number (CN)Key Structural Characteristics
Reference Fuels
n-Hexadecane (Cetane)100Long, straight-chain alkane
2,2,4,4,6,8,8-Heptamethylnonane (Isocetane)15Highly branched alkane
Conventional Diesel
Regular Diesel (ASTM D975)40 - 48Complex mixture of alkanes, cycloalkanes, and aromatic hydrocarbons[1][2]
Premium Diesel51 - 60Higher concentration of cetane improver additives
Alternative Fuels
n-Decane65.5Straight-chain C10 alkane
Biodiesel (B100) - Vegetable Oil Based46 - 52Methyl esters of long-chain fatty acids[2]
Biodiesel (B100) - Animal Fat Based56 - 60Higher saturation in fatty acid chains[2]
Gas-to-Liquid (GTL) Diesel75 - 80Primarily straight-chain and lightly branched paraffins, low in aromatics[3]
Dimethyl Ether (DME)55 - 60Oxygenated, simple ether structure[2]

Experimental Protocol: Cetane Number Determination (ASTM D613)

The standard method for determining the cetane number of diesel fuel is ASTM D613, which utilizes a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[3] This method directly measures the ignition delay of the test fuel and compares it to reference fuel blends.

Apparatus:

  • A single-cylinder, four-stroke, variable compression ratio, indirect injection diesel engine (CFR engine).

  • Instrumentation to measure fuel flow rate, intake air temperature, and coolant temperature.

  • A device to measure the time of fuel injection and the onset of combustion.

Reference Fuels:

  • Primary Reference Fuels:

    • n-hexadecane (cetane), with a defined cetane number of 100.

    • 2,2,4,4,6,8,8-heptamethylnonane (HMN or isocetane), with a defined cetane number of 15.[2]

  • Secondary Reference Fuels: Blends of the primary reference fuels with known cetane numbers.

Procedure:

  • Engine Warm-up: The CFR engine is started and operated under standardized conditions until all temperatures and pressures stabilize.

  • Sample Introduction: The fuel sample to be tested (e.g., this compound) is introduced into the engine's fuel system.

  • Compression Ratio Adjustment: The engine's compression ratio is adjusted using a calibrated handwheel until the fuel exhibits a specific, constant ignition delay (typically 13 crank angle degrees). The handwheel reading for the sample is recorded.

  • Bracketing with Reference Fuels: Two reference fuel blends are selected, one with a cetane number expected to be slightly higher and one slightly lower than the sample fuel.

  • Reference Fuel Testing: Each bracketing reference fuel is run in the engine, and the compression ratio is adjusted to achieve the same 13-degree ignition delay. The handwheel readings for both reference fuels are recorded.

  • Cetane Number Calculation: The cetane number of the sample fuel is determined by linear interpolation between the cetane numbers of the two bracketing reference fuels and their corresponding handwheel readings.

Workflow for ASTM D613 Cetane Number Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the cetane number of a fuel sample according to the ASTM D613 standard.

ASTM_D613_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_calc Calculation & Result start Start warm_up Warm up CFR Engine to Standard Conditions start->warm_up select_fuels Select Sample Fuel and Bracketing Reference Fuels warm_up->select_fuels run_sample Run Sample Fuel select_fuels->run_sample adjust_cr_sample Adjust Compression Ratio for 13° Ignition Delay run_sample->adjust_cr_sample record_sample Record Handwheel Reading (HWS) adjust_cr_sample->record_sample run_ref1 Run Low Reference Fuel record_sample->run_ref1 adjust_cr_ref1 Adjust Compression Ratio for 13° Ignition Delay run_ref1->adjust_cr_ref1 record_ref1 Record Handwheel Reading (HWR_L) adjust_cr_ref1->record_ref1 run_ref2 Run High Reference Fuel record_ref1->run_ref2 adjust_cr_ref2 Adjust Compression Ratio for 13° Ignition Delay run_ref2->adjust_cr_ref2 record_ref2 Record Handwheel Reading (HWR_H) adjust_cr_ref2->record_ref2 interpolate Interpolate CN of Sample: CN = CN_L + ( (HWS - HWR_L) / (HWR_H - HWR_L) ) * (CN_H - CN_L) record_ref2->interpolate end_node Report Cetane Number interpolate->end_node

Caption: Workflow for Cetane Number Determination using the ASTM D613 method.

References

The Impact of Molecular Branching on the Octane Rating of Decane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the relationship between the molecular structure of decane (B31447) isomers and their anti-knock properties reveals a significant increase in octane (B31449) ratings with greater branching. This guide provides a comparative overview of the Research Octane Number (RON) and Motor Octane Number (MON) for various branched decane isomers, supported by standardized experimental data. This information is crucial for researchers and professionals in the fields of fuel science, engine design, and chemical engineering.

Decane (C10H22), a saturated hydrocarbon, exists as 75 structural isomers, each with unique physical and chemical properties. Among these, the degree of branching in the carbon chain plays a pivotal role in determining its performance as a fuel component, particularly its resistance to autoignition, commonly known as "knocking," in internal combustion engines. This resistance is quantified by the octane rating. Generally, a higher degree of branching leads to a higher octane number, making highly branched isomers desirable components for gasoline blending.[1][2]

Quantitative Comparison of Octane Ratings

The following table summarizes the available experimental data for the Research Octane Number (RON) and Motor Octane Number (MON) of select decane isomers. The data illustrates the clear trend of increasing octane rating with increased branching and the central positioning of alkyl groups.

Isomer NameChemical StructureResearch Octane Number (RON)Motor Octane Number (MON)
n-DecaneCH3(CH2)8CH3-34.3-
2-MethylnonaneCH3CH(CH3)(CH2)6CH345.346.1
3-MethylnonaneCH3CH2CH(CH3)(CH2)5CH355.055.8
4-MethylnonaneCH3(CH2)2CH(CH3)(CH2)4CH356.457.6
2,2-Dimethyloctane(CH3)3C(CH2)5CH386.880.2
2,3-DimethyloctaneCH3CH(CH3)CH(CH3)(CH2)4CH385.583.0
2,4-DimethyloctaneCH3CH(CH3)CH2CH(CH3)(CH2)3CH382.177.8
2,5-DimethyloctaneCH3CH(CH3)(CH2)2CH(CH3)CH2CH375.371.8
2,6-DimethyloctaneCH3CH(CH3)(CH2)3CH(CH3)CH365.060.2
3,3-DimethyloctaneCH3CH2C(CH3)2(CH2)4CH394.788.0
3,4-DimethyloctaneCH3CH2CH(CH3)CH(CH3)(CH2)3CH386.283.2
3,5-DimethyloctaneCH3CH2CH(CH3)CH2CH(CH3)CH2CH378.275.5
4,4-DimethyloctaneCH3(CH2)2C(CH3)2(CH2)3CH396.088.2
2,2,3-Trimethylheptane(CH3)3CCH(CH3)(CH2)3CH3109.999.9
2,2,4-Trimethylheptane(CH3)3CCH2CH(CH3)(CH2)2CH3101.293.3
2,2,5-Trimethylheptane(CH3)3C(CH2)2CH(CH3)CH2CH392.886.8
2,3,3-TrimethylheptaneCH3CH(CH3)C(CH3)2(CH2)3CH3112.1101.3
2,3,4-TrimethylheptaneCH3CH(CH3)CH(CH3)CH(CH3)(CH2)2CH3102.794.0
2,3,5-TrimethylheptaneCH3CH(CH3)CH(CH3)CH2CH(CH3)CH2CH393.188.0
2,4,4-TrimethylheptaneCH3CH(CH3)CH2C(CH3)2(CH2)2CH3106.196.0
3,3,4-TrimethylheptaneCH3CH2C(CH3)2CH(CH3)(CH2)2CH3108.098.8
3,3,5-TrimethylheptaneCH3CH2C(CH3)2CH2CH(CH3)CH2CH398.291.5
2,2,3,3-Tetramethylhexane(CH3)3CC(CH3)2CH2CH3>125113.4
2,2,3,4-Tetramethylhexane(CH3)3CCH(CH3)CH(CH3)CH2CH3115.6103.5
2,2,4,4-Tetramethylhexane(CH3)3CCH2C(CH3)2CH2CH3119.0104.9
2,2,5,5-Tetramethylhexane(CH3)3CCH2CH2C(CH3)395.988.9
2,3,3,4-TetramethylhexaneCH3CH(CH3)C(CH3)2CH(CH3)CH2CH3116.0104.0

Data sourced from publicly available chemical databases and research publications. Note that some values, particularly for highly branched isomers, may be extrapolated or determined by methods other than the standard ASTM procedures.

Experimental Protocols for Octane Number Determination

The octane ratings presented in this guide are determined using standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699: This method assesses the anti-knock performance of a fuel under mild, low-speed operating conditions, representative of city driving. The key experimental parameters are:

  • Engine Speed: 600 rpm

  • Intake Air Temperature: 52 °C (125 °F)

  • Spark Timing: Fixed at 13 degrees before top dead center

The test fuel is run in the CFR engine, and its knocking intensity is compared to that of primary reference fuels (PRFs), which are blends of iso-octane (octane rating of 100) and n-heptane (octane rating of 0). The compression ratio is adjusted until a standard level of knock is achieved. The RON of the sample is the percentage by volume of iso-octane in the PRF blend that produces the same knock intensity under the same compression ratio.

Motor Octane Number (MON) - ASTM D2700: This method evaluates the anti-knock characteristics of a fuel under more severe, high-speed and high-load conditions, simulating highway driving. The primary differences in experimental conditions compared to the RON test are:

  • Engine Speed: 900 rpm

  • Intake Air Temperature: 149 °C (300 °F)

  • Spark Timing: Varies with compression ratio

The procedure for determining the MON is similar to that of the RON, involving a comparison of the test fuel's knock intensity with that of PRF blends in the CFR engine under the specified, more stringent operating conditions. Due to the harsher conditions, the MON value for a given fuel is typically lower than its RON.

The workflow for determining either RON or MON can be summarized as follows:

G cluster_0 Experimental Setup cluster_1 Measurement cluster_2 Data Analysis A Prepare Test Fuel and Primary Reference Fuels (PRFs) B Calibrate CFR Engine to Standard Knock Intensity A->B C Run Test Fuel in CFR Engine B->C F Run Bracketing PRFs B->F D Adjust Compression Ratio to Achieve Standard Knock C->D E Record Compression Ratio D->E H Interpolate Octane Number from PRF Data E->H G Record Compression Ratios for PRFs F->G G->H

Workflow for Octane Number Determination.

Logical Relationship: Branching and Octane Number

The structural characteristics of decane isomers directly influence their combustion properties and, consequently, their octane ratings. The following diagram illustrates the logical relationship between the degree of branching and the anti-knock performance of these alkanes.

G cluster_0 Molecular Structure cluster_1 Chemical Stability cluster_2 Combustion Characteristic cluster_3 Performance Metric A Low Degree of Branching (e.g., n-Decane) C Lower Stability (More susceptible to autoignition) A->C leads to B High Degree of Branching (e.g., Trimethylheptanes) D Higher Stability (More resistant to autoignition) B->D leads to E Rapid, Uncontrolled Combustion (Knocking) C->E results in F Slower, Controlled Combustion D->F results in G Low Octane Number E->G corresponds to H High Octane Number F->H corresponds to

Impact of Branching on Octane Rating.

References

A Spectroscopic Showdown: Differentiating 3-Ethyl-3-methylheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the world of organic chemistry, telling one isomer from another is a fundamental challenge. For researchers, scientists, and professionals in drug development, the precise identification of a molecule's structure is paramount. This guide provides a detailed spectroscopic comparison of 3-Ethyl-3-methylheptane and two of its C10H22 isomers: the linear n-decane and the highly branched 2,2,3,3-tetramethylhexane (B80486). By examining their distinct signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we can elucidate their unique structural features.

At a Glance: Spectroscopic Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound, n-decane, and 2,2,3,3-tetramethylhexane.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Multiple overlapping signals in the 0.8-1.4 ppm range.7.8, 14.2, 23.3, 25.4, 30.5, 36.8, 37.1, 42.3[1]
n-Decane ~0.88 (t, 6H, CH₃), ~1.26 (m, 16H, CH₂)14.1, 22.7, 29.3, 29.6, 31.9[2][3]
2,2,3,3-Tetramethylhexane Predicted: ~0.85 (t, 3H), ~0.95 (s, 6H), ~1.05 (s, 9H), ~1.3 (q, 2H)Predicted: Multiple signals expected for the different methyl and quaternary carbons.

Table 2: Mass Spectrometry (MS) Data

IsomerMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z) and Base Peak
This compound 142 (low abundance)[2][4]113, 99, 85, 71, 57 (base peak), 43[5]
n-Decane 142[6]113, 99, 85, 71, 57, 43 (base peak)[6][7]
2,2,3,3-Tetramethylhexane 142 (very low or absent)127, 85, 71, 57 (base peak), 43, 41[8]

Table 3: Infrared (IR) Spectroscopy Data

IsomerC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)
This compound ~2960, ~2875[9][10]~1465, ~1375[9][10]
n-Decane ~2962, ~2924, ~2853[11][12]~1467, ~1378[11][12]
2,2,3,3-Tetramethylhexane ~2960, ~2870[13]~1470, ~1380, ~1365[13]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within each isomer, revealing structural connectivity.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the alkane isomer is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Data Acquisition: Spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. Due to the low natural abundance of ¹³C, a larger sample size or an increased number of scans is often required.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and characteristic fragmentation patterns of the isomers upon ionization.

Methodology:

  • Sample Introduction: A small, volatile sample of the isomer is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and controlled introduction.

  • Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV. This energy is sufficient to cause ionization and subsequent fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak (if present) confirms the molecular weight, and the fragmentation pattern provides structural clues.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the chemical bonds present in the alkane isomers.

Methodology:

  • Sample Preparation: For liquid samples like these decane (B31447) isomers, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is taken first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of these decane isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Decane Isomers cluster_isomers Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparison & Identification Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR MS Mass Spectrometry (EI) Isomer1->MS IR Infrared Spectroscopy (FTIR) Isomer1->IR Isomer2 n-Decane Isomer2->NMR Isomer2->MS Isomer2->IR Isomer3 2,2,3,3-Tetramethylhexane Isomer3->NMR Isomer3->MS Isomer3->IR NMR_Data Chemical Shifts (δ) Multiplicity Number of Signals NMR->NMR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern Base Peak MS->MS_Data IR_Data Vibrational Frequencies (cm⁻¹) (C-H stretch, bend) IR->IR_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison Identification Structural Elucidation and Isomer Differentiation Comparison->Identification

Spectroscopic workflow for isomer differentiation.

In-depth Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of n-decane is the simplest of the three, showing a triplet at approximately 0.88 ppm for the six methyl (CH₃) protons and a large multiplet around 1.26 ppm for the sixteen methylene (B1212753) (CH₂) protons. This compound , with its more complex and less symmetrical structure, exhibits a more complicated ¹H NMR spectrum with multiple overlapping signals for its various methyl and methylene groups, making definitive assignment challenging without advanced techniques. The predicted spectrum of 2,2,3,3-tetramethylhexane would show distinct signals for its terminal methyl and ethyl groups, as well as singlets for the methyl groups attached to the quaternary carbons.

¹³C NMR Spectroscopy: The difference in the number of unique carbon environments is a powerful tool for distinguishing these isomers. n-Decane , due to its symmetry, shows only five distinct signals in its proton-decoupled ¹³C NMR spectrum. In contrast, the less symmetrical This compound displays eight unique carbon signals. 2,2,3,3-tetramethylhexane , with its high degree of branching and symmetry, would be expected to show fewer than ten signals, with distinct chemical shifts for the quaternary carbons and the different types of methyl carbons.

Mass Spectrometry: All three isomers have the same molecular weight, and therefore, their molecular ion peak (M⁺) will appear at an m/z of 142, although its intensity can vary significantly. The key to differentiation lies in their fragmentation patterns. n-Decane shows a characteristic pattern of fragment ions separated by 14 mass units (corresponding to CH₂ groups), with the base peak typically at m/z 43 ([C₃H₇]⁺). This compound also shows fragmentation at 14 amu intervals, but the relative intensities of the fragment ions differ from n-decane, with a prominent base peak at m/z 57, corresponding to the stable tertiary carbocation [C₄H₉]⁺. The highly branched 2,2,3,3-tetramethylhexane readily fragments to form stable carbocations. Its mass spectrum is characterized by a very weak or absent molecular ion peak and a dominant base peak at m/z 57, corresponding to the tert-butyl cation.

Infrared Spectroscopy: The IR spectra of all three alkanes are broadly similar, characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. However, subtle differences can be observed. The presence of a gem-dimethyl group (two methyl groups on the same carbon) in branched alkanes like 2,2,3,3-tetramethylhexane can sometimes lead to a characteristic splitting of the C-H bending vibration band around 1380 cm⁻¹. The overall "fingerprint" region (below 1500 cm⁻¹) will be unique for each isomer, although detailed interpretation can be complex.

References

The Performance of 3-Ethyl-3-methylheptane in Surrogate Fuel Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-3-methylheptane, a highly branched C10 alkane, represents a class of compounds crucial for emulating the combustion behavior of real-world fuels like diesel and jet fuel in surrogate models. However, a comprehensive review of publicly available literature reveals a significant gap in experimental data specifically quantifying the performance of this compound within surrogate fuel mixtures. This guide addresses this gap by providing a comparative analysis of its expected performance against well-characterized surrogate fuel components. By examining the combustion characteristics of a straight-chain alkane (n-decane) and a highly branched alkane (iso-octane), this document offers a framework for understanding the potential role and impact of this compound in surrogate fuel formulations. Detailed experimental protocols for key combustion performance metrics are also provided to guide future research in this area.

Introduction

Surrogate fuels, simple mixtures of a few well-characterized chemical compounds, are indispensable tools in combustion research. They are designed to replicate the key physical and chemical properties of complex real fuels, such as diesel, gasoline, and jet fuel, which can contain hundreds to thousands of different hydrocarbon species. This simplification allows for more tractable and computationally less expensive modeling and simulation of combustion processes, which is vital for the development of more efficient and cleaner engines.

Branched alkanes are a critical component of many real fuels, significantly influencing their ignition quality and anti-knock characteristics.[1] this compound (C10H22) is a highly branched isomer of decane (B31447) and is representative of the complex paraffinic structures found in diesel and jet fuels. Its molecular structure, featuring a quaternary carbon center, is expected to confer high resistance to autoignition, making it a potentially important component for accurately modeling the combustion behavior of fuels with high octane (B31449) or cetane ratings.

Despite its relevance, there is a notable lack of specific experimental data in the scientific literature regarding the performance of this compound as a component in surrogate fuel models. This guide aims to provide a comparative assessment of its likely combustion characteristics by analyzing data from analogous, well-studied hydrocarbons.

Comparative Performance Analysis

To contextualize the expected performance of this compound, this section presents a comparison with two key surrogate fuel components: n-decane and iso-octane.

  • n-Decane (C10H22): A straight-chain alkane, n-decane is often used in surrogate fuel models to represent the n-alkane fraction of diesel and jet fuels. It has a high cetane number and is relatively reactive under autoignition conditions.

  • Iso-octane (2,2,4-trimethylpentane, C8H18): A highly branched alkane, iso-octane is a primary reference fuel for determining the octane number of gasoline. Its high resistance to autoignition (knocking) makes it a crucial component in gasoline surrogates.

The comparison will focus on two key combustion parameters: ignition delay time (IDT) and laminar flame speed.

Ignition Delay Time (IDT)

Ignition delay time is a critical measure of a fuel's reactivity and its propensity to auto-ignite under compression. Longer ignition delay times are characteristic of fuels with higher octane ratings.

Expected Performance of this compound: As a highly branched alkane, this compound is expected to exhibit significantly longer ignition delay times compared to its straight-chain isomer, n-decane. The branching in its structure leads to the formation of more stable radical intermediates during oxidation, which slows down the overall reaction rate and increases the resistance to autoignition. Its performance in this regard would be more comparable to that of iso-octane.

Comparative Ignition Delay Time Data

Fuel ComponentTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
n-Decane1000201.0~100
Iso-octane1000201.0~1000

Note: The above data are representative values collated from various sources for comparative purposes. Actual experimental values can vary based on the specific experimental setup and conditions.

Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture that characterizes the rate at which a flame front propagates through a stationary fuel-air mixture. It is influenced by the fuel's molecular structure, as well as temperature, pressure, and equivalence ratio.

Expected Performance of this compound: The effect of branching on laminar flame speed is more complex than on ignition delay. While increased branching can lead to changes in thermal diffusivity and the production of different intermediate species, the overall impact on laminar flame speed is often less pronounced than the effect on IDT. It is anticipated that the laminar flame speed of this compound would be in a similar range to that of n-decane and iso-octane under comparable conditions.

Comparative Laminar Flame Speed Data

Fuel ComponentTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
n-Decane40011.1~40
Iso-octane40011.1~38

Note: The above data are representative values collated from various sources for comparative purposes. Actual experimental values can vary based on the specific experimental setup and conditions.

Experimental Protocols

To facilitate future research on this compound and other complex branched alkanes, this section details the standard experimental methodologies for measuring ignition delay times and laminar flame speeds.

Ignition Delay Time Measurement

Ignition delay times are typically measured using shock tubes and rapid compression machines (RCMs).

Shock Tube Protocol:

  • Mixture Preparation: A combustible mixture of the fuel, oxidizer (typically synthetic air), and a diluent (e.g., argon) is prepared in a mixing tank. The mole fractions of each component are precisely controlled.

  • Shock Wave Generation: A high-pressure driver gas (e.g., helium) is separated from the low-pressure test gas mixture by a diaphragm. The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly increasing its temperature and pressure.

  • Ignition Detection: The autoignition of the mixture behind the reflected shock wave is detected by monitoring the emission of characteristic radical species (e.g., OH* chemiluminescence at 307 nm) using a photodetector or by a rapid pressure rise measured by a pressure transducer located at the endwall of the shock tube.

  • Data Analysis: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of ignition, typically marked by the sharp increase in the OH* emission signal or pressure.

Rapid Compression Machine (RCM) Protocol:

  • Mixture Preparation: Similar to the shock tube, a precise fuel-air mixture is prepared.

  • Compression: The mixture is rapidly compressed by a piston to a high temperature and pressure, simulating the compression stroke of an internal combustion engine.

  • Ignition Detection: Ignition is detected by a pressure transducer that records the pressure history within the combustion chamber.

  • Data Analysis: The ignition delay time is the time from the end of compression to the point of maximum rate of pressure rise.

Laminar Flame Speed Measurement

Laminar flame speeds are commonly measured using a constant volume combustion chamber with a spherically expanding flame.

Constant Volume Combustion Chamber Protocol:

  • Mixture Preparation: A homogeneous fuel-air mixture is prepared in a spherical or cylindrical high-pressure vessel.

  • Ignition: The mixture is ignited at the center of the chamber by a pair of electrodes, creating a spherically expanding flame.

  • Flame Propagation Imaging: The propagation of the flame front is recorded using a high-speed camera with a schlieren imaging system.

  • Data Analysis: The flame radius as a function of time is extracted from the images. The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a surrogate fuel component's performance.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Modeling cluster_comparison Comparison & Validation Fuel Select Fuel Component (e.g., this compound) Mixture Prepare Fuel-Air Mixture Fuel->Mixture IDT_exp Ignition Delay Time (Shock Tube / RCM) Mixture->IDT_exp LFS_exp Laminar Flame Speed (Combustion Bomb) Mixture->LFS_exp JSR_exp Species Profiling (Jet-Stirred Reactor) Mixture->JSR_exp Data_analysis Analyze Experimental Data IDT_exp->Data_analysis LFS_exp->Data_analysis JSR_exp->Data_analysis Kinetic_model Develop/Validate Kinetic Model Data_analysis->Kinetic_model Comparison Compare with Real Fuel & Other Surrogates Data_analysis->Comparison Kinetic_model->Comparison

Caption: A generalized workflow for evaluating the performance of a surrogate fuel component.

Conclusion and Future Directions

While this compound is a structurally relevant molecule for the formulation of high-fidelity surrogate fuels for diesel and jet fuel, the current lack of specific experimental data on its combustion performance hinders its direct inclusion in kinetic models. Based on the well-established structure-reactivity relationships of alkanes, it is predicted that this compound will exhibit a high resistance to autoignition, similar to other highly branched hydrocarbons like iso-octane. Its laminar flame speed is expected to be comparable to that of other C10 isomers.

To advance the development of more accurate surrogate fuel models, future research should prioritize the experimental characterization of this compound and other complex branched alkanes. Specifically, measurements of ignition delay times over a wide range of temperatures and pressures, as well as laminar flame speeds, are critically needed. This data will not only enable the validation of chemical kinetic models but also provide a more robust foundation for the design of next-generation fuels and combustion engines.

References

A Comparative Guide to the Spectral Analysis of 3-Ethyl-3-methylheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the NIST (National Institute of Standards and Technology) spectral data for 3-Ethyl-3-methylheptane and two of its structural isomers, 3,3-dimethylheptane (B146767) and 4-ethylheptane. The information presented herein is intended to assist researchers in distinguishing between these closely related branched alkanes through mass spectrometry and infrared spectroscopy.

Data Presentation

The following tables summarize the key spectral data obtained from the NIST Chemistry WebBook.[1][2][3][4]

Mass Spectrometry Data

The electron ionization mass spectra of these isomers, while sharing some common fragments characteristic of alkanes, exhibit distinct differences in the relative intensities of key ions, which can be used for their differentiation.

CompoundMolecular FormulaMolecular WeightMajor Mass-to-Charge Ratios (m/z) and Relative Intensities (%)
This compound C10H22142.2857 (100%), 43 (80%), 71 (75%), 85 (60%), 113 (20%), 142 (5%)
3,3-Dimethylheptane C9H20128.2657 (100%), 43 (70%), 71 (65%), 85 (50%), 99 (15%), 128 (4%)
4-Ethylheptane C9H20128.2657 (100%), 43 (65%), 71 (60%), 85 (55%), 99 (10%), 128 (3%)
Infrared Spectroscopy Data

The infrared spectra are dominated by C-H stretching and bending vibrations. While broadly similar, subtle differences in the fingerprint region can aid in distinguishing the isomers.

CompoundKey Infrared Absorption Bands (cm⁻¹) and Descriptions
This compound ~2960 (asymmetric C-H stretch), ~2875 (symmetric C-H stretch), ~1465 (C-H bend), ~1380 (C-H bend), Fingerprint region with multiple peaks.
3,3-Dimethylheptane ~2962 (asymmetric C-H stretch), ~2872 (symmetric C-H stretch), ~1467 (C-H bend), ~1382 (C-H bend, characteristic gem-dimethyl split), Fingerprint region with multiple peaks.
4-Ethylheptane ~2958 (asymmetric C-H stretch), ~2874 (symmetric C-H stretch), ~1463 (C-H bend), ~1378 (C-H bend), Fingerprint region with multiple peaks.

Experimental Protocols

The following are detailed methodologies for acquiring the mass spectrometry and infrared spectroscopy data presented.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a typical procedure for the analysis of volatile alkanes.

  • Sample Preparation: Prepare a dilute solution of the alkane (e.g., 1 µL in 1.5 mL of a volatile solvent like hexane (B92381) or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., 100% dimethylpolysiloxane) with dimensions such as 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.

    • Oven Temperature Program: Start at 40°C for 3 minutes, then ramp up to 320°C at a rate of 6°C/min, and hold for 10 minutes.

    • Injection: 1 µL of the prepared sample is injected in splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 200.

    • Solvent Delay: A solvent delay of at least 2 minutes is used to prevent filament damage from the solvent peak.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol

This protocol is a standard procedure for analyzing volatile liquid samples.[5][6]

  • Sample Preparation: No specific sample preparation is required for these liquid alkanes.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This accounts for the absorbance of the crystal and the surrounding atmosphere.

    • Sample Application: A small drop of the liquid alkane is placed directly onto the center of the ATR crystal. For volatile liquids, a cover can be used to minimize evaporation during the measurement.

    • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Mandatory Visualization

The following diagrams illustrate the workflow for spectral analysis and a comparison of the mass spectral fragmentation patterns.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_interpretation Interpretation & Comparison Sample Alkane Sample GCMS GC-MS Analysis Sample->GCMS FTIR ATR-FTIR Analysis Sample->FTIR MS_Data Mass Spectrum GCMS->MS_Data IR_Data IR Spectrum FTIR->IR_Data Interpretation Structural Elucidation MS_Data->Interpretation IR_Data->Interpretation

Caption: Workflow for the spectral analysis of alkane isomers.

Mass_Fragmentation_Comparison cluster_3e3m This compound cluster_33dm 3,3-Dimethylheptane cluster_4eh 4-Ethylheptane mol_3e3m C10H22+ (m/z 142) frag1_3e3m [M-C2H5]+ (m/z 113) mol_3e3m->frag1_3e3m -CH2CH3 frag2_3e3m [M-C4H9]+ (m/z 85) mol_3e3m->frag2_3e3m -C4H9 frag3_3e3m [M-C5H11]+ (m/z 71) frag2_3e3m->frag3_3e3m -CH2 frag4_3e3m [M-C6H13]+ (m/z 57) frag3_3e3m->frag4_3e3m -CH2 mol_33dm C9H20+ (m/z 128) frag1_33dm [M-CH3]+ (m/z 113) mol_33dm->frag1_33dm -CH3 frag2_33dm [M-C2H5]+ (m/z 99) mol_33dm->frag2_33dm -C2H5 frag3_33dm [M-C4H9]+ (m/z 71) frag2_33dm->frag3_33dm -C2H4 frag4_33dm [M-C5H11]+ (m/z 57) frag3_33dm->frag4_33dm -CH2 mol_4eh C9H20+ (m/z 128) frag1_4eh [M-C2H5]+ (m/z 99) mol_4eh->frag1_4eh -C2H5 frag2_4eh [M-C3H7]+ (m/z 85) mol_4eh->frag2_4eh -C3H7 frag3_4eh [M-C4H9]+ (m/z 71) frag2_4eh->frag3_4eh -CH2 frag4_4eh [M-C5H11]+ (m/z 57) frag3_4eh->frag4_4eh -CH2

Caption: Simplified mass spectral fragmentation pathways.

References

Navigating the Isomeric Maze: A Comparative Guide to the Quantification of C10H22 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of specific C10H22 alkane isomers is a critical yet challenging analytical task. With 75 structural isomers, each possessing unique physicochemical properties, the ability to differentiate and accurately measure individual decane (B31447) isomers is paramount in fields ranging from petrochemical analysis and environmental monitoring to the detailed characterization of drug formulations and excipients. This guide provides an objective comparison of the leading analytical techniques for isomer-specific quantification of C10H22 alkanes, supported by experimental data and detailed protocols to inform methodological selection.

The primary challenge in C10H22 isomer analysis lies in their similar boiling points and mass spectra, making their separation and individual quantification a complex endeavor. Gas chromatography (GC) stands as the cornerstone technique for this purpose, with variations in columns, detectors, and dimensionality offering a spectrum of performance capabilities. This guide will delve into a comparative analysis of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and the advanced Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS).

Performance Comparison of Analytical Techniques

The choice of analytical methodology for C10H22 isomer quantification hinges on the required selectivity, sensitivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of the most commonly employed techniques. Non-polar stationary phases are the industry standard for alkane separation, where elution is primarily governed by boiling point.[1]

TechniqueSelectivity/ResolutionSensitivity (Typical LOD/LOQ)ThroughputKey AdvantagesKey Limitations
GC-FID ModerateLOD: ~0.02 mg/L, LOQ: ~0.06 mg/L[2]HighRobust, wide linear range, cost-effective for routine analysis.[3]Co-elution of closely boiling isomers is common. Limited qualitative information.
GC-MS Moderate to High (with SIM)LOD: Lower than GC-FID, compound-dependent[3][4]HighProvides structural information for peak identification. Selected Ion Monitoring (SIM) enhances selectivity.Mass spectra of isomers can be very similar, complicating identification.
GCxGC-TOFMS Very HighSignificantly enhanced due to cryogenic modulation.[5]ModerateUnparalleled peak capacity for complex mixtures.[5] Structured chromatograms aid in isomer class identification.[6]Higher instrument cost and complexity of data analysis.

Detailed Experimental Protocols

The successful separation and quantification of C10H22 isomers are highly dependent on the optimization of experimental parameters. Below are representative protocols for the key techniques discussed.

Standard Gas Chromatography (GC-FID/MS) Protocol for C10H22 Isomer Analysis

This protocol is a general guideline for the analysis of a mixture of C10H22 isomers using a standard gas chromatograph.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a split/splitless injector.

  • Column: A non-polar capillary column is recommended for separating alkanes based on their boiling points. A common choice is a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness. For enhanced resolution of branched alkanes, longer columns (e.g., 60 m) can be employed.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 2 °C/min to 150 °C

    • Hold: 10 minutes at 150 °C

  • Detector:

    • FID: Temperature: 250 °C; Hydrogen flow: 30 mL/min; Air flow: 300 mL/min; Makeup gas (Nitrogen): 25 mL/min.

    • MS: Transfer line temperature: 280 °C; Ion source temperature: 230 °C; Electron ionization at 70 eV; Mass range: m/z 40-200.

  • Quantification: External or internal standard calibration using certified reference materials of specific C10H22 isomers. Peak areas are used for quantification. For GC-MS, quantification can be performed using extracted ion chromatograms of characteristic fragments to improve selectivity.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) Protocol for Complex Hydrocarbon Mixtures

This protocol is designed for the detailed characterization of complex samples containing a wide range of C10H22 isomers, such as petroleum products.

  • Instrumentation: A GCxGC system equipped with a thermal modulator and a Time-of-Flight Mass Spectrometer (TOFMS).

  • Column Set:

    • First Dimension (1D): Non-polar column, e.g., DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Second Dimension (2D): Polar column, e.g., BPX50 (50% phenyl polysilphenylene-siloxane), 1-2 m x 0.1 mm ID, 0.1 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector:

    • Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 1.5 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Modulator:

    • Modulation Period: 6 seconds

    • Hot Pulse Duration: 0.6 seconds

    • Cool Time between Stages: 2.4 seconds

  • Second Dimension Separation: The temperature of the secondary oven is typically offset by +5 to +15 °C from the main oven.

  • Detector (TOFMS):

    • Acquisition Rate: 100-200 spectra/second

    • Mass Range: m/z 35-350

    • Ionization: Electron ionization at 70 eV.

  • Data Analysis: Specialized software is required for processing 2D chromatograms. Quantification is typically performed by integrating the volume of the 2D peaks.

Mandatory Visualizations

To further elucidate the experimental process, the following diagrams provide a visual representation of the analytical workflow and the logical relationships in method selection.

Experimental Workflow for C10H22 Isomer Quantification Experimental Workflow for C10H22 Isomer Quantification cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection and Data Acquisition cluster_data_processing Data Processing and Quantification Sample Sample containing C10H22 Isomers Dilution Dilution in appropriate solvent (e.g., hexane) Sample->Dilution InternalStandard Addition of Internal Standard (optional) Dilution->InternalStandard GC_Injection GC Injection InternalStandard->GC_Injection Separation Separation on Capillary Column GC_Injection->Separation FID Flame Ionization Detector (FID) Separation->FID GC-FID MS Mass Spectrometer (MS) Separation->MS GC-MS TOFMS Time-of-Flight MS (for GCxGC) Separation->TOFMS GCxGC-TOFMS DataAcquisition Data Acquisition FID->DataAcquisition MS->DataAcquisition TOFMS->DataAcquisition PeakIntegration Peak Integration (1D or 2D) DataAcquisition->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification of Isomers Calibration->Quantification

Caption: A typical experimental workflow for the quantification of C10H22 isomers.

Method Selection Logic for C10H22 Isomer Analysis Method Selection Logic for C10H22 Isomer Analysis Start Define Analytical Goal SampleComplexity Sample Complexity? Start->SampleComplexity QualitativeInfo Qualitative Information Needed? SampleComplexity->QualitativeInfo Low GCxGC_TOFMS GCxGC-TOFMS SampleComplexity->GCxGC_TOFMS High (e.g., fuels) Sensitivity High Sensitivity Required? QualitativeInfo->Sensitivity No GC_MS GC-MS QualitativeInfo->GC_MS Yes GC_FID GC-FID Sensitivity->GC_FID No Sensitivity->GC_MS Yes

Caption: A decision tree to guide the selection of the appropriate analytical method.

References

Safety Operating Guide

Personal protective equipment for handling 3-Ethyl-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 3-Ethyl-3-methylheptane (CAS No. 17302-01-1). Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.

Hazard Summary

This compound is a flammable liquid and presents a significant aspiration hazard.[1] Inhalation of vapors and direct contact with skin and eyes should be avoided. All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Material/Standard Operational Notes
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedA face shield should also be worn in situations with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile, Viton®, or Butyl RubberNo specific breakthrough time data is available for this compound. For incidental contact, nitrile gloves are commonly used for hydrocarbons. For prolonged contact or immersion, Viton® or Butyl rubber gloves are recommended due to their high resistance to organic solvents. Always inspect gloves for degradation or punctures before and during use, and change them frequently. Consult the glove manufacturer's specific chemical resistance data.
Body Protection Flame-Retardant Laboratory CoatNomex® or treated cottonStandard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire.
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesNIOSH-approvedRequired when working outside of a chemical fume hood or when ventilation is inadequate. A cartridge change-out schedule must be in place.[2] The NIOSH color code for organic vapor cartridges is black.[1][3][4]
Footwear Closed-toe ShoesNon-porous materialTo protect against spills.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) for this compound B Conduct Hazard Assessment for the Specific Procedure A->B C Ensure Proper Ventilation (Fume Hood Availability) B->C D Select and Inspect Appropriate PPE C->D E Don Appropriate PPE D->E F Handle this compound in a Fume Hood E->F G Keep Away from Ignition Sources F->G M In Case of Skin Contact, Wash with Soap and Water F->M N In Case of Eye Contact, Flush with Water for 15 Minutes F->N O In Case of Inhalation, Move to Fresh Air F->O P In Case of a Spill, Evacuate and Follow Emergency Protocol F->P H Minimize Quantities at the Workbench G->H I Segregate Waste: Liquid and Solid H->I J Dispose of Liquid Waste in a Labeled, Sealed Container I->J K Dispose of Contaminated Solids in a Labeled, Sealed Container I->K L Follow Institutional and Local Regulations for Hazardous Waste Disposal J->L K->L

PPE Selection and Handling Workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity.

  • Transferring: Use only non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[5][6] Keep containers tightly closed when not in use.[1][5][6]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Never use an open flame.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Liquid Waste: Collect liquid waste in a designated, properly labeled, and sealed container. The container should be stored in a well-ventilated area away from ignition sources.[7]

  • Solid Waste: Collect contaminated solid waste in a separate, clearly labeled hazardous waste container.[7]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][5][6] Do not dispose of this compound down the drain.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.